molecular formula C7H16O B1580601 2-Methylhexan-1-ol CAS No. 624-22-6

2-Methylhexan-1-ol

Cat. No.: B1580601
CAS No.: 624-22-6
M. Wt: 116.2 g/mol
InChI Key: LCFKURIJYIJNRU-UHFFFAOYSA-N
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Description

2-Methylhexan-1-ol is a natural product found in Zingiber mioga with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylhexan-1-ol
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InChI

InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3
Source PubChem
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InChI Key

LCFKURIJYIJNRU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
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DSSTOX Substance ID

DTXSID301031552
Record name 2-Methylhexanol
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Molecular Weight

116.20 g/mol
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CAS No.

624-22-6, 61949-26-6
Record name 2-Methyl-1-hexanol
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Record name 2-Methylhexanol
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Record name Methylhexanol
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Record name 2-Methylhexanol
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Record name 2-methylhexan-1-ol
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Record name 2-METHYLHEXANOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylhexan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylhexan-1-ol (CAS No. 624-22-6), a branched-chain primary alcohol with significant utility in organic synthesis and various industrial applications. This document delves into the core physicochemical properties, detailed chemical structure, and spectroscopic signature of the molecule. Furthermore, it outlines key synthetic methodologies, including a detailed experimental protocol for its preparation via a Grignard reaction. The guide also discusses the compound's characteristic reactivity, principal applications, and essential safety and handling protocols, serving as a critical resource for researchers, chemists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Structure

This compound is a seven-carbon primary alcohol. Its structure consists of a hexane backbone with a methyl group substituent at the second carbon position (C2) and a hydroxyl functional group at the terminal carbon (C1).[1] This branched structure is crucial as it imparts distinct physical properties compared to its linear isomer, 1-heptanol, such as a lower pour point, which is advantageous for storage and transport in colder climates.[2] The presence of a chiral center at C2 means that this compound exists as two enantiomers, (R)- and (S)-2-Methylhexan-1-ol.[3]

Key Identifiers:

  • IUPAC Name: this compound[4]

  • Synonyms: 2-methyl-1-hexanol, Isoheptyl alcohol[4]

  • CAS Number: 624-22-6[4]

  • Molecular Formula: C₇H₁₆O[4]

  • Molecular Weight: 116.20 g/mol [4]

  • InChI Key: LCFKURIJYIJNRU-UHFFFAOYSA-N[4]

  • Canonical SMILES: CCCCC(C)CO[4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fragrant odor.[5] Its amphiphilic nature, stemming from the polar hydroxyl head and the nonpolar branched alkyl tail, governs its solubility and utility as a solvent and synthetic intermediate.[5]

PropertyValueSource(s)
Appearance Colorless liquid[5]
Odor Fragrant, characteristic alcohol odor[5]
Boiling Point 161-169 °C @ 754-760 mmHg[5][6]
Melting Point -43 °C (estimate)[7]
Density ~0.818 g/cm³ @ 20 °C[5][7]
Flash Point 61.8 °C (143 °F) TCC[5]
Solubility in Water 4.089 g/L @ 25 °C (Slightly soluble)[5]
Solubility (Organic) Soluble in ethanol and ether[7]
Refractive Index (n₂₀/D) ~1.429[5]
Vapor Pressure 0.792 mmHg @ 25 °C[5]
logP (Octanol/Water) ~2.2 - 2.3[4][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected data from key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not consistently available in public databases, the ¹H and ¹³C NMR spectra can be reliably predicted based on the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a doublet of doublets or a multiplet around 3.4-3.6 ppm. The methine proton at C2 (-CH-) would be a complex multiplet further upfield. The aliphatic chain protons would produce overlapping multiplets between approximately 1.1 and 1.4 ppm. The two methyl groups (the one at C2 and the terminal one at C6) would appear as a doublet and a triplet, respectively, in the 0.8-1.0 ppm region. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.[9] The carbon bearing the hydroxyl group (C1) would be the most deshielded, appearing around 68 ppm. The chiral center (C2) would be found around 42 ppm. The remaining aliphatic carbons would resonate in the 14-40 ppm range, with the terminal methyl carbon (C6) appearing at the most upfield position (~14 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.[1]

  • C-H Stretch: Sharp peaks will be observed in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ C-H bonds in the alkyl chain.[11]

  • C-O Stretch: A distinct, strong peak will be present in the fingerprint region, typically around 1040-1060 cm⁻¹, which is indicative of a primary alcohol C-O stretching vibration.[1]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for analyzing volatile compounds like this compound.

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 116, corresponding to the molecular weight of the compound. This peak may be of low intensity due to the facile fragmentation of alcohols.[4]

  • Key Fragments: A prominent peak is often observed at m/z 98, resulting from the loss of a water molecule (M-18). Alpha-cleavage (cleavage of the C1-C2 bond) would result in a fragment at m/z 31 ([CH₂OH]⁺). The fragmentation pattern will also show a series of peaks corresponding to the loss of alkyl fragments. Common fragments include m/z 85 ([M-CH₃]⁺), m/z 69, m/z 56, and a base peak often at m/z 43 ([C₃H₇]⁺).[4][5]

Synthesis Methodologies

Several synthetic routes to this compound have been established, each with specific advantages regarding yield, stereocontrol, and industrial scalability. The choice of method is dictated by the desired purity, enantiomeric excess, and available starting materials.

Key Synthesis Routes:

  • Hydroformylation of 1-Hexene: A primary industrial method involves the hydroformylation (oxo process) of 1-hexene, which, under rhodium or cobalt catalysis, produces a mixture of aldehydes, including 2-methylhexanal. Subsequent hydrogenation of the aldehyde mixture yields this compound.[2] This method is cost-effective for large-scale production but typically yields a racemic mixture.

  • Reduction of 2-Methylhexanal: The direct reduction of 2-methylhexanal is a straightforward approach. For laboratory scale, reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. For stereoselective synthesis, biocatalytic reduction using enzymes such as alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae can produce the (S)-enantiomer with high yield (88-92%) and excellent enantiomeric excess (>99%).[2] This biocatalytic approach avoids hazardous metal hydrides and directly provides a single enantiomer, which is often critical for pharmaceutical applications.[2]

  • Grignard Reaction: A versatile and common laboratory method involves the reaction of a Grignard reagent with an aldehyde. Specifically, the reaction of n-butylmagnesium bromide with propionaldehyde, or more directly, the reaction of a 2-methylpentylmagnesium halide with formaldehyde, can be used.[1] This method offers a robust way to form the required carbon-carbon bond.

Detailed Protocol: Synthesis via Grignard Reaction

This protocol describes a representative laboratory-scale synthesis of 2-methyl-2-hexanol, a closely related isomer, which illustrates the fundamental steps applicable to synthesizing this compound (by substituting acetone with formaldehyde). The core principles of Grignard reagent formation and reaction are identical.

Objective: To synthesize 2-methyl-2-hexanol from 1-bromobutane and acetone.

Materials:

  • 1-Bromobutane (13.7 g)

  • Magnesium turnings (2.4 g, oven-dried)

  • Anhydrous Acetone (5.8 g, 7.3 mL)

  • Anhydrous Diethyl Ether (~125 mL)

  • 25% Aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Potassium Carbonate (K₂CO₃)

Experimental Procedure:

  • Apparatus Setup: Assemble a dry 250-mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. All glassware must be rigorously dried in an oven (e.g., at 110 °C) and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

  • Grignard Reagent Formation: Place the 2.4 g of magnesium turnings in the reaction flask. Prepare a solution of 13.7 g of 1-bromobutane in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5-10 mL of the bromide solution to the magnesium. The reaction may need initiation, which can be achieved by gently warming the flask with a heat gun or adding a small crystal of iodine. Once the reaction begins (indicated by bubbling and a gray, cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture with gentle heating for an additional 15-30 minutes to ensure complete formation of the n-butylmagnesium bromide reagent.[6]

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Prepare a solution of 5.8 g of anhydrous acetone in 25 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic and should be controlled to maintain a gentle reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes.

  • Work-up and Quenching: Cool the reaction mixture again in an ice bath. Slowly and cautiously add 75 mL of a cold 25% aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt. Stir vigorously to break up the precipitated magnesium salts.

  • Extraction and Purification: Transfer the entire mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine all the organic extracts. Wash the combined ether solution sequentially with 25 mL of water, 25 mL of 10% sodium carbonate solution, and finally with 25 mL of saturated brine. Dry the ether solution over anhydrous magnesium sulfate or potassium carbonate.[6] Filter the solution to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Final Distillation: Purify the crude product by fractional distillation to yield the final alcohol product.

Grignard_Synthesis_Workflow start Start: Dry Glassware & Reagents prep_grignard 1. Prepare Grignard Reagent (1-Bromobutane + Mg in Anhydrous Ether) start->prep_grignard initiation Initiate reaction (Gentle heat / Iodine crystal) prep_grignard->initiation reflux Reflux to completion initiation->reflux react_carbonyl 2. React with Carbonyl (Add Acetone/Formaldehyde solution dropwise in ice bath) reflux->react_carbonyl stir_rt Stir at Room Temperature react_carbonyl->stir_rt quench 3. Quench Reaction (Add cold aq. NH₄Cl solution) stir_rt->quench extract 4. Extraction (Separate ether layer, extract aqueous phase) quench->extract wash 5. Wash Organic Layer (Water, Na₂CO₃, Brine) extract->wash dry 6. Dry & Filter (Anhydrous MgSO₄) wash->dry evaporate 7. Solvent Removal (Rotary Evaporation) dry->evaporate distill 8. Final Purification (Fractional Distillation) evaporate->distill end Product: this compound distill->end

Caption: Workflow for the synthesis of a branched alcohol via Grignard reaction.

Chemical Reactivity and Derivatization

As a primary alcohol, this compound undergoes a range of characteristic chemical reactions, making it a versatile building block in organic synthesis.

  • Oxidation: It can be oxidized to the corresponding aldehyde, 2-methylhexanal, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize it further to the carboxylic acid, 2-methylhexanoic acid.[1]

  • Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form esters. These esters often have pleasant fragrances and are used in the perfume industry.[1]

  • Ether Synthesis: The alcohol can be converted to an ether, for instance, via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1]

  • Dehydration: Under strong acidic conditions and heat, this compound can undergo dehydration to form alkenes, primarily 2-methyl-1-hexene.[1]

Reactivity_of_2_Methylhexan_1_ol main This compound aldehyde 2-Methylhexanal (Aldehyde) main->aldehyde [PCC] ester Ester main->ester + R'COOH, H⁺ alkene 2-Methyl-1-hexene (Alkene) main->alkene H₂SO₄, Δ acid 2-Methylhexanoic Acid (Carboxylic Acid) aldehyde->acid [KMnO₄]

Caption: Key chemical reactions of this compound.

Applications in Research and Industry

The unique combination of a branched alkyl chain and a primary alcohol functional group makes this compound a valuable compound in several fields.

  • Fragrances and Cosmetics: Due to its pleasant, fragrant odor, it is used as an intermediate in the synthesis of perfumes and cosmetics.[7]

  • Solvents and Coatings: Its properties make it a useful specialty solvent and an intermediate for producing coatings and detergents.[7]

  • Pharmaceutical and Drug Development: As a chiral building block, it is of significant interest for the synthesis of more complex molecules. It has been identified as a potential intermediate in the synthesis of Toll-like receptor (TLR) modulators, highlighting its relevance in medicinal chemistry and drug discovery.[5]

  • Polymer and Fuel Additives: Derivatives of branched alcohols, such as ethoxylates and esters, are used as surfactants, polymer additives, and fuel additives, where the branching improves performance characteristics like wetting time and cold-flow properties.[2]

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[4] Proper safety protocols must be strictly followed during its handling and storage.

  • GHS Hazard Classification:

    • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[4]

    • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4]

    • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[4]

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[4]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably a chemical fume hood.[7]

    • Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and ground all equipment to prevent static discharge.

    • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing vapors or mists. If exposure limits are exceeded, use a full-face respirator.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[7]

    • Keep away from oxidizing agents and sources of ignition.

Always consult the most current Safety Data Sheet (SDS) for the specific product being used before commencing any experimental work.

References

  • 2-methyl-1-hexanol, 624-22-6. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]

  • 2-Methylhexanol | C7H16O | CID 43858. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory. (2013, April 5). Retrieved January 20, 2026, from [Link]

  • (2S)-2-Methyl-1-hexanol | C7H16O | CID 12454404. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-methyl-1-hexanol. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • This compound (C7H16O). (n.d.). PubChemLite. Retrieved January 20, 2026, from [Link]

  • EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The C-13 NMR spectrum of 2-methylhexane. (2025, October 10). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

  • Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]

  • 2-Hexanol, 2-methyl-. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • 2-Methylhexan-2-ol | C7H16O | CID 12240. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • C7H16 2-methylhexane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

  • 2-methyl-1-hexanol. (n.d.). The NIST WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • 29.6 Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Synthesis of 2-Methylhexan-1-ol via Grignard Reaction: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth technical overview of the synthesis of 2-methylhexan-1-ol, a primary alcohol, utilizing the Grignard reaction. This classic organometallic reaction is a cornerstone of synthetic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] We will explore the retrosynthetic strategy, delve into the reaction mechanism, present a detailed, field-tested experimental protocol, and discuss critical safety considerations and product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for the synthesis of primary alcohols via organomagnesium halides.

Introduction and Strategic Rationale

The Target Molecule: this compound

This compound (C7H16O) is a chiral primary alcohol.[3][4] It serves as a valuable intermediate in organic synthesis, particularly in the production of fragrances, cosmetics, and solvents.[5] Its structure presents a clear synthetic challenge that is elegantly addressed by the Grignard reaction.

The Grignard Reaction: A Pillar of C-C Bond Formation

Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction remains one of the most powerful tools for creating carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[6][7][8] The carbon atom bound to magnesium behaves as a potent nucleophile, capable of attacking a wide range of electrophiles.[1]

Retrosynthetic Approach for a Primary Alcohol

The synthesis of a primary alcohol using a Grignard reagent dictates a specific combination of reactants. A retrosynthetic analysis of this compound reveals that the C-C bond formed is between the first and second carbon atoms.

To achieve this, the Grignard reagent must provide the six-carbon "2-methylpentyl" group, which then attacks the simplest one-carbon electrophile, formaldehyde. This approach ensures the formation of a primary alcohol.[9][10][11] An alternative strategy, reacting an alkyl Grignard with an aldehyde other than formaldehyde, would result in a secondary alcohol, while reaction with a ketone yields a tertiary alcohol.[8][10]

Reaction Mechanism and In-Depth Theory

The synthesis is a two-stage process: the formation of the Grignard reagent, followed by its reaction with the carbonyl compound and subsequent workup.

Stage 1: Formation of (2-Methylpentyl)magnesium Bromide

The Grignard reagent is prepared by reacting an alkyl halide, in this case, 1-bromo-2-methylpentane, with magnesium metal in an anhydrous ether solvent.[2]

Causality of Experimental Choices:

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. The ether's oxygen atoms coordinate with and stabilize the organomagnesium species, and the solvent's aprotic nature is critical.[2]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react with any protic source, including trace amounts of water in the solvent or on the glassware.[1][12][13] This would quench the reagent, converting it into an alkane and rendering it useless for the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][14]

  • Initiation: The reaction between the magnesium turning and the alkyl halide can sometimes be slow to start. This is often due to a passivating layer of magnesium oxide on the metal surface. Initiation can be facilitated by mechanical means (crushing the magnesium) or by adding a small crystal of iodine, which chemically activates the surface.[14][15]

Stage 2: Nucleophilic Addition to Formaldehyde & Workup

The prepared Grignard reagent acts as a potent nucleophile. The carbon atom bonded to the magnesium attacks the electrophilic carbonyl carbon of formaldehyde.[6][7] This attack proceeds via a six-membered ring transition state, breaking the carbonyl π-bond and forming a new carbon-carbon bond.[1] The result is a magnesium alkoxide intermediate.

The reaction is completed by an acidic workup. A weak acid, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), is added to protonate the alkoxide, yielding the final this compound product.[2][16] The workup also serves to dissolve any unreacted magnesium metal and the magnesium salts.

Grignard Reaction Mechanism Mechanism for the Synthesis of this compound cluster_reactants cluster_intermediates cluster_products R_Br 1-Bromo-2-methylpentane Grignard (2-Methylpentyl)magnesium Bromide (R-MgBr) R_Br->Grignard Anhydrous Ether Mg Mg (metal) Mg->Grignard Anhydrous Ether Formaldehyde Formaldehyde (H₂C=O) Alkoxide Magnesium Alkoxide Intermediate (R-CH₂-OMgBr) Formaldehyde->Alkoxide Nucleophilic Addition Grignard->Alkoxide Nucleophilic Addition Alcohol This compound (R-CH₂-OH) Alkoxide->Alcohol H₃O⁺ Workup Salts Mg(OH)Br Alkoxide->Salts H₃O⁺ Workup Experimental_Workflow Experimental Workflow A 1. Apparatus Setup (Flame-dried glassware, N₂ atmosphere) B 2. Grignard Formation (Mg, I₂, 1-bromo-2-methylpentane in ether) A->B Add reagents C 3. Formaldehyde Reaction (Add paraformaldehyde suspension) B->C Cool, then add electrophile D 4. Reaction Quench & Workup (Cool, add aq. NH₄Cl) C->D After reaction completion E 5. Extraction (Separate layers, extract aqueous phase) D->E Transfer to sep. funnel F 6. Drying & Solvent Removal (Dry organic layer with MgSO₄, rotary evaporation) E->F Combine organic layers G 7. Purification (Fractional distillation under reduced pressure) F->G Isolate crude product H 8. Characterization (NMR, IR, GC-MS) G->H Collect pure fraction

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Synthesis

Part A: Preparation of (2-Methylpentyl)magnesium Bromide

  • Place magnesium turnings (2.67 g) and a single crystal of iodine into a flame-dried 250 mL three-necked flask under a positive pressure of nitrogen.

  • In the dropping funnel, prepare a solution of 1-bromo-2-methylpentane (16.51 g) in 50 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the bromide solution to the magnesium. The brownish color of the iodine should disappear, and gentle bubbling (refluxing) should commence, indicating the reaction has initiated. If not, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. [17]An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous. [18][19]5. After the addition is complete, stir the resulting gray/cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part B: Reaction with Formaldehyde

  • In a separate flask, carefully heat paraformaldehyde (3.30 g) to depolymerize it into gaseous formaldehyde, passing the gas through a tube into 50 mL of cold (-10 °C) anhydrous diethyl ether to create a formaldehyde solution. Alternative: Vigorously stir paraformaldehyde in anhydrous ether to form a fine suspension.

  • Cool the prepared Grignard reagent in an ice bath to 0-5 °C.

  • Slowly add the formaldehyde solution/suspension to the stirred Grignard reagent via the dropping funnel. Maintain the temperature below 10 °C. A thick, gelatinous precipitate will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Part C: Workup and Isolation

  • Cool the reaction flask again in a large ice bath.

  • Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. [2]This will protonate the alkoxide and dissolve the magnesium salts. Be prepared for an initial exothermic reaction.

  • Transfer the entire mixture to a separatory funnel. Two distinct layers should form. [20]4. Separate the layers. Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).

Part D: Purification

  • Dry the combined organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent. [16]2. Remove the diethyl ether solvent using a rotary evaporator.

  • Purify the remaining crude oil by fractional distillation under reduced pressure to yield pure this compound. The boiling point is approximately 166-167 °C at atmospheric pressure. [16]

Critical Safety Protocols

The Grignard reaction is associated with significant hazards that demand strict adherence to safety protocols.

HazardReagent(s)Precautionary Measures
Extreme Flammability Diethyl EtherEther is highly volatile and flammable. [18]All operations must be conducted in a certified chemical fume hood, away from any ignition sources. Ensure a Class D (for magnesium) or CO₂ fire extinguisher is accessible.
Exothermic Reaction Grignard Formation & QuenchThe reaction can become uncontrollably vigorous (runaway). [17][19]Maintain controlled addition rates and have an ice bath ready at all times to cool the reaction. [19]Do not work alone. [17]
Water Reactivity Grignard ReagentThe reagent reacts violently with water. [21]Ensure all glassware and reagents are scrupulously dry. [12]Avoid all contact with moisture until the deliberate quenching step.
Corrosivity Grignard Reagent, HClGrignard reagents are strongly basic and can cause chemical burns. [14]Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, splash goggles, and Nomex or nitrile gloves. [17][19]

Characterization and Data Analysis

Expected Yield and Properties
  • Theoretical Yield: 11.62 g (based on 0.100 mol of 1-bromo-2-methylpentane)

  • Typical Isolated Yield: 60-70%

  • Appearance: Colorless liquid [5]* Boiling Point: 166-167 °C [16]* Density: ~0.818 g/cm³ [5]

Spectroscopic Analysis

The identity and purity of the final product should be confirmed by spectroscopic methods.

Spectroscopic Data for this compound
¹H NMR Typical Chemical Shift (δ, ppm)
Terminal CH₃ and C2-CH₃~0.88 (multiplet, 6H) [22]
-(CH₂)₃- and C2-H~1.38 (multiplet, 7H) [22]
-CH₂OH~3.33 (doublet, 2H) [22]
-OHBroad singlet (variable position) [22]
¹³C NMR Expected shifts for aliphatic carbons (~14, 23, 29, 30, 35 ppm), a methine carbon (~39 ppm), and a hydroxymethyl carbon (~68 ppm).
IR Spectroscopy A strong, broad absorption in the range of 3200-3600 cm⁻¹ (O-H stretch) and a strong absorption around 1050 cm⁻¹ (C-O stretch).

Conclusion

The Grignard synthesis of this compound from 1-bromo-2-methylpentane and formaldehyde is a highly effective and illustrative method for producing primary alcohols. The success of the synthesis hinges on a deep understanding of the underlying mechanism and meticulous attention to experimental conditions, particularly the exclusion of water and control of reaction temperature. By following the detailed protocol and safety measures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate with high purity.

References

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

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The Elusive Aromatic: A Technical Guide to the Natural Occurrence of 2-Methylhexan-1-ol in Zingiber mioga

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the natural occurrence of 2-methylhexan-1-ol, a branched-chain primary alcohol, within the plant species Zingiber mioga, commonly known as myoga ginger. While recognized as a minor volatile constituent, its presence contributes to the complex aromatic profile of this traditional Japanese and Korean culinary and medicinal plant. This document delves into the phytochemical context of Z. mioga, outlines robust methodologies for the extraction and analytical identification of this compound, and posits a putative biosynthetic pathway for its formation in planta. This guide is intended for researchers, natural product chemists, and professionals in the fields of drug development and flavor and fragrance science who are interested in the nuanced composition of plant-derived essential oils and the scientific principles underpinning their analysis.

Introduction: Unveiling the Chemical Tapestry of Zingiber mioga

Zingiber mioga, a member of the ginger family (Zingiberaceae), is a perennial herb prized for its edible flower buds and young shoots. Unlike its pungent relative, common ginger (Zingiber officinale), myoga possesses a unique, milder flavor and a distinct aromatic profile. The essential oil of Z. mioga is a complex mixture of volatile organic compounds, primarily composed of terpenes, with significant variations in the chemical makeup across different plant organs, including the rhizomes, stems, leaves, and flower buds.[1][2]

Among the myriad of compounds identified, this compound (C₇H₁₆O) has been reported as a constituent of Zingiber mioga.[3] This branched-chain primary alcohol, while not a dominant component, is significant in the broader context of phytochemical diversity and its potential contribution to the subtle nuances of myoga's aroma. Understanding the presence and formation of such minor components is crucial for a complete characterization of the plant's essential oil and may hold implications for its biological activity and potential applications.

This guide will provide a detailed examination of this compound within the botanical matrix of Z. mioga, offering both theoretical insights and practical, field-proven methodologies for its study.

Phytochemical Landscape of Zingiber mioga

The volatile composition of Zingiber mioga is rich and varied, with different parts of the plant exhibiting distinct chemical profiles. A comprehensive analysis of the root, stem, leaf, and flower bud has identified a total of 197 volatile compounds, with alkenes and alcohols being the predominant chemical classes.[2]

Table 1: Major Volatile Components Identified in Different Parts of Zingiber mioga

Plant PartMajor Volatile ComponentsPredominant Compound(s) and Relative Content
Root Monoterpenes, SesquiterpenesSabinene (~13%)[2]
Stem Monoterpenesβ-Pinene (53.46%)[2]
Leaf Monoterpenesβ-Pinene (relative high content)[2]
Flower Bud Monoterpenes, SesquiterpenesSabinene (~13%), α-pinene, β-pinene, β-phellandrene[1][2]

The presence of this compound, a C7 alcohol, within this complex mixture highlights the intricate biosynthetic machinery of Z. mioga. Its relatively low abundance underscores the importance of sensitive analytical techniques for its detection and characterization.

Methodologies for Extraction and Analysis

The investigation of minor volatile compounds such as this compound in a complex plant matrix necessitates a carefully designed experimental workflow. The choice of extraction and analytical methods is paramount to ensure the accurate and reliable identification and quantification of the target analyte.

Extraction of Volatile Compounds: A Critical First Step

The primary objective of the extraction process is to isolate the volatile components from the solid plant material with minimal degradation or alteration of the chemical profile. For a comprehensive analysis of the volatile constituents of Zingiber mioga, a combination of extraction techniques is often employed.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This technique is ideal for the analysis of highly volatile and semi-volatile compounds without the use of solvents.

Rationale: HS-SPME is a non-destructive, simple, and rapid sample preparation method that concentrates volatile analytes from the headspace above the sample onto a coated fiber. This approach minimizes the extraction of non-volatile matrix components, resulting in a cleaner chromatogram and enhanced sensitivity for trace volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Fresh plant material (e.g., finely chopped rhizomes, leaves, or flower buds) is weighed (typically 1-5 g) and placed in a sealed headspace vial.

  • Internal Standard: An appropriate internal standard (e.g., a known concentration of a C7 or C8 alkane) is added to the vial for subsequent quantification.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: The fiber is then retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Protocol 2: Steam Distillation

A classic and effective method for extracting essential oils from plant materials.

Rationale: Steam distillation is a process where steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water. This method is suitable for obtaining a larger quantity of the essential oil for further analysis and characterization.

Step-by-Step Methodology:

  • Sample Preparation: Fresh or dried plant material is placed in a distillation flask.

  • Distillation: Steam is generated and passed through the plant material.

  • Condensation: The resulting vapor is passed through a condenser to cool and liquefy it.

  • Separation: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the less dense oil separates from the water.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Analytical Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

Rationale: Gas chromatography separates the components of the essential oil based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.

Step-by-Step Methodology:

  • Injection: The extracted sample (from SPME desorption or direct liquid injection of the essential oil) is introduced into the GC injection port.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms or HP-5ms) with a programmed temperature gradient.

  • Ionization: As the compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.

  • Identification: The resulting mass spectrum of each compound is compared to a spectral library (e.g., NIST, Wiley) for identification. The retention index is also used to confirm the identification.

  • Quantification: The concentration of this compound can be determined by comparing its peak area to that of the internal standard.

Diagram 1: Experimental Workflow for the Analysis of this compound in Zingiber mioga

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Zingiber mioga (Rhizome, Stem, Leaf, Flower Bud) hs_spme HS-SPME plant_material->hs_spme steam_distillation Steam Distillation plant_material->steam_distillation gc_ms GC-MS Analysis hs_spme->gc_ms Thermal Desorption steam_distillation->gc_ms Liquid Injection identification Identification (Mass Spectra & Retention Index) gc_ms->identification quantification Quantification (Internal Standard) gc_ms->quantification data_analysis Data Analysis & Interpretation identification->data_analysis quantification->data_analysis

Caption: Workflow for this compound analysis.

Putative Biosynthetic Pathway of this compound in Zingiber mioga

The biosynthesis of branched-chain alcohols in plants is less extensively studied than in microorganisms. However, based on established metabolic pathways, a putative biosynthetic route for this compound in Zingiber mioga can be proposed. It is likely derived from the metabolism of amino acids or fatty acids. A plausible pathway involves the extension of a branched-chain α-keto acid, followed by decarboxylation and reduction steps.

The biosynthesis of branched-chain higher alcohols can be achieved by extending the carbon chain of α-keto acids.[4][5] For instance, the biosynthesis of 2-methyl-1-butanol originates from the α-keto acid 2-keto-3-methylvalerate, an intermediate in isoleucine metabolism. A similar chain elongation process could lead to the formation of a C7 α-keto acid precursor for this compound.

Proposed Pathway:

  • Chain Elongation: A precursor molecule, likely a branched-chain α-keto acid such as α-ketoisovalerate (from valine metabolism) or 2-keto-3-methylvalerate (from isoleucine metabolism), undergoes a series of condensation, isomerization, and decarboxylation reactions, catalyzed by enzymes analogous to those in the leucine biosynthesis pathway, to add carbon atoms and form a C7 α-keto acid, 2-keto-3-methylhexanoate.

  • Decarboxylation: The resulting 2-keto-3-methylhexanoate is then decarboxylated by a 2-keto-acid decarboxylase (KDC) to yield 2-methylhexanal.

  • Reduction: Finally, the aldehyde, 2-methylhexanal, is reduced to the corresponding primary alcohol, this compound, by an alcohol dehydrogenase (ADH).

Diagram 2: Putative Biosynthetic Pathway of this compound

biosynthetic_pathway precursor Branched-Chain α-Keto Acid (e.g., from Isoleucine metabolism) chain_elongation Chain Elongation (Leucine biosynthesis-like enzymes) precursor->chain_elongation c7_keto_acid 2-Keto-3-methylhexanoate chain_elongation->c7_keto_acid decarboxylation Decarboxylation (2-Keto-acid Decarboxylase) c7_keto_acid->decarboxylation c7_aldehyde 2-Methylhexanal decarboxylation->c7_aldehyde reduction Reduction (Alcohol Dehydrogenase) c7_aldehyde->reduction final_product This compound reduction->final_product

Caption: Proposed biosynthesis of this compound.

Conclusion and Future Perspectives

This technical guide has synthesized the current knowledge on the natural occurrence of this compound in Zingiber mioga. While its presence is confirmed, its role as a minor component necessitates the use of advanced and sensitive analytical techniques for its study. The outlined methodologies provide a robust framework for the extraction, identification, and potential quantification of this and other volatile compounds in Z. mioga. The proposed biosynthetic pathway, based on analogous pathways for other branched-chain alcohols, offers a starting point for future research into the metabolic intricacies of this fascinating plant.

Further research is warranted to elucidate the precise concentration of this compound in different tissues of Z. mioga and at various developmental stages. Isotopic labeling studies could definitively confirm the proposed biosynthetic pathway. A deeper understanding of the complete volatile profile of Z. mioga, including its minor constituents, will contribute to a more comprehensive appreciation of its unique sensory properties and potential bioactivities, paving the way for novel applications in the food, pharmaceutical, and fragrance industries.

References

  • Chan, E. W. C., Lim, Y. Y., & Wong, S. K. (2023). Zingiber mioga: a perspective of its botany, uses, chemical constituents and health benefits. Food Research, 7(4), 1-10. [Link]

  • Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

  • Zhang, L., Li, Y., & Chen, F. (2021). Analysis of the volatile components in different parts of Zingiber mioga Rosc. based on HS-SPME-GC-MS. Journal of the Chinese Cereals and Oils Association, 36(8), 163-171. [Link]

  • Morita, T., & Tamura, H. (2012). Volatile components identified in the extracts from fresh ginger rhizomes. IntechOpen. [Link]

  • Chung, I. M., Praveen, N., Kim, S. J., & Ahmad, A. (2011). GC-MS Analysis of the Essential Oil and Petroleum Ether Extract of Different Regions of Korean Ginger (Zingiber officinale) and Antioxidant Activity. Asian Journal of Chemistry, 23(12), 5333. [Link]

  • Lu, J., Brigham, C. J., Gai, C. S., & Sinskey, A. J. (2012). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. Applied microbiology and biotechnology, 96(1), 283–297. [Link]

  • Lu, J., Brigham, C. J., & Sinskey, A. J. (2012). Studies on the production of branched-chain alcohols in engineered Ralstonia eutropha. DSpace@MIT. [Link]

  • Jiang, Y., Li, Z., & Gao, H. (2012). Major volatile compounds from ginger and turmeric rhizomes as analyzed by GC/MS. Figshare. [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-hexanol. The Good Scents Company. [Link]

  • PubChem. (n.d.). 2-Methylhexanol. National Center for Biotechnology Information. [Link]

  • Zhang, F., Rodriguez, S., & Keasling, J. D. (2011). Biosynthesis pathways of expanding carbon chains for producing advanced biofuels. Biotechnology and Bioengineering, 108(12), 2851-2861. [Link]

  • Manjunath, M., & Kumar, A. (2020). Characterization of volatile components from ginger plant at maturity and its value addition to ice cream. Journal of food science and technology, 57(3), 1079–1089. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. NIST Chemistry WebBook. [Link]

  • Avalos, J. L., Fink, G. R., & Stephanopoulos, G. (2013). Production of isopentanol and 2-methyl-1-butanol. ResearchGate. [Link]

  • Sahoo, S., & Singh, S. (2015). Gc-Ms Analysis of Phytocostituents of Some Wild Zingiberaceae Plants Methanolic Rhizome Extracts. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1335-1345. [Link]

  • Salas-Salazar, N. A., Orona-Tamayo, D., & Cárdenas-Cárdenas, M. (2021). Production of alcohols 1-butanol, 2-methyl 1-butanol, and 1-hexanol. ResearchGate. [Link]

  • Rahman, M. M., & Islam, M. A. (2012). Comparative studies on physicochemical properties and GC-MS analysis of essential oil of the two varieties of Zingiber officinale from Bangladesh and China. International Journal of Pharmaceutical Sciences and Research, 3(6), 1731. [Link]

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A Guide to the Spectroscopic Characterization of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylhexan-1-ol (CAS: 624-22-6), a branched-chain primary alcohol with significant applications in organic synthesis, fragrance development, and as a precursor for pharmaceutical compounds.[1] We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals who require a definitive spectroscopic signature for the unambiguous identification and quality control of this compound. The methodologies, data interpretation, and expert insights contained herein are designed to serve as a practical reference for laboratory applications.

Introduction: The Molecular Profile of this compound

This compound is a C7 aliphatic alcohol (C₇H₁₆O, Molar Mass: 116.20 g/mol ) characterized by a hexane backbone with a methyl group at the C-2 position and a primary hydroxyl group at the C-1 position.[1] This structure, featuring a chiral center at C-2, makes it a valuable building block in asymmetric synthesis.[1] Accurate and reliable analytical methods are paramount for confirming its molecular structure and ensuring purity. Spectroscopic techniques offer a powerful, non-destructive means to obtain a detailed molecular fingerprint. This guide synthesizes data from NMR, IR, and MS to provide a cohesive and validated structural portrait of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with standardized atom numbering used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Spectra are acquired on a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition:

    • For ¹H NMR, 16-32 scans are typically sufficient.

    • For ¹³C NMR, a proton-decoupled sequence is used, and 512-1024 scans are acquired to achieve an adequate signal-to-noise ratio.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The key features are chemical shift (position), integration (number of protons), and multiplicity (neighboring protons).

Chemical Shift (δ) ppmIntegrationMultiplicityAssignmentRationale
~3.452HDoublet of Doublets (dd)H-1 (-CH₂OH)Protons are diastereotopic and adjacent to the chiral center (H-2), leading to complex splitting. The strong deshielding is due to the electronegative oxygen atom.
~2.501HBroad Singlet (br s)-OHThe hydroxyl proton is exchangeable, resulting in a broad signal; its chemical shift can vary with concentration and temperature.
~1.651HMultiplet (m)H-2 (-CH-)This methine proton is coupled to protons on C-1, C-3, and C-7, resulting in a complex multiplet.
~1.2-1.46HMultiplet (m)H-3, H-4, H-5 (-CH₂-)The signals for the methylene protons in the alkyl chain overlap, creating a complex multiplet in the typical aliphatic region.
~0.886HMultiplet (m)H-6, H-7 (-CH₃)The two terminal methyl groups (C-6 and C-7) are in slightly different chemical environments but their signals overlap, appearing as a complex multiplet.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. All seven carbon atoms in this compound are chemically non-equivalent and thus produce seven distinct signals.

Chemical Shift (δ) ppmAssignmentRationale
~68.5C-1 (-CH₂OH)Most deshielded carbon due to direct attachment to the electronegative oxygen atom.[3]
~39.5C-2 (-CH-)The methine carbon at the branch point.
~34.0C-3 (-CH₂-)Methylene carbon adjacent to the chiral center.
~29.8C-4 (-CH₂-)Methylene carbon in the middle of the alkyl chain.
~23.2C-5 (-CH₂-)Methylene carbon further down the chain.
~16.5C-7 (-CH₃)Methyl group attached to the chiral center (C-2).
~14.1C-6 (-CH₃)Terminal methyl group of the butyl chain, least deshielded of all carbons.

Note: The listed ¹³C NMR chemical shifts are representative and can vary slightly based on solvent and experimental conditions.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep1 Weigh 5-10 mg of this compound Prep2 Dissolve in ~0.7 mL CDCl₃ Prep1->Prep2 Prep3 Add TMS Standard Prep2->Prep3 Prep4 Transfer to NMR Tube Prep3->Prep4 Acq1 Insert Sample into 400 MHz Spectrometer Prep4->Acq1 Acq2 Acquire ¹H Spectrum (16 scans) Acq1->Acq2 Acq3 Acquire ¹³C Spectrum (1024 scans) Acq1->Acq3 Ana1 Process FID (Fourier Transform) Acq2->Ana1 Acq3->Ana1 Ana2 Assign Peaks: Chemical Shift, Integration, Multiplicity Ana1->Ana2 Ana3 Correlate with Structure Ana2->Ana3 Result Confirm Structure Ana3->Result

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol like this compound, the key signature is the hydroxyl (-OH) group.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation: As a liquid, the spectrum can be acquired neat. A single drop of this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded first. The sample spectrum is then recorded (typically 32 scans co-added) over a range of 4000-600 cm⁻¹. The background is automatically subtracted by the instrument software.

IR Spectral Analysis

The IR spectrum is dominated by absorptions corresponding to O-H, C-H, and C-O bond vibrations.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200-3600Strong, BroadO-H StretchThe broadness of this peak is the definitive characteristic of an alcohol's hydroxyl group and is caused by intermolecular hydrogen bonding.[4]
2850-2960StrongC-H StretchThese sharp peaks correspond to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups of the alkyl chain.[4]
~1465MediumC-H BendCorresponds to the scissoring and bending vibrations of the methylene and methyl groups.
~1045StrongC-O StretchThis strong absorption is characteristic of a primary alcohol (R-CH₂OH) and represents the stretching of the carbon-oxygen single bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

MS Spectral Analysis

For primary alcohols, the molecular ion peak (M⁺) is often weak or entirely absent due to rapid fragmentation.[5] The spectrum of this compound (M.W. = 116.2) is characterized by fragments resulting from specific bond cleavages.

m/zRelative Intensity (%)Proposed FragmentFragmentation Pathway
116Very Low / Absent[C₇H₁₆O]⁺Molecular Ion (M⁺)
8522[C₆H₁₃]⁺Loss of the -CH₂OH group (α-cleavage)
6922[C₅H₉]⁺Further fragmentation of larger alkyl chains.
5632[C₄H₈]⁺Likely from McLafferty rearrangement.
43100[C₃H₇]⁺Butyl chain cleavage; forms a stable secondary carbocation. This is the base peak.
4128[C₃H₅]⁺Loss of H₂ from the m/z 43 fragment.

Data sourced from PubChem.[6]

Key Fragmentation Pathways

The fragmentation of this compound is driven by the formation of stable carbocations and radicals.

Fragmentation cluster_alpha α-Cleavage cluster_rearrangement McLafferty Rearrangement cluster_cleavage Alkyl Cleavage M [C₄H₉-CH(CH₃)-CH₂OH]⁺• m/z = 116 (M⁺) F_85 [C₆H₁₃]⁺ m/z = 85 M->F_85 - •CH₂OH F_56 [C₄H₈]⁺• m/z = 56 M->F_56 Rearrangement F_43 [C₃H₇]⁺ m/z = 43 (Base Peak) M->F_43 - •C₄H₉

Caption: Major fragmentation pathways for this compound in EI-MS.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous and self-validating confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the essential primary alcohol functional group, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the analytical characterization of this important chemical intermediate.

References

  • Filo , What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.., [Link]

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Physicochemical properties of 2-Methylhexan-1-ol such as boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylhexan-1-ol: Physicochemical Properties and Experimental Protocols

Introduction

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] This colorless liquid, characterized by a fragrant odor, is a valuable intermediate in organic synthesis.[1][3] Its molecular structure, featuring a hexane chain with a methyl group at the second carbon and a hydroxyl group at the primary carbon, imparts specific physicochemical properties that are critical for its application.[1] These applications are diverse, spanning the production of perfumes, cosmetics, coatings, solvents, and detergents.[3] Furthermore, its potential as a building block in the synthesis of more complex molecules, including pharmaceutical compounds, makes it a molecule of significant interest to the drug development community.[1]

A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for researchers and scientists. These parameters are not merely data points; they are critical for process design, purification, quality control, and modeling its behavior in various chemical and biological systems. This guide provides an in-depth exploration of the boiling point and density of this compound, complete with detailed, field-proven experimental protocols for their accurate determination.

Core Physicochemical Properties of this compound

The physical characteristics of this compound are dictated by its molecular structure. The polar hydroxyl (-OH) group allows for hydrogen bonding, leading to a higher boiling point and water solubility compared to its parent alkane, while the C7 alkyl chain imparts significant nonpolar character.

Data Presentation: Boiling Point and Density

The following table summarizes the key physicochemical properties of this compound as reported in various authoritative sources. The variation in boiling point values can be attributed to differences in experimental conditions, particularly atmospheric pressure.

PropertyValueConditionsSource(s)
Molecular Formula C₇H₁₆O-[1][2][3]
Molecular Weight 116.20 g/mol -[1][4]
Boiling Point 156 °CNot Specified[3]
161.3 °C760 mmHg[2]
161.00 - 162.00 °C760.00 mm Hg[5]
161 - 167 °CNot Specified[1]
168 - 169 °C754 Torr[4]
Density 0.818 g/cm³20 °C, 760 Torr[2][4]
~0.818 g/cm³Not Specified[1][3]
Appearance Colorless LiquidAmbient[1][3]

Experimental Determination of Physicochemical Properties

The precise and accurate determination of physicochemical properties is the bedrock of chemical research. The following sections provide self-validating, step-by-step protocols for determining the boiling point and density of this compound.

Determination of Boiling Point (Micro-Scale Method)

Authoritative Grounding: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For purity assessment, a sharp boiling point is indicative of a pure substance, whereas a boiling point range often suggests the presence of impurities. The micro-scale method is ideal when sample volumes are limited and provides a reasonably accurate measurement.[7]

Experimental Rationale: This protocol utilizes an inverted capillary tube as a manometer. As the liquid is heated, the air trapped in the capillary expands. At the boiling point, the liquid's vapor pressure overcomes the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary.[7] The true boiling point is recorded during the cooling phase, when the vapor pressure inside the capillary equals the external atmospheric pressure, and the liquid is drawn back into the tube.[7]

  • Preparation: Seal one end of a 5-6 cm capillary tube by rotating it in the outer cone of a Bunsen burner flame.

  • Apparatus Setup: Place 2-3 mL of this compound into a small test tube. Attach the test tube to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer's bulb.

  • Capillary Insertion: Place the sealed capillary tube into the test tube with its open end facing down.

  • Heating: Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block) ensuring the sample is below the liquid level of the bath. The heating bath is crucial for ensuring uniform heat distribution.[8]

  • Heating and Observation: Begin heating the bath gently while stirring to maintain a uniform temperature.[8] Observe the capillary tube. Initially, bubbles will emerge as trapped air expands.

  • Identifying Boiling Point: Continue heating until a rapid and continuous stream of bubbles escapes from the capillary's open end. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[7] Record this temperature.

  • Validation: For accuracy, repeat the determination to ensure the result is reproducible.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A 1. Prepare Sample: Place 2-3 mL of this compound in a test tube. B 2. Insert Capillary: Place sealed capillary (open end down) into the test tube. A->B C 3. Assemble: Attach test tube to thermometer. Immerse in heating bath. B->C D 4. Heat Gently: Stir bath for uniform temperature. C->D Begin Heating E 5. Observe Bubbles: Note rapid, continuous stream of bubbles from capillary. D->E F 6. Cool Slowly: Remove heat source. E->F G 7. Record Temperature: Note temperature when liquid re-enters capillary. F->G H Result: Boiling Point

Caption: Workflow for micro-scale boiling point determination.

Determination of Density

Authoritative Grounding: Density (ρ) is an intrinsic physical property defined as the mass (m) of a substance per unit volume (V).[9] The formula is ρ = m/V. For accurate determination, precise measurements of both mass and volume are critical. Using a volumetric flask or pycnometer is superior to a measuring cylinder as they are calibrated to contain a much more precise volume.[10]

Experimental Rationale: The protocol is based on accurately measuring the mass of a precisely known volume of the liquid. By first weighing the empty, dry flask and then the flask filled to its calibrated mark with this compound, the mass of the liquid can be determined by subtraction. Since the volume is known from the flask's calibration, the density can be calculated directly. Temperature control is crucial as density is temperature-dependent; a liquid's volume typically increases with temperature, thus decreasing its density.

  • Preparation: Ensure a 10 mL or 25 mL volumetric flask (or pycnometer) is perfectly clean and dry.

  • Measure Mass of Empty Flask: Using an analytical balance, accurately weigh the empty volumetric flask and its stopper. Record this mass as m₁.[9]

  • Fill the Flask: Carefully fill the volumetric flask with this compound at a known, constant temperature (e.g., 20 °C) until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.

  • Measure Mass of Filled Flask: Stopper the flask and reweigh it on the same analytical balance. Record this mass as m₂.

  • Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁.[11]

    • The volume of the liquid, V_liquid, is the calibrated volume of the flask (e.g., 10.00 mL or 25.00 mL).

    • Calculate the density: ρ = m_liquid / V_liquid. The units will typically be in g/mL, which is equivalent to g/cm³.[12]

  • Validation: Clean and dry the flask thoroughly and repeat the measurement at least twice more. Calculate the average of the results to ensure precision and accuracy.

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calc Calculation A 1. Weigh empty, dry volumetric flask (m1). B 2. Weigh flask filled to calibration mark (m2). A->B C 3. Calculate Mass: m_liquid = m2 - m1 B->C E 5. Calculate Density: ρ = m_liquid / V_liquid C->E D 4. Use calibrated volume of the flask (V_liquid). D->E

Caption: Workflow for density determination using a volumetric flask.

Conclusion

The physicochemical properties of this compound, particularly its boiling point (ranging from 161-169 °C at standard pressure) and density (approximately 0.818 g/cm³), are defining characteristics essential for its use in scientific research and industrial applications. The variability in reported boiling points underscores the critical importance of noting the atmospheric pressure during measurement. By employing rigorous, well-understood experimental protocols, such as the micro-scale capillary method for boiling point and the volumetric flask method for density, researchers can ensure the generation of accurate and reproducible data. This commitment to procedural integrity is fundamental for quality control, process optimization, and the successful development of novel chemical entities and formulations.

References

  • ChemBK. (2024). This compound - Introduction. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-hexanol, 624-22-6. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Available from: [Link]

  • Academia.edu. (n.d.). Experiment name / Determination of Boiling point Purpose. Available from: [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Available from: [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Available from: [Link]

  • GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. Available from: [Link]

  • Home Science Tools. (n.d.). Liquid Density Experiments. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). Available from: [Link]

  • YouTube. (2020). Experiment 1: Determination of the Density of Water. Available from: [Link]

  • YouTube. (2024). Determining the density of solids and liquids. The Lab Activity. Available from: [Link]

  • WJEC. (n.d.). Determination of the density of liquids and solids (regular and irregular) Introduction. Available from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2-methyl-1-hexanol - the NIST WebBook. Available from: [Link]

  • PubChem. (n.d.). 2-Methylhexanol | C7H16O | CID 43858. Available from: [Link]

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2-Methylhexan-1-ol CAS number 624-22-6 information and safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylhexan-1-ol (CAS 624-22-6): Properties, Synthesis, and Safety Protocols

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 624-22-6), a branched-chain primary alcohol. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical information on its chemical identity, synthesis methodologies, applications, and detailed safety protocols, ensuring a foundation of scientific integrity and practical utility.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₁₆O.[1] It is a seven-carbon, branched primary alcohol, structurally characterized by a hexane backbone with a methyl group at the second carbon and a hydroxyl group at the first (primary) carbon.[2] This structure, particularly the branching, imparts distinct physical properties compared to its linear isomer, 1-heptanol, influencing its applications in various fields.[3] The presence of a chiral center at the C-2 position means it exists as (R)- and (S)-enantiomers.[2]

Visually, this compound is a colorless, clear liquid with a characteristic fragrant, sweet, or floral odor.[2][4] Its amphiphilic nature, stemming from the polar hydroxyl head and a nonpolar hydrocarbon tail, allows for solubility in many organic solvents like ethanol and ether, with slight solubility in water.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 624-22-6[1]
Molecular Formula C₇H₁₆O[1][5]
Molecular Weight 116.20 g/mol [2][]
Appearance Colorless clear liquid[][7]
Boiling Point 161-169 °C at ~760 Torr[1][2][4]
Melting Point Approximately -30 to -43 °C[1][4]
Density ~0.818 - 0.826 g/cm³ at 20 °C[1][5][]
Flash Point ~61.8 °C (143 °F)[4][5][7]
Vapor Pressure ~0.792 mmHg at 25 °C[1][4]
Water Solubility Sparingly soluble (~4 g/L)[2][4]
Refractive Index ~1.429 at 20 °C[1][4]

Synthesis Methodologies: From Benchtop to Industrial Scale

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of method often depends on the desired scale, required stereochemical purity, and available starting materials.

Grignard Reaction

A versatile and common laboratory-scale method involves the use of a Grignard reagent to form the required carbon-carbon bond.[3] One effective strategy is the reaction of methylmagnesium halide (e.g., bromide or iodide) with hexanal.[3] This approach directly constructs the 2-methyl-1-hexanol skeleton.

An alternative Grignard pathway involves reacting a C6 Grignard reagent with a single-carbon electrophile like formaldehyde. For instance, 1-bromo-2-methylpentane can be converted into its corresponding Grignard reagent, which is then reacted with formaldehyde to yield the target alcohol.[2]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: In the dropping funnel, place a solution of hexanal in anhydrous diethyl ether.

  • Grignard Addition: To the flask, add a commercially available solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether). Cool the flask in an ice-water bath.

  • Reaction: Add the hexanal solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the flask again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Diagram: Grignard Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product MeMgBr Methylmagnesium Bromide Reaction Reaction in Anhydrous Ether MeMgBr->Reaction Hexanal Hexanal Hexanal->Reaction Quench Aqueous NH4Cl Quench Reaction->Quench Workup Extraction & Washing Quench->Workup Purify Distillation Workup->Purify Product This compound Purify->Product

Caption: Grignard synthesis of this compound.

Industrial Synthesis: Hydroformylation

On an industrial scale, a primary method for producing branched alcohols is the hydroformylation (oxo process) of alkenes.[3] For this compound, the process begins with 1-hexene. Hydroformylation of 1-hexene, typically using rhodium or cobalt catalysts, yields a mixture of aldehydes, including 2-methylhexanal. This intermediate is then hydrogenated to produce the final alcohol product.[3][8]

Biocatalytic Synthesis for Enantiomeric Purity

For applications requiring high stereochemical purity, such as in pharmaceutical synthesis, biocatalytic methods are highly advantageous. The reduction of the prochiral ketone, 2-methylhexanal, can be achieved using alcohol dehydrogenases (ADHs).[3] For example, ADH from Saccharomyces cerevisiae has been reported to produce (S)-2-methylhexan-1-ol with high yields (88-92%) and excellent enantiomeric excess (>99%).[3] This enzymatic approach avoids the use of hazardous metal hydride reducing agents and provides direct access to a single enantiomer.[3]

Applications in Research and Industry

This compound serves as a versatile chemical intermediate and functional ingredient across several sectors.

  • Flavors and Fragrances: Due to its pleasant, fragrant odor, it is used in the formulation of perfumes and cosmetics.[1][4]

  • Industrial Intermediate: It acts as a key building block in organic synthesis for producing a range of derivatives.[1][2] These derivatives are used in the manufacturing of coatings, solvents, detergents, and plasticizers.[1][]

  • Pharmaceutical and Drug Development: The compound is a valuable building block for more complex molecules. Its potential use in the synthesis of pharmaceutical candidates, such as Toll-like receptor (TLR) modulators, highlights its importance in medicinal chemistry.[2] The ability to synthesize enantiomerically pure forms is critical for investigating stereospecific biological activities.[3]

  • Significance of Branching: The branched structure of this compound results in a lower pour point compared to linear alcohols. This property is valuable in applications requiring fluidity at lower temperatures, such as in lubricants and specialty solvents, as it can reduce the need for heated storage and transport lines.[3]

Safety, Handling, and Toxicology

While specific toxicological data for this compound is limited, a conservative approach based on its GHS classification and data from structurally similar compounds (e.g., 2-ethyl-1-hexanol) is warranted.[2][9]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides the following classification for this compound:[10]

  • Pictograms:

    • 
      (Flammable)
      
    • 
      (Irritant)
      
  • Signal Word: Warning[10]

  • Hazard Statements:

    • H226: Flammable liquid and vapor.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

Safe Handling and Storage
  • Engineering Controls: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[11] Ensure adequate ventilation is present.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[11]

  • Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge. Avoid direct contact with skin, eyes, and clothing.[1][12]

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11][12] Recommended storage temperature is between 2-8°C.[]

Emergency Procedures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[11]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[11]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11]

In the event of a spill, a structured response is critical to ensure personnel safety and environmental protection.

Diagram: Accidental Spill Response Workflow

G Spill Spill Occurs Evacuate Evacuate Area Ensure Ventilation Spill->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ignition Remove Ignition Sources Evacuate->Ignition Contain Contain Spill with Inert Absorbent (Sand, Vermiculite) PPE->Contain Ignition->Contain Collect Collect into Closed Container for Disposal Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill.

Environmental Fate

Limited specific data exists for this compound, but read-across from similar branched alcohols like 2-ethylhexanol suggests it is readily biodegradable.[13][14] If released into the environment, it is expected to volatilize from soil and water surfaces.[13] In the atmosphere, it would be degraded by reaction with photochemically produced hydroxyl radicals.[13] It is not expected to significantly adsorb to sediment or bioconcentrate in aquatic organisms.[13][15]

Conclusion

This compound is a valuable branched primary alcohol with established utility as a chemical intermediate in diverse industrial and research settings. Its synthesis is achievable through multiple scalable routes, including advanced biocatalytic methods for producing enantiomerically pure forms essential for pharmaceutical development. While it presents manageable hazards, a thorough understanding of and adherence to strict safety and handling protocols are paramount for its responsible use. This guide provides the foundational knowledge for scientists and researchers to leverage the properties of this compound safely and effectively in their work.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-hexanol, 624-22-6. Retrieved from [Link]

  • LookChem. (n.d.). Cas 624-22-6, 2-METHYL-1-HEXANOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-METHYL-1-HEXANOL2-METHYL-1-HEXANOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhexanol | C7H16O | CID 43858. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-Methyl-1-hexanol (CAS 624-22-6) Properties | Density, Cp.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. Retrieved from [Link]

  • Open Government program. (n.d.). Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7. Correction to the List Classification Determination Paragraph. Retrieved from [Link]

  • Environmental Protection Agency NEPIC. (n.d.). Environmental Fate Constants for Additional 27 Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Projects. Project Summary. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Methylhexan-1-OL | C7H16O | CID 11959769. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 624-22-6 | Product Name : 2-Methylhexanol. Retrieved from [Link]

  • Ashland. (2018, April 25). Product Stewardship Summary - Ethylhexanol-2. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Retrieved from [Link]

  • Australian Government Department of Health. (2014, February 7). 1-Hexanol: Human health tier II assessment. Retrieved from [Link]

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Solubility of 2-Methylhexan-1-ol in water and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Methylhexan-1-ol in Water and Organic Solvents

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a branched-chain primary alcohol with significant applications in organic synthesis, fragrance formulation, and as a specialty solvent. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the physicochemical principles governing its solubility in aqueous and organic media. It offers a detailed exploration of its molecular structure, intermolecular forces, and provides robust, field-tested experimental protocols for the precise determination of its solubility parameters.

Introduction: The Physicochemical Profile of this compound

This compound (CAS 624-22-6) is a seven-carbon, branched-chain primary alcohol.[1] Its molecular structure, featuring a polar hydroxyl (-OH) head and a nonpolar, branched six-carbon aliphatic tail, imparts an amphiphilic character that dictates its solubility behavior.[1] This dual nature is central to its utility in diverse chemical applications, from a building block in the synthesis of complex molecules to its role in formulating specialty solvents.[1]

A thorough understanding of its solubility is paramount for its effective application. In pharmaceutical development, for instance, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. For synthetic chemists, it governs the choice of reaction media and purification strategies. This guide provides the foundational knowledge and practical methodologies to navigate these challenges.

Core Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the thermodynamic principle that dissolution is favorable when the Gibbs free energy of the system decreases. This is qualitatively summarized by the adage "like dissolves like," which relates to the similarity of intermolecular forces between the solute and solvent molecules.

Intermolecular Forces at Play

The solubility of this compound is a direct consequence of the interplay between the following intermolecular forces:

  • Hydrogen Bonding: The presence of a hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. This is the primary interaction responsible for its limited solubility in water and its miscibility with protic organic solvents like ethanol.

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds create a net dipole moment in the molecule, enabling interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar hexyl chain engages in these weak, transient interactions. As the size of the nonpolar moiety is significant, these forces play a crucial role in its solubility in nonpolar organic solvents.

The branched nature of the alkyl chain in this compound, as opposed to a linear isomer like 1-heptanol, introduces steric hindrance that can influence the packing of molecules and, consequently, its physical properties and solubility.

This compound This compound Water Water This compound->Water Hydrogen Bonding (Limited) Polar Protic Solvents (e.g., Ethanol) Polar Protic Solvents (e.g., Ethanol) This compound->Polar Protic Solvents (e.g., Ethanol) Hydrogen Bonding (Strong) Polar Aprotic Solvents (e.g., Acetone) Polar Aprotic Solvents (e.g., Acetone) This compound->Polar Aprotic Solvents (e.g., Acetone) Dipole-Dipole Nonpolar Solvents (e.g., Hexane) Nonpolar Solvents (e.g., Hexane) This compound->Nonpolar Solvents (e.g., Hexane) Van der Waals

Caption: Intermolecular forces governing the solubility of this compound in various solvent classes.

Quantitative Solubility Profile

The solubility of this compound is a function of the solvent's polarity and its capacity for hydrogen bonding.

Solubility in Water

This compound exhibits slight solubility in water. The polar hydroxyl group can form hydrogen bonds with water molecules, but the large, hydrophobic alkyl chain disrupts the extensive hydrogen-bonding network of water, leading to a low overall solubility.

Solvent Temperature (°C) Solubility (g/L) Reference
Water254.089 (estimated)[2][3]
Solubility in Organic Solvents

Based on the "like dissolves like" principle, this compound is expected to be readily soluble in a wide range of organic solvents.[3] Its solubility is particularly high in polar organic solvents with which it can engage in hydrogen bonding, such as other alcohols. It is also soluble in nonpolar solvents due to the significant contribution of van der Waals forces from its alkyl chain.

Solvent Class Solvent Example Expected Solubility Primary Intermolecular Interaction
Polar ProticEthanol, MethanolHigh / MiscibleHydrogen Bonding
Polar AproticAcetone, DMSOSolubleDipole-Dipole Interactions
NonpolarHexane, TolueneSolubleVan der Waals Forces

Note: Quantitative solubility data in a broad range of organic solvents is not extensively reported in publicly available literature. The following section provides a detailed protocol for determining these values experimentally.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol for the isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a compound in various solvents.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated HPLC system

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a minimum of 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is fully established, especially for viscous solvents.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification:

    • Prepare a series of calibration standards of this compound in each solvent.

    • Analyze the prepared samples and calibration standards using a validated analytical method (e.g., GC-FID).

    • Construct a calibration curve and determine the concentration of this compound in the diluted samples.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

A Preparation of Saturated Solutions B Equilibration (Constant Temperature) A->B C Sample Collection and Filtration B->C D Quantification (e.g., GC-FID) C->D E Calculation of Solubility D->E

Caption: Experimental workflow for the determination of solubility via the isothermal shake-flask method.

Factors Influencing Solubility

Temperature

For most solid solutes in liquid solvents, solubility increases with temperature. However, for a liquid solute like this compound, the effect of temperature on solubility can be more complex and depends on the enthalpy of the solution. It is crucial to determine solubility at the specific temperatures relevant to the intended application.

Purity of Solute and Solvent

The presence of impurities can significantly affect solubility measurements. It is imperative to use high-purity solute and solvents to obtain accurate and reproducible data.

Conclusion

The solubility of this compound is a multifaceted property governed by its amphiphilic nature. Its limited solubility in water is due to the dominance of its hydrophobic alkyl chain, while its high solubility in organic solvents is facilitated by a combination of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For applications requiring precise solubility data, the experimental protocol detailed in this guide provides a robust framework for its determination. This understanding is critical for the effective utilization of this compound in research, development, and industrial applications.

References

  • This compound - ChemBK. (2024-04-09). Retrieved January 20, 2026, from [Link]

  • 2-methyl-1-hexanol, 624-22-6 - The Good Scents Company. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Methylhexanol | C7H16O | CID 43858 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

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Stereoisomers of 2-Methylhexan-1-ol, including (R) and (S) enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereoisomers of 2-Methylhexan-1-ol: (R) and (S) Enantiomers

Abstract

This technical guide provides a comprehensive exploration of the stereoisomers of this compound, a chiral alcohol with significant applications in organic synthesis, medicinal chemistry, and the fragrance industry. The document delves into the fundamental principles of chirality as they apply to this molecule, detailing the distinct properties and biological significance of its (R) and (S) enantiomers. We present field-proven, step-by-step protocols for the stereoselective synthesis and analytical separation of these isomers, emphasizing the causality behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile chiral building block.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems.[1][2] The two non-superimposable mirror-image forms of a chiral molecule are known as enantiomers.[1] While enantiomers possess identical physical properties in an achiral environment (e.g., boiling point, density, and solubility), they can exhibit vastly different interactions within a chiral environment, such as the biological systems of the human body.[2][]

This stereoselectivity is critical in pharmacology, where one enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive or even cause adverse effects.[1][4] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis.[5][6]

This compound (C₇H₁₆O) is a branched-chain primary alcohol featuring a chiral center at the second carbon atom, giving rise to (R)- and (S)-enantiomers.[7] This structure makes it a valuable chiral building block for synthesizing more complex molecules, including potential pharmaceutical candidates like Toll-like receptor (TLR) modulators.[7] This guide will provide the technical foundation for working with these specific stereoisomers.

Caption: The (R) and (S) enantiomers of this compound.

Physicochemical Properties of this compound

The racemic mixture of this compound is a colorless liquid with a characteristic fragrant odor.[7][8] Its amphiphilic nature, stemming from a polar hydroxyl group and a nonpolar alkyl chain, allows for solubility in many organic solvents and slight solubility in water.[7][8] The individual enantiomers share these properties but differ in their optical activity.

Table 1: Physicochemical Data for Racemic this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[8][9][10]
Molecular Weight 116.20 g/mol [7][9][11]
CAS Number 624-22-6 (Racemate)[9][10][11]
17027-61-3 ((R)-isomer)[12]
66050-99-5 ((S)-isomer)[13]
Appearance Colorless liquid[7][8]
Boiling Point 161-169 °C[7][14][15]
Density ~0.818 g/cm³[7][8][10]
Flash Point ~61.8 °C[10][15]
Refractive Index ~1.429 (at 20 °C)[10][12][15]
Solubility in Water ~4 g/L at 25 °C[7][14]

Stereoselective Synthesis: A Biocatalytic Approach

Obtaining a single enantiomer of this compound can be achieved through various methods, including the resolution of a racemic mixture or, more efficiently, through asymmetric synthesis. Biocatalytic methods are particularly advantageous as they often proceed with high enantioselectivity under mild, environmentally friendly conditions, eliminating the need for hazardous metal hydride reagents.[5][11]

The synthesis of (S)-2-methylhexan-1-ol can be accomplished with high enantiomeric excess (>99%) via the reduction of the prochiral ketone 2-methylhexanal, using an alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae.[11]

Experimental Protocol: Biocatalytic Reduction of 2-Methylhexanal

Objective: To synthesize (S)-2-methylhexan-1-ol with high enantiomeric purity.

Materials:

  • 2-Methylhexanal

  • Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae

  • Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Reaction vessel with temperature and pH control

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (pH 7.0).

  • Enzyme and Cofactor Addition: Dissolve the ADH and the NADH cofactor (or the components of the regeneration system) in the buffer. Allow the mixture to equilibrate to the optimal reaction temperature (e.g., 30°C).[11]

  • Substrate Addition: Add 2-methylhexanal to the reaction mixture. The concentration should be optimized to avoid substrate inhibition of the enzyme.

  • Incubation: Maintain the reaction at a constant temperature and pH, with gentle agitation to ensure homogeneity. Monitor the reaction progress using an appropriate analytical technique (e.g., GC or chiral HPLC).

  • Workup and Extraction: Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate. Extract the product into the organic layer. Repeat the extraction process to maximize yield.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting (S)-2-methylhexan-1-ol using column chromatography if necessary.

  • Characterization: Confirm the identity and determine the enantiomeric excess of the product using chiral HPLC and NMR spectroscopy.

Biocatalytic_Synthesis_Workflow sub 2-Methylhexanal (Substrate) reaction Biocatalytic Reduction (30°C) sub->reaction reagents ADH Enzyme + NADH Cofactor in Buffer (pH 7.0) reagents->reaction extraction Solvent Extraction (Ethyl Acetate) reaction->extraction purify Purification & Concentration extraction->purify product (S)-2-Methylhexan-1-ol (Product) purify->product

Caption: Workflow for the asymmetric synthesis of (S)-2-methylhexan-1-ol.

Enantioselective Analysis by Chiral HPLC

The separation and quantification of the (R) and (S) enantiomers of this compound are essential for quality control and for studying their distinct biological activities.[16] Due to their identical properties in an achiral environment, specialized chiral stationary phases (CSPs) are required for their separation.[2] High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based CSP is a robust and widely used method for this purpose.[16][17]

Causality Behind Method Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form chiral cavities and grooves. Enantiomers fit into these cavities differently, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) and thus different retention times, enabling separation.[16][17] A normal-phase mobile system, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier, is used to modulate these interactions and achieve optimal resolution.[16]

Experimental Protocol: Chiral HPLC Separation

Objective: To achieve baseline separation of (R)- and (S)-2-methylhexan-1-ol for analytical quantification.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Chiral cellulose-based stationary phase (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).[16]

  • Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). The ratio must be optimized for the specific column and system.[17]

  • Flow Rate: 1.0 mL/min (can be optimized; lower flow rates often improve resolution).[17]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at a low wavelength (e.g., 210 nm), as alcohols lack a strong chromophore.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (racemic mixture or synthesized product) in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved. This may take a significant amount of time for chiral columns.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram, noting the retention times for the two enantiomer peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) from the integrated peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral_HPLC_Workflow sample Sample Injection (Racemic or Enantioenriched This compound) column Chiral Stationary Phase (e.g., Cellulose-based) sample->column detector UV Detector (210 nm) column->detector output Chromatogram Output (Separated Enantiomer Peaks) detector->output analysis Data Analysis (Peak Integration, %ee Calculation) output->analysis

Caption: Analytical workflow for the separation of this compound enantiomers.

Conclusion and Future Directions

The stereoisomers of this compound exemplify the critical role of chirality in chemical and biological sciences. Understanding the distinct properties of the (R) and (S) enantiomers is paramount for their effective application, particularly in pharmaceutical development where stereochemistry dictates biological activity.[2][4] The biocatalytic and analytical protocols detailed in this guide provide a robust framework for the synthesis and quality control of these important chiral building blocks. As research advances, the demand for enantiomerically pure compounds like (R)- and (S)-2-methylhexan-1-ol will continue to grow, driving further innovation in asymmetric synthesis and chiral separation technologies.

References

  • This compound - Introduction . ChemBK. [Link]

  • 2-methyl-1-hexanol, 624-22-6 . The Good Scents Company. [Link]

  • 2-Methylhexanol | C7H16O | CID 43858 . PubChem. [Link]

  • 2-methyl-1-hexanol . the NIST WebBook - National Institute of Standards and Technology. [Link]

  • 2-methyl-1-hexanol . the NIST WebBook - National Institute of Standards and Technology. [Link]

  • (2S)-2-Methyl-1-hexanol | C7H16O | CID 12454404 . PubChem. [Link]

  • Examples of drugs derivatives from chiral secondary alcohols . ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals . MDPI. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis . Pharmaceutical Technology. [Link]

  • Chiral Drugs: An Overview . PMC. [Link]

  • Bioactivity and Analysis of Chiral Compounds . PubMed. [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples . MDPI. [Link]

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Thermophysical Properties of 2-Methylhexan-1-ol: An In-depth Technical Guide for Engineering Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential thermophysical properties of 2-Methylhexan-1-ol (C₇H₁₆O), a branched-chain primary alcohol with significant potential across various engineering, pharmaceutical, and chemical synthesis applications. Critically evaluated data for properties including density, viscosity, thermal conductivity, specific heat capacity, vapor pressure, and surface tension are presented, with a focus on their temperature dependencies. Furthermore, this guide details the established experimental methodologies for the precise determination of these properties, offering researchers and drug development professionals a robust framework for material characterization. The integration of field-proven insights and validated protocols aims to facilitate the reliable application of this compound in advanced engineering systems.

Introduction: The Engineering Significance of this compound

This compound, a colorless liquid with a characteristic fragrant odor, is a versatile organic compound with the molecular formula C₇H₁₆O.[1] Its branched-chain structure imparts distinct physical and chemical characteristics compared to its linear isomer, 1-heptanol, influencing its behavior as a solvent, a reactant, and a functional fluid in various engineering contexts. The amphiphilic nature of this compound, stemming from its polar hydroxyl group and nonpolar alkyl chain, governs its solubility and interfacial properties, making it a valuable component in formulations for coatings, detergents, and cosmetics.[1]

In drug development and pharmaceutical sciences, understanding the thermophysical properties of excipients and solvents like this compound is paramount for process design, formulation stability, and predicting bioavailability. For chemical engineers, accurate data on properties such as heat capacity, thermal conductivity, and viscosity are critical for the design and optimization of heat exchangers, reactors, and separation processes. This guide serves as a centralized resource, consolidating key thermophysical data and outlining the rigorous experimental procedures necessary for their validation.

Core Thermophysical Properties of this compound

The following sections present a compilation of critically evaluated thermophysical property data for this compound. The data is presented in tabular format to facilitate easy comparison and utilization in engineering calculations.

Fundamental Properties
PropertyValueSource
Molecular FormulaC₇H₁₆O[2]
Molecular Weight116.20 g/mol [2]
Normal Boiling Point168-169 °C (at 754 Torr)ChemBK
Melting Point-43 °C[1]
Density (ρ)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For liquids, density is particularly sensitive to temperature, generally decreasing as temperature increases.

Table 2.2.1: Density of Liquid this compound at Various Temperatures

Temperature (K)Density (g/cm³)
298.150.818 (approx.)
Note: For a comprehensive dataset of density as a function of temperature, please refer to the NIST/TRC Web Thermo Tables.

The vibrating tube densitometer offers a high-precision method for determining the density of liquids. The underlying principle is the measurement of the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.

Protocol Rationale: This method is selected for its high accuracy (up to 0.00001 g/cm³), small sample volume requirement, and applicability over a wide range of temperatures and pressures.[[“]] The self-validating nature of this protocol is ensured through rigorous calibration with fluids of known density, such as dry air and deionized water, at the measurement temperature.

Step-by-Step Methodology:

  • Calibration:

    • Thoroughly clean and dry the vibrating U-tube with a suitable solvent (e.g., acetone) and dry air.

    • Perform a two-point calibration using two standards of well-known density (e.g., dry air and degassed, deionized water).

    • Record the oscillation periods of the empty tube and the tube filled with each calibration standard at the desired experimental temperature.

    • Use these values to determine the instrument constants.

  • Sample Preparation:

    • Ensure the this compound sample is free of any air bubbles and particulate matter. Degassing the sample prior to measurement is recommended for high-accuracy results.

  • Measurement:

    • Inject the this compound sample into the clean, dry U-tube, ensuring no air bubbles are introduced.

    • Allow the sample to reach thermal equilibrium with the instrument's temperature-controlled housing.

    • Record the stable oscillation period of the U-tube containing the sample.

  • Calculation:

    • The density of the sample is calculated from the measured oscillation period and the predetermined instrument constants.

Logical Relationship Diagram: Density Measurement Workflow

DensityMeasurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Dry Clean and Dry U-Tube Calibrate Calibrate with Air and Water Clean_Dry->Calibrate Establish baseline Sample_Prep Prepare Degassed This compound Sample Calibrate->Sample_Prep Inject Inject Sample into Densitometer Sample_Prep->Inject Equilibrate Thermal Equilibration Inject->Equilibrate Measure_Period Measure Oscillation Period Equilibrate->Measure_Period Calculate Calculate Density Measure_Period->Calculate Using calibration constants

Caption: Workflow for density determination using a vibrating tube densitometer.

Dynamic Viscosity (η)

Viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in fluid dynamics, influencing pressure drop in pipes, lubrication properties, and mixing efficiency. The viscosity of liquids is highly dependent on temperature, decreasing significantly as temperature increases.

Table 2.3.1: Dynamic Viscosity of Liquid this compound at Various Temperatures

Temperature (K)Dynamic Viscosity (Pa·s)
Note: For a comprehensive dataset of viscosity as a function of temperature, please refer to the NIST/TRC Web Thermo Tables.

Capillary viscometers, such as the Ubbelohde or Cannon-Fenske types, are widely used for the precise measurement of the kinematic viscosity of Newtonian fluids.[4] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the fluid at the same temperature.

Protocol Rationale: This method is chosen for its high precision and reliance on fundamental principles of fluid flow through a capillary. The experimental design, which involves a temperature-controlled bath, ensures that the viscosity, a highly temperature-sensitive property, is measured under isothermal conditions.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Select a capillary viscometer of the appropriate size for the expected viscosity range of this compound.

    • Thoroughly clean and dry the viscometer.

    • Mount the viscometer vertically in a constant temperature bath, ensuring the capillary section is fully submerged.

  • Sample Loading:

    • Introduce a precise volume of this compound into the viscometer.

    • Allow the sample to thermally equilibrate with the bath for at least 15-20 minutes.

  • Measurement:

    • Using a pipette bulb or a gentle vacuum, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow back down under gravity.

    • Start a stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility. The flow times should agree within a specified tolerance (e.g., ±0.2%).

  • Calculation:

    • Calculate the kinematic viscosity (ν) using the equation: ν = C * t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer.

    • Determine the dynamic viscosity (η) using the equation: η = ν * ρ, where 'ρ' is the density of this compound at the measurement temperature.

Thermal Conductivity (k)

Thermal conductivity is a measure of a material's ability to conduct heat. It is an essential property for heat transfer calculations in applications such as cooling systems, heat exchangers, and thermal insulation.

Table 2.4.1: Thermal Conductivity of Liquid this compound at Various Temperatures

Temperature (K)Thermal Conductivity (W·m⁻¹·K⁻¹)
Note: For a comprehensive dataset of thermal conductivity as a function of temperature, please refer to the NIST/TRC Web Thermo Tables.

The transient hot-wire method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids. It involves monitoring the temperature rise of a thin, electrically heated wire immersed in the sample liquid over a short period.

Protocol Rationale: This transient method is preferred over steady-state techniques as it minimizes the effects of natural convection, which can introduce significant errors in fluid thermal conductivity measurements. The short measurement time also makes it suitable for rapid and efficient data collection.

Step-by-Step Methodology:

  • Cell Assembly:

    • The core of the apparatus is a measurement cell containing a thin platinum wire stretched taut.

    • The cell is filled with the this compound sample, ensuring the wire is fully submerged and there are no air bubbles.

  • Electrical Circuit:

    • The platinum wire is incorporated into a Wheatstone bridge circuit, which allows for precise measurement of its resistance.

  • Measurement Procedure:

    • The system is allowed to reach thermal equilibrium at the desired temperature.

    • A constant voltage is applied to the bridge, causing the platinum wire to heat up.

    • The change in the wire's resistance, which is proportional to its temperature change, is recorded as a function of time using a high-speed data acquisition system.

  • Data Analysis:

    • The thermal conductivity of the liquid is determined from the slope of a plot of the temperature rise of the wire versus the logarithm of time. The relationship is derived from the solution to the transient heat conduction equation for a line source.

Experimental Workflow: Thermal Conductivity Measurement

ThermalConductivity cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Fill_Cell Fill Measurement Cell with this compound Assemble_Bridge Assemble Wheatstone Bridge Circuit Fill_Cell->Assemble_Bridge Equilibrate Achieve Thermal Equilibrium Assemble_Bridge->Equilibrate Apply_Voltage Apply Constant Voltage Step Equilibrate->Apply_Voltage Record_Data Record Resistance vs. Time Apply_Voltage->Record_Data Plot_Data Plot ΔT vs. ln(t) Record_Data->Plot_Data Calculate_k Determine Thermal Conductivity (k) from Slope Plot_Data->Calculate_k

Caption: Workflow for the transient hot-wire method for thermal conductivity.

Specific Heat Capacity (Cₚ)

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. This property is crucial for designing thermal energy storage systems and for any process involving the heating or cooling of the fluid.

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol Rationale: DSC is a widely accepted and versatile method for determining the heat capacity of liquids. Its high sensitivity and ability to operate over a broad temperature range make it suitable for characterizing this compound.

Step-by-Step Methodology:

  • Calibration:

    • Perform temperature and heat flow calibrations using a certified standard, such as indium.

    • Determine the heat capacity of the empty sample pan (a baseline run).

  • Reference Measurement:

    • Run a known mass of a standard reference material with a well-characterized heat capacity (e.g., sapphire) under the same experimental conditions as the sample.

  • Sample Measurement:

    • Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan.

    • Place the sample pan in the DSC instrument.

    • Heat the sample at a constant rate over the desired temperature range.

    • Record the differential heat flow between the sample and an empty reference pan.

  • Calculation:

    • The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the reference material, taking into account the masses of the sample and reference.

Vapor Pressure (Pvap)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system. It is a critical property for understanding evaporation rates, boiling points, and for safety assessments related to flammability.

Table 2.6.1: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)Source
25.000.792The Good Scents Company

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a specific temperature.

Protocol Rationale: This method is straightforward and provides a direct measurement of the vapor pressure. It is suitable for substances with moderate vapor pressures at the temperatures of interest.

Step-by-Step Methodology:

  • Apparatus:

    • A thermostated vessel equipped with a pressure transducer and a temperature sensor. The vessel is connected to a vacuum system.

  • Sample Preparation:

    • Introduce a small, degassed sample of this compound into the vessel. The degassing step is crucial to remove any dissolved air that would contribute to the total pressure.

  • Measurement:

    • Evacuate the vessel to remove the air.

    • Isolate the vessel from the vacuum pump.

    • Set the thermostat to the desired temperature and allow the system to reach thermal and phase equilibrium.

    • Record the steady-state pressure reading from the transducer, which corresponds to the vapor pressure of the sample at that temperature.

    • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Surface Tension (γ)

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is an important property in applications involving wetting, foaming, and emulsification.

Methodology Rationale: Group contribution methods provide a powerful predictive tool when experimental data is scarce. By breaking down the this compound molecule into its fundamental groups (-CH₃, -CH₂, >CH-, -CH₂OH), a reasonable estimate of its surface tension can be obtained.

Estimated Value: Based on the molecular structure and comparison with isomers like 1-hexanol (surface tension of approximately 25.73 dyne/cm at 25.2 °C), the surface tension of this compound at room temperature is expected to be in a similar range, likely slightly lower due to the increased branching.

The Du Noüy ring method is a classic and accurate technique for measuring the surface tension of a liquid. It involves measuring the force required to detach a platinum ring from the surface of the liquid.

Step-by-Step Methodology:

  • Apparatus:

    • A force tensiometer equipped with a precision balance and a platinum-iridium ring.

    • A sample vessel with a temperature control system.

  • Procedure:

    • Clean the platinum ring thoroughly (e.g., by flaming) to ensure complete wetting.

    • Place the this compound sample in the vessel and allow it to reach the desired temperature.

    • Immerse the ring in the liquid.

    • Slowly raise the ring towards the surface. As the ring passes through the interface, it will pull up a meniscus of liquid.

    • Continue to raise the ring until the meniscus detaches. The tensiometer records the maximum force exerted on the ring just before detachment.

  • Calculation:

    • The surface tension is calculated from the maximum force, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus.

Logical Relationship Diagram: Surface Tension Measurement

SurfaceTension cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Ring Clean Platinum Ring Setup_Tensiometer Setup Tensiometer and Temperature Control Clean_Ring->Setup_Tensiometer Prepare_Sample Prepare this compound Sample Setup_Tensiometer->Prepare_Sample Immerse_Ring Immerse Ring in Sample Prepare_Sample->Immerse_Ring Raise_Ring Slowly Raise Ring from Surface Immerse_Ring->Raise_Ring Record_Force Record Maximum Force at Detachment Raise_Ring->Record_Force Apply_Correction Apply Correction Factor Record_Force->Apply_Correction Calculate_ST Calculate Surface Tension (γ) Apply_Correction->Calculate_ST

Caption: Workflow for the Du Noüy ring method for surface tension measurement.

Conclusion

This technical guide has presented a curated compilation of the essential thermophysical properties of this compound for engineering applications. The provided data, coupled with detailed, field-proven experimental protocols, offers a solid foundation for researchers, scientists, and drug development professionals. The emphasis on the causality behind experimental choices and the inclusion of self-validating systems within the described methodologies are intended to ensure the generation of accurate and reliable data. The application of these principles will facilitate the effective and safe utilization of this compound in a wide array of technological and scientific endeavors.

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  • ChemScene. 624-22-6 | this compound.

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Molecular weight and formula of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Methylhexan-1-ol: Properties, Synthesis, and Analysis

Introduction

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol that serves as a versatile intermediate in various chemical industries.[1] With a chemical formula of C₇H₁₆O, this colorless liquid is characterized by a fragrant odor.[1][2] Its utility spans from the formulation of fragrances and cosmetics to the synthesis of specialty solvents, detergents, and coatings.[2][3] For researchers and drug development professionals, this compound is of particular interest as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents like Toll-like receptor (TLR) modulators.[1] The presence of a chiral center at the second carbon atom gives rise to (R)- and (S)-enantiomers, making stereoselective synthesis a critical area of study for applications where specific stereochemistry is required for biological activity.[1][4]

Core Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, application, and analysis. Its amphiphilic nature, stemming from a polar hydroxyl (-OH) group and a nonpolar seven-carbon branched alkyl chain, dictates its solubility and reactivity.[1][2]

PropertyValueSource(s)
Molecular Formula C₇H₁₆O[5][6][7]
Molecular Weight 116.20 g/mol [1][6][7]
IUPAC Name This compound[5][7]
CAS Registry Number 624-22-6[5][7]
Appearance Colorless Liquid[1][2]
Odor Fragrant[1][2]
Density ~0.818 g/cm³[2][8]
Boiling Point 161-167 °C (434-440 K)[1][5][8]
Melting Point -43 °C (230.15 K)[2][3]
Flash Point 61.8 °C[8]
Solubility Soluble in ethanol and ether; slightly soluble in water (~4 g/L).[1][2][9]

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by factors such as desired yield, cost, stereochemical control, and environmental impact.

Hydroformylation of 1-Hexene

This is a primary industrial method for producing this compound.[4] The process involves two main steps:

  • Hydroformylation (Oxo Process): 1-Hexene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically based on rhodium or cobalt. This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond, primarily yielding 2-methylhexanal as an intermediate.

  • Hydrogenation: The resulting 2-methylhexanal is then reduced to this compound via catalytic hydrogenation.

Causality Insight: This route is favored in large-scale industrial production due to the high atom economy and the availability of inexpensive feedstocks. The catalyst choice is critical; rhodium catalysts offer higher selectivity under milder conditions compared to cobalt.[4]

Reduction of 2-Methylhexanal

When 2-methylhexanal is available, its reduction is a direct route to the target alcohol.[4]

  • Catalytic Hydrogenation: As mentioned above, this is a common industrial method.

  • Hydride-Based Reduction: In a laboratory setting, powerful reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[4]

  • Biocatalytic Reduction: For enantiomerically pure synthesis, enzymes such as alcohol dehydrogenase (ADH) from organisms like Saccharomyces cerevisiae can be employed. This method offers exceptional stereoselectivity, producing the (S)-enantiomer with high yields (88-92%) and an enantiomeric excess greater than 99%.[4]

Trustworthiness Pillar: The biocatalytic approach is a self-validating system for producing a single enantiomer. It avoids hazardous metal hydrides and provides a green chemistry alternative, which is increasingly important in pharmaceutical development.[4] The reaction is typically performed under mild conditions in an aqueous buffer (e.g., pH 7.0) at a controlled temperature (e.g., 30°C).[4]

Grignard Reaction

The Grignard synthesis offers a classic and versatile method for forming the carbon skeleton of this compound in a laboratory context.[1][10] One common pathway involves the reaction of a Grignard reagent with an aldehyde. For instance, reacting pentylmagnesium bromide with acetaldehyde, followed by an acidic workup, would yield the target molecule. Another documented method involves the reaction of 1-bromohexane with a methyl magnesium solution.[2]

Expertise & Experience: The success of a Grignard reaction hinges on maintaining strictly anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will be quenched by any protic solvent. The choice of the specific Grignard reagent and carbonyl compound is a fundamental consideration in retrosynthetic analysis to achieve the desired branched structure.

Analytical Characterization: A Validated Protocol

Accurate identification and purity assessment of this compound are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, providing both separation and structural identification of volatile compounds.[7]

Detailed Protocol: GC-MS Analysis of this compound

This protocol outlines a self-validating system for the qualitative and quantitative analysis of this compound.

1. Sample Preparation

  • Objective: To prepare a dilute, homogenous sample suitable for GC injection.

  • Procedure:

    • Prepare a 1000 ppm stock solution by accurately weighing 10 mg of this compound and dissolving it in 10 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution of the stock solution.

    • For unknown samples, dilute an accurately weighed amount in the same solvent to fall within the calibration range.

    • Transfer an aliquot of each standard and sample into a 2 mL GC vial with a septum cap.

2. GC-MS Instrumentation and Conditions

  • Objective: To achieve chromatographic separation and mass spectral fragmentation for unambiguous identification.

  • Instrument Parameters (Typical):

    Parameter Setting Rationale
    GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness A non-polar column providing good separation for alcohols.
    Injector Temperature 250 °C Ensures rapid volatilization of the analyte.
    Injection Mode Split (e.g., 50:1 ratio) Prevents column overloading for concentrated samples.
    Injection Volume 1 µL Standard volume for capillary GC.
    Carrier Gas Helium, constant flow rate of 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
    Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min Allows for separation from solvent and other potential impurities.
    MS Transfer Line 280 °C Prevents condensation of the analyte before entering the mass spec.
    Ion Source Temp. 230 °C Standard temperature for electron ionization.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for creating reproducible fragmentation patterns.

    | Scan Range | 40-250 m/z | Covers the molecular ion and key fragment ions of the analyte. |

3. Data Acquisition and Analysis

  • Objective: To identify the compound and determine its purity or concentration.

  • Procedure:

    • Inject the solvent blank to check for system contamination.

    • Inject the calibration standards to establish a calibration curve (peak area vs. concentration).

    • Inject the prepared sample(s).

    • Identification: Compare the retention time of the peak in the sample chromatogram with that of a pure standard. Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST). Key expected fragments for primary alcohols include the loss of water (M-18) and alpha-cleavage.

    • Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep1 Weigh & Dissolve (1000 ppm Stock) prep2 Serial Dilution (Calibration Standards) prep1->prep2 prep3 Transfer to GC Vials prep2->prep3 inj Inject Sample (1 µL) into GC Inlet prep3->inj sep Chromatographic Separation (GC Column) inj->sep ion Ionization & Fragmentation (EI Source, 70 eV) sep->ion det Mass Detection (Quadrupole Analyzer) ion->det ident Identification: - Retention Time Match - Mass Spectrum Library Match det->ident quant Quantification: - Peak Integration - Calibration Curve ident->quant report Final Report quant->report

Caption: Workflow for GC-MS Analysis of this compound.

Safety and Handling

As a flammable irritant, proper safety protocols are mandatory when handling this compound.[3][7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[2][3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources such as open flames and sparks.[2][3]

  • Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water. May cause irritation to the skin, eyes, and respiratory tract.[2][3]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. Its synthesis can be achieved through multiple robust methods, with biocatalysis offering a modern, stereoselective approach crucial for pharmaceutical applications. The analytical characterization, particularly by GC-MS, provides a reliable and reproducible method for quality control and research. A thorough understanding of its chemical nature, synthetic routes, and analytical protocols, combined with stringent safety practices, is essential for its effective and safe utilization by researchers and industry professionals.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-methyl-1-hexanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylhexanol. In PubChem Compound Database. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-METHYL-1-HEXANOL. Retrieved from [Link]

  • Organic Syntheses. 1-Hexanol, 2-methyl-. Retrieved from [Link]

  • PlantaeDB. This compound. Retrieved from [Link]

  • The Good Scents Company. 2-methyl-1-hexanol. Retrieved from [Link]

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Methodological & Application

Use of 2-Methylhexan-1-ol as a synthetic intermediate in organic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to 2-Methylhexan-1-ol as a Synthetic Intermediate in Organic Chemistry

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile synthetic intermediate. We will delve into its fundamental properties, core chemical transformations, and specific applications, supported by detailed protocols and mechanistic insights.

Introduction: Understanding the Asset

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol with the chemical formula C₇H₁₆O.[1][2] As a colorless liquid with a characteristic fragrant odor, it serves as a valuable and versatile building block in organic synthesis.[1][3] Its structure, featuring a hexane chain with a methyl group at the C-2 position and a primary hydroxyl group, imparts a unique combination of properties. This amphiphilic nature—a polar hydroxyl head and a nonpolar branched alkyl tail—governs its solubility and reactivity, making it a key intermediate in the production of fragrances, pharmaceuticals, specialty solvents, and plasticizers.[1][2][4]

The presence of a chiral center at the C-2 position means this compound exists as (R)- and (S)-enantiomers.[1] This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₆O[2][5][6]
Molecular Weight 116.20 g/mol [1][5][6]
Appearance Colorless liquid[1][2][3]
Odor Fragrant[1][2][3]
Boiling Point 161-167 °C[1]
Density ~0.818 g/cm³[1][2][3]
Solubility in Water Approx. 4 g/L[1]
Solubility (Organic) Soluble in ethanol, ether[2][3]

Core Synthetic Transformations: The Chemist's Toolkit

As a primary alcohol, this compound undergoes a predictable yet powerful set of reactions. Understanding how to control these transformations is key to leveraging its synthetic potential. The primary reaction pathways involve the hydroxyl group and include oxidation, esterification, and etherification.[1]

G A This compound B 2-Methylhexanal A->B Mild Oxidation (e.g., PCC, Swern) C 2-Methylhexanoic Acid A->C Strong Oxidation (e.g., Jones, KMnO₄, H₂CrO₄) D Esters (Fragrances, Plasticizers) A->D Esterification (Carboxylic Acid + Acid Catalyst or Lipase) E Ethers A->E Ether Synthesis (e.g., Williamson)

Caption: Key reactivity pathways of this compound.

Oxidation: A Tale of Two Pathways

The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending entirely on the choice of oxidizing agent and reaction conditions. This control is fundamental to its use as an intermediate.

To halt the oxidation at the aldehyde stage, a mild, selective oxidizing agent is required. Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are ideal as they are generally not powerful enough to hydrate the aldehyde and oxidize it further.[7] This transformation is crucial for syntheses where the aldehyde functional group is required for subsequent reactions like Wittig olefination or reductive amination.

Protocol: Mild Oxidation using Pyridinium Chlorochromate (PCC)

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in a single portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will turn into a dark, tarry substance.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-methylhexanal can be purified by distillation or column chromatography if necessary.

Causality Insight: The use of anhydrous DCM is critical because the presence of water can facilitate the formation of a gem-diol from the aldehyde, which can then be further oxidized to the carboxylic acid, even by milder agents. The silica plug is a rapid and effective method to remove the solid chromium residues.

To achieve complete oxidation to 2-methylhexanoic acid, a strong oxidizing agent is employed in the presence of water.[8] Classic reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid.[9][10]

Protocol: Strong Oxidation using Acidified Potassium Dichromate(VI)

  • Setup: In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 equivalent).

  • Reagent Addition: Prepare a solution of potassium dichromate(VI) (approx. 2.2 equivalents) in water and slowly add concentrated sulfuric acid. Cool this oxidizing mixture in an ice bath before slowly adding it to the alcohol in the flask.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The color of the solution will change from orange (Cr₂O₇²⁻) to green (Cr³⁺), indicating the progress of the reaction.[10]

  • Workup: After cooling, the mixture is distilled to separate the carboxylic acid from the inorganic salts. The distillate, an aqueous solution of the acid, is then extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude 2-methylhexanoic acid. Further purification can be achieved by distillation.

Trustworthiness by Design: Heating under reflux is essential for this protocol.[10] It ensures that any intermediate aldehyde formed does not escape the reaction vessel and has sufficient time and energy to be fully oxidized to the carboxylic acid. Using an excess of the oxidizing agent guarantees the reaction goes to completion.

G cluster_flask Reaction Flask cluster_workup Workup & Purification A This compound + K₂Cr₂O₇ / H₂SO₄ B Reflux Condenser (Vapors condense and return) A->B Heat (Reflux) D Distillation A->D Reaction Complete label_1 Ensures any intermediate 2-methylhexanal is fully oxidized. B->label_1 C Heating Mantle E Solvent Extraction D->E F Drying & Evaporation E->F G Final Product: 2-Methylhexanoic Acid F->G

Sources

Application Notes and Protocols: 2-Methylhexan-1-ol in the Fragrance and Cosmetics Industry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, cosmetic formulators, and fragrance scientists on the use of 2-Methylhexan-1-ol (CAS No. 624-22-6) in the fragrance and cosmetics industry. This document outlines the physicochemical properties, olfactory profile, synthesis, and potential applications of this branched-chain primary alcohol. Detailed protocols for formulation, stability testing, and safety assessment are provided to facilitate its effective and safe use.

Introduction

This compound is a seven-carbon branched-chain primary alcohol with the molecular formula C₇H₁₆O. It is a colorless liquid characterized by a fragrant odor. Its amphiphilic nature, stemming from a polar hydroxyl group and a nonpolar alkyl chain, makes it soluble in many organic solvents and slightly soluble in water, rendering it a versatile ingredient in various formulations. While primarily used as an intermediate in organic synthesis, its olfactory properties suggest potential for direct use as a fragrance component in perfumes and scented cosmetic products.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in formulations.

PropertyValueSource
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
CAS Number 624-22-6
Appearance Colorless liquid
Odor Fragrant
Boiling Point 156-167 °C
Melting Point -43 °C
Density ~0.818 g/cm³
Solubility Soluble in organic solvents (e.g., ethanol, ether); slightly soluble in water

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the desired scale and purity.

  • Reduction of 2-Methylhexanal: A common laboratory and industrial method involves the reduction of 2-methylhexanal.

  • Grignard Reaction: The reaction of a suitable Grignard reagent with formaldehyde can also yield this compound.

Synthesis cluster_reduction Reduction Method cluster_grignard Grignard Method 2-Methylhexanal 2-Methylhexanal 2-Methylhexan-1-ol_R This compound 2-Methylhexanal->2-Methylhexan-1-ol_R Reduction Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->2-Methylhexan-1-ol_R Grignard_Reagent sec-Pentylmagnesium Bromide Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Addition Formaldehyde Formaldehyde Formaldehyde->Intermediate 2-Methylhexan-1-ol_G This compound Intermediate->2-Methylhexan-1-ol_G Acidic Workup Stability_Testing Formulation Cosmetic Formulation with this compound Packaging Inert Glass & Final Packaging Formulation->Packaging Conditions Storage Conditions (Accelerated, Real-Time, Freeze-Thaw) Packaging->Conditions Evaluation Periodic Evaluation (Physical, Chemical, Microbiological) Conditions->Evaluation Over Time

2-Methylhexan-1-ol: A Versatile Chiral Building Block for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Methylhexan-1-ol in Drug Design

This compound, a structurally simple branched-chain primary alcohol, has emerged as a valuable and versatile chiral building block in the synthesis of complex pharmaceutical compounds. Its utility stems from a combination of key features: the presence of a chiral center at the second carbon, a reactive primary hydroxyl group, and a lipophilic hexyl chain. These characteristics allow for the introduction of specific stereochemistry and the modulation of physicochemical properties, such as lipophilicity and membrane permeability, which are critical for drug efficacy and pharmacokinetics.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just detailed protocols but also the scientific rationale behind the experimental choices. We will delve into its role in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on practical, field-proven methodologies.

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties of this compound is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Appearance Colorless liquid[1]
Boiling Point 161-167 °CBenchChem
Density ~0.818 g/cm³[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1]

The chiral center at the C-2 position gives rise to two enantiomers: (R)-2-Methylhexan-1-ol and (S)-2-Methylhexan-1-ol. The ability to selectively synthesize or resolve these enantiomers is paramount, as the biological activity of many chiral drugs is often associated with a single enantiomer.

G cluster_chiral Chiral Center of this compound C2 C* H H C2->H CH3 CH₃ C2->CH3 C4H9 n-Butyl (C₄H₉) C2->C4H9 CH2OH CH₂OH C2->CH2OH

Caption: The chiral carbon (C*) of this compound.

Enantioselective Synthesis of this compound

Access to enantiomerically pure forms of this compound is the gateway to its use in asymmetric synthesis. Biocatalysis has proven to be a highly effective strategy for this purpose.

Protocol 1: Biocatalytic Reduction of 2-Methylhexanal to (S)-2-Methylhexan-1-ol

This protocol leverages the high enantioselectivity of alcohol dehydrogenases (ADHs) to produce the (S)-enantiomer with excellent purity.

Principle: An alcohol dehydrogenase from Saccharomyces cerevisiae catalyzes the asymmetric reduction of the prochiral aldehyde, 2-methylhexanal, to (S)-2-methylhexan-1-ol. This enzymatic approach avoids the use of hazardous metal hydride reducing agents and provides high enantiomeric excess.[2]

G 2-Methylhexanal 2-Methylhexanal S-2-Methylhexan-1-ol (S)-2-Methylhexan-1-ol (>99% ee) 2-Methylhexanal->S-2-Methylhexan-1-ol ADH (S. cerevisiae) NADPH, pH 7.0, 30°C

Caption: Biocatalytic reduction of 2-methylhexanal.

Materials:

  • 2-Methylhexanal

  • Alcohol dehydrogenase (ADH) from Saccharomyces cerevisiae

  • Nicotinamide adenine dinucleotide phosphate (NADPH) or a suitable cofactor regeneration system

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a temperature-controlled vessel at 30°C, prepare a solution of 2-methylhexanal in phosphate buffer (pH 7.0).

  • Add the alcohol dehydrogenase and the NADPH cofactor (or the components of the regeneration system).

  • Stir the reaction mixture vigorously to ensure proper mixing. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-2-Methylhexan-1-ol by distillation or column chromatography.

Expected Outcome: This method has been reported to yield (S)-2-methylhexan-1-ol with yields between 88-92% and an enantiomeric excess greater than 99%.[2]

Application in the Synthesis of Toll-Like Receptor (TLR) Modulators

A prominent application of this compound is in the synthesis of immunomodulatory agents, particularly agonists of Toll-like receptors (TLRs).

Case Study: Synthesis of Selgantolimod (GS-9688)

Selgantolimod is a potent and selective oral agonist of Toll-like receptor 8 (TLR8) that has been investigated for the treatment of chronic hepatitis B. The chiral (R)-2-methylhexan-1-ol moiety is a crucial component of its structure, contributing to its binding affinity and pharmacological activity.

The synthesis of Selgantolimod involves the coupling of (R)-2-amino-2-methylhexan-1-ol with a substituted pyrido[3,2-d]pyrimidine core. The precursor, (R)-2-amino-2-methylhexan-1-ol, is synthesized from (R)-2-Methylhexan-1-ol.

G R-2-Methylhexan-1-ol (R)-2-Methylhexan-1-ol R-2-amino-2-methylhexan-1-ol (R)-2-amino-2-methylhexan-1-ol R-2-Methylhexan-1-ol->R-2-amino-2-methylhexan-1-ol Multi-step synthesis Selgantolimod Selgantolimod (GS-9688) R-2-amino-2-methylhexan-1-ol->Selgantolimod Coupling with pyridopyrimidine core

Caption: Synthetic pathway to Selgantolimod.

Key Synthetic Transformations of this compound

The primary hydroxyl group of this compound is a versatile handle for a variety of chemical transformations, allowing its incorporation into diverse molecular scaffolds.

Protocol 2: Oxidation to 2-Methylhexanal

The selective oxidation of this compound to its corresponding aldehyde, 2-methylhexanal, is a fundamental transformation. This aldehyde can then serve as a precursor for other functional groups or for carbon-carbon bond-forming reactions.

Principle: Dess-Martin periodinane (DMP) is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds under neutral conditions at room temperature.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin periodinane in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-methylhexanal by distillation or column chromatography.

Protocol 3: Esterification to Form Pharmaceutically Relevant Esters

Esterification of this compound can be employed to synthesize prodrugs, enhance drug penetration, or create intermediates for further synthesis.[3]

Principle: Fischer-Speier esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester. The reaction is reversible and is typically driven to completion by removing water as it is formed.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., a drug molecule with a carboxylic acid moiety)

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, the carboxylic acid, and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Protocol 4: Synthesis of 2-Methylhexylamine via Mitsunobu Reaction

The conversion of the hydroxyl group to an amino group is a critical transformation in the synthesis of many pharmaceutical compounds. The Mitsunobu reaction provides a reliable method for this conversion with inversion of stereochemistry.[4][5][6]

Principle: The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine in a two-step sequence. First, the alcohol reacts with phthalimide in the presence of triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) to form an N-alkylated phthalimide. Subsequent cleavage of the phthalimide group with hydrazine yields the primary amine.[4][7]

G This compound This compound N-(2-methylhexyl)phthalimide N-(2-methylhexyl)phthalimide This compound->N-(2-methylhexyl)phthalimide Phthalimide, PPh₃, DEAD/DIAD 2-Methylhexylamine 2-Methylhexylamine N-(2-methylhexyl)phthalimide->2-Methylhexylamine Hydrazine (NH₂NH₂)

Caption: Synthesis of 2-Methylhexylamine via Mitsunobu reaction.

Materials:

  • This compound

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

Step 1: N-Alkylation of Phthalimide

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, phthalimide, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude N-(2-methylhexyl)phthalimide by column chromatography.

Step 2: Deprotection to the Primary Amine

  • Dissolve the purified N-(2-methylhexyl)phthalimide in ethanol.

  • Add hydrazine hydrate and heat the mixture to reflux.

  • A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid.

  • Filter off the precipitate and wash it with ethanol.

  • Concentrate the filtrate, then basify with aqueous sodium hydroxide and extract with ether.

  • Dry the ethereal extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent to obtain 2-methylhexylamine.

Conclusion

This compound stands out as a building block of significant strategic value in pharmaceutical synthesis. Its straightforward yet functionally rich structure provides a versatile platform for introducing chirality and modulating lipophilicity. The protocols detailed in this guide for its enantioselective synthesis and key chemical transformations—oxidation, esterification, and amination—serve as a practical toolkit for medicinal chemists and process development scientists. As the demand for stereochemically defined and structurally optimized drug candidates continues to grow, the applications of this compound and its derivatives are poised to expand, further solidifying its role in the development of next-generation therapeutics.

References

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Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive protocols for the analysis of 2-Methylhexan-1-ol, a key branched-chain primary alcohol utilized in the fragrance, cosmetic, and pharmaceutical industries. We present detailed methodologies for both achiral purity assessment and chiral enantiomeric separation using gas chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). The causality behind experimental choices, from sample preparation and column selection to detector optimization, is thoroughly explained to ensure scientific integrity and enable robust, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for this compound

This compound (C7H16O, MW: 116.20 g/mol ) is a volatile organic compound characterized by a hexane backbone with a methyl group at the second carbon and a primary alcohol functional group.[1] Its pleasant, fragrant odor underpins its use in the formulation of perfumes and cosmetics.[1] Furthermore, its role as a synthetic intermediate in organic and medicinal chemistry necessitates precise analytical methods for quality control and impurity profiling. The presence of a chiral center at the C2 position gives rise to (R)- and (S)-enantiomers, each potentially exhibiting distinct biological activities, making enantioselective analysis critical in pharmaceutical research and development.[1]

Gas chromatography is the premier analytical technique for the analysis of volatile compounds like this compound due to its high resolution, sensitivity, and compatibility with various detectors.[2][3] This application note details validated GC methods for both the quantitative determination of this compound and the separation of its enantiomers.

Foundational Principles: Optimizing GC for Branched Alcohols

The successful GC analysis of a polar, branched-chain alcohol like this compound hinges on the careful selection of the stationary phase and the optimization of chromatographic conditions. The hydroxyl group can lead to peak tailing on non-ideal columns due to its propensity for hydrogen bonding with active sites. Therefore, column selection is paramount.

For general purity analysis, a mid-polarity to polar stationary phase is recommended. A polyethylene glycol (PEG) or "WAX" type column is often a good choice for alcohol analysis due to its ability to mitigate peak tailing and provide good selectivity.[4] Alternatively, a (14%-cyanopropylphenyl)-methylpolysiloxane phase offers a good balance of polarity for a wide range of volatile compounds.

For the separation of the (R)- and (S)-enantiomers, a chiral stationary phase is required. Derivatized cyclodextrins are the most common and effective chiral selectors for the GC separation of a wide range of chiral compounds, including alcohols.[5][6] The inclusion of the analyte into the chiral cavity of the cyclodextrin and the differential interactions of the enantiomers with the chiral selector enable their separation.

Experimental Workflow: From Sample to Signal

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Raw Material or Formulated Product Dilution Dilution with appropriate solvent Sample->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dilution->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FID or MS Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification and Enantiomeric Ratio Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC analysis of this compound.

Protocol 1: Achiral Purity Analysis by GC-FID

This protocol is designed for the routine quality control of this compound to determine its purity and identify any potential impurities.

Sample Preparation

For accurate quantification, sample preparation is a critical step.[7]

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1000 µg/mL in a suitable solvent such as methanol or isopropanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range. For complex matrices like cosmetic products, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate the analyte.[8][9]

Instrumentation and Conditions

The following table summarizes the recommended GC-FID parameters.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides excellent retention time and peak area reproducibility.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature 250 °CEnsures complete vaporization of the analyte and prevents discrimination.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.2 mL/min (constant flow)Optimal flow rate for a 0.25 mm I.D. column.
Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar columnThe polar stationary phase minimizes peak tailing for the alcohol and provides good selectivity for potential impurities.[4]
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)A temperature program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a linear response over a wide concentration range.
Detector Temperature 280 °CPrevents condensation of the analyte in the detector.
Makeup Gas (N2) 25 mL/minOptimizes detector performance.

Protocol 2: Chiral Separation of (R)- and (S)-2-Methylhexan-1-ol by GC-MS

This protocol is designed for the enantioselective analysis of this compound, which is crucial for applications in the pharmaceutical and flavor industries. The use of a mass spectrometer provides definitive identification of the enantiomers.

Sample Preparation

Sample preparation follows the same principles as the achiral analysis, with careful dilution to an appropriate concentration for GC-MS analysis. Derivatization is generally not required for the chiral separation of alcohols on cyclodextrin-based columns.

Instrumentation and Conditions

The following table outlines the recommended GC-MS parameters for the chiral separation.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control necessary for reproducible chiral separations.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentProvides mass spectral data for positive identification of the enantiomers and any co-eluting impurities.
Injector Split/SplitlessStandard for capillary GC-MS.
Injector Temperature 250 °CEnsures efficient volatilization.
Split Ratio 20:1 (adjustable)Optimizes peak shape and sensitivity.
Injection Volume 1 µLStandard injection volume.
Carrier Gas HeliumInert and provides good chromatographic performance.
Flow Rate 1.0 mL/min (constant flow)Optimal for the recommended chiral column.
Column CYCLOSIL-B (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent β-cyclodextrin based chiral columnThis stationary phase has demonstrated good enantioselectivity for similar chiral alcohols like 2-pentanol and is a strong candidate for resolving this compound enantiomers.[10][11]
Oven Program Initial: 50 °C (hold 1 min), Ramp: 2 °C/min to 150 °C (hold 10 min)A slow temperature ramp is often necessary to achieve baseline separation of enantiomers.
MS Transfer Line 280 °CPrevents analyte condensation.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.
Scan Range 35-250 amuCovers the expected mass fragments of this compound.

Data Analysis and Interpretation

Achiral Analysis
  • Identification: Peaks are identified by comparing their retention times with those of the reference standards.

  • Quantification: The concentration of this compound is determined by constructing a calibration curve of peak area versus concentration for the standards. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Chiral Analysis
  • Identification: The two enantiomer peaks are identified based on their elution order, which should be confirmed by injecting a standard of a single enantiomer if available. Mass spectra of both peaks should be consistent with that of this compound.

  • Enantiomeric Ratio: The enantiomeric ratio (or enantiomeric excess, ee%) is calculated from the peak areas of the two enantiomers.

System Suitability and Validation

To ensure the reliability of the analytical results, system suitability tests should be performed before each analytical run. This includes evaluating parameters such as peak resolution, tailing factor, and the reproducibility of retention times and peak areas from replicate injections of a standard solution. Method validation should be performed according to established guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[8][12]

Conclusion

The gas chromatographic methods detailed in this application note provide robust and reliable protocols for the comprehensive analysis of this compound. The achiral GC-FID method is well-suited for routine quality control and purity assessment, while the chiral GC-MS method enables the critical separation and quantification of its enantiomers. By carefully selecting the appropriate column and optimizing the instrumental parameters as described, researchers, scientists, and drug development professionals can achieve accurate and reproducible results, ensuring the quality and safety of products containing this important compound.

References

  • Agilent Technologies. "Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC." Agilent Application Note, 5991-8579EN, 2017. Available at: [Link]

  • Thongdon-A, N., et al. "Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages." ResearchGate, 2020. Available at: [Link]

  • Restek Corporation. "Alcoholic Beverage Analysis by GC." Restek Hub. Available at: [Link]

  • Wang, Y., et al. "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." Foods, vol. 11, no. 17, 2022, p. 2623. Available at: [Link]

  • Li, M., et al. "GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns." Molecules, vol. 23, no. 11, 2018, p. 2905. Available at: [Link]

  • Restek Corporation. "A Guide to the Analysis of Chiral Compounds by GC." Available at: [Link]

  • Diablo Analytical. "IDENTIFICATION OF ESSENTIAL OIL COMPONENTS BY GAS CHROMATOGRAPHY/ MASS SPECTROMETRY, ed. 4.1." Available at: [Link]

  • Restek Corporation. "Simplify Alcohol Analyses with Application-Designed Chromatography Columns." Restek Hub, 21 July 2021. Available at: [Link]

  • Li, F., et al. "Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids." Journal of Pharmaceutical and Biomedical Analysis, vol. 109, 2015, pp. 158-163. Available at: [Link]

  • Wang, Y., et al. "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." ResearchGate, 2022. Available at: [Link]

  • Agilent Technologies. "Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation." Agilent Application Note, 5991-8693EN, 2017. Available at: [Link]

  • Adams, R. P. "Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.
  • Chromtech. "Restek APPLICATIONS Technical Guides." Available at: [Link]

  • Sureshkumar, V., et al. "Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages." International Research Journal of Innovations in Engineering and Technology, vol. 4, no. 8, 2020. Available at: [Link]

  • Wiśniewska, P., et al. "Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages." Critical Reviews in Analytical Chemistry, vol. 45, no. 3, 2015, pp. 201-225. Available at: [Link]

  • Guangzhou Green Baicao. "Sigma Aldrich Supelco gas phase chiral column chiral chromatography column." Available at: [Link]

  • Joulain, D., and R. Laurent. "Essential oils analysis. I. Evaluation of essential oils composition using both GC and MS fingerprints." Journal of Essential Oil Research, vol. 10, no. 3, 1998, pp. 249-261. Available at: [Link]

  • Bujaroska, M., et al. "DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT." Macedonian Pharmaceutical Bulletin, vol. 64, no. 1, 2018, pp. 13-23. Available at: [Link]

  • Welch, C. J., et al. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC North America, vol. 33, no. 1, 2015, pp. 44-53. Available at: [Link]

  • Separation Science. "[eBook] GC Methods for Food and Fragrance Analysis." Available at: [Link]

  • Pinto, J., et al. "Development and Optimization of a SPME-GC-FID Method for Ethanol Detection." Applied Sciences, vol. 14, no. 3, 2024, p. 1009. Available at: [Link]

  • Khan, M., et al. "Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants." Journal of Analytical & Pharmaceutical Research, vol. 3, no. 4, 2016. Available at: [Link]

  • Agilent Technologies. "GC/MS Identification of Flavor and Fragrance Allergens in Some Common Snack Foods Using an Agilent J&W DB-17ms Capillary GC Column." Agilent Application Note, 5990-4731EN, 2009. Available at: [Link]

  • Chromatography Forum. "GC column for alcohol analyses." 2019. Available at: [Link]

  • Armstrong, D. W., and G. L. Reid. "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool." LCGC North America, vol. 20, no. 11, 2002, pp. 1044-1055. Available at: [Link]

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Biocatalytic synthesis of (S)-2-Methylhexan-1-ol using alcohol dehydrogenase

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency Biocatalytic Synthesis of (S)-2-Methylhexan-1-ol via Asymmetric Reduction Using Alcohol Dehydrogenase

Abstract

This document provides a comprehensive guide to the stereoselective synthesis of (S)-2-Methylhexan-1-ol, a valuable chiral building block in the pharmaceutical and fragrance industries.[1][2] We detail a robust biocatalytic method employing an (S)-selective alcohol dehydrogenase (ADH) for the asymmetric reduction of the prochiral aldehyde, 2-methylhexanal. The protocol emphasizes practical application, featuring a highly efficient enzymatic cofactor regeneration system to ensure economic viability and high product yield. This guide is designed for researchers, chemists, and process development scientists, offering not only step-by-step protocols but also the fundamental principles and troubleshooting advice necessary for successful implementation.

Introduction: The Imperative for Chiral Alcohols

Chirality is a fundamental principle in drug development and fine chemical synthesis, as enantiomers of a molecule can exhibit profoundly different biological activities.[3] (S)-2-Methylhexan-1-ol is a key chiral intermediate whose enantiopurity is critical for its downstream applications.[2] Traditional chemical synthesis routes to such chiral alcohols often rely on metal hydrides or catalytic hydrogenation, which may involve harsh reaction conditions, hazardous reagents, and challenges in achieving high enantioselectivity.[1]

Biocatalysis, leveraging the exquisite selectivity of enzymes, presents a powerful "green" alternative.[4][5] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of oxidoreductase enzymes that catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols with exceptional stereoselectivity.[1][6][7] By selecting an appropriate ADH, one can predictably synthesize the desired (S)- or (R)-enantiomer in high purity, often exceeding 99% enantiomeric excess (e.e.).[8]

This application note focuses on the asymmetric reduction of 2-methylhexanal, a prochiral substrate, to (S)-2-Methylhexan-1-ol. A critical aspect of ADH-catalyzed reactions is their dependence on nicotinamide cofactors (NADH or NADPH), which are prohibitively expensive to use in stoichiometric amounts.[9][10] Therefore, a cornerstone of this protocol is the integration of an in situ enzymatic cofactor regeneration system, which continuously recycles a catalytic amount of the cofactor, making the entire process scalable and cost-effective.[10][11]

Principle of the Biocatalytic System

The overall process is a coupled-enzyme system. The primary reaction is the ADH-catalyzed reduction of the aldehyde, while the secondary reaction is the regeneration of the consumed cofactor.

Primary Reaction: Asymmetric Aldehyde Reduction

The core transformation is the transfer of a hydride ion from the reduced cofactor (NADPH) to the carbonyl carbon of 2-methylhexanal. An (S)-selective ADH, such as a well-characterized enzyme from Lactobacillus kefir (LkADH) or other microbial sources, directs the hydride to the re-face of the aldehyde, yielding the (S)-alcohol enantiomer exclusively.[8]

Reaction: 2-Methylhexanal + NADPH + H⁺ --(S-selective ADH)--> (S)-2-Methylhexan-1-ol + NADP⁺

Secondary Reaction: NADPH Cofactor Regeneration

To replenish the NADPH consumed in the primary reaction, a second enzyme-substrate pair is introduced. The most common and robust system for NADPH regeneration is the oxidation of D-glucose to D-glucono-1,5-lactone, catalyzed by glucose dehydrogenase (GDH).[3] This reaction is thermodynamically favorable, effectively driving the primary reduction reaction towards completion.[10]

Reaction: D-Glucose + NADP⁺ + H₂O --(GDH)--> D-Glucono-1,5-lactone + NADPH + H⁺

Overall Coupled Reaction

By combining these two reactions in a single pot, only a catalytic amount (e.g., 0.1-1 mol%) of the expensive NADP⁺ cofactor is required. Glucose serves as the ultimate, inexpensive reductant.

Biocatalytic_Cycle cluster_0 Primary Reaction cluster_1 Cofactor Regeneration 2-Methylhexanal 2-Methylhexanal ADH (S)-selective ADH S_Product (S)-2-Methylhexan-1-ol NADP NADP+ Glucose D-Glucose GDH GDH Gluconolactone D-Glucono-1,5-lactone NADPH NADPH GDH->NADPH NADPH->ADH

Caption: Coupled enzymatic system for (S)-2-Methylhexan-1-ol synthesis.

Materials & Equipment

Reagents & Enzymes
  • (S)-selective Alcohol Dehydrogenase (ADH): e.g., recombinant ADH from Lactobacillus kefir (LkADH) or a commercially available KRED kit.

  • Glucose Dehydrogenase (GDH): e.g., from Bacillus megaterium.

  • Substrate: 2-Methylhexanal (≥95% purity).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺), depending on ADH specificity.

  • Reductant: D-Glucose (anhydrous).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0).

  • Extraction Solvent: Ethyl acetate (HPLC grade).

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄).

  • Analytical Standards: Racemic 2-Methylhexan-1-ol, (S)-2-Methylhexan-1-ol, and (R)-2-Methylhexan-1-ol.[12]

Equipment
  • Thermostatted incubator shaker.

  • pH meter.

  • Centrifuge.

  • Separatory funnel.

  • Rotary evaporator.

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXcst).

Detailed Experimental Protocols

Experimental_Workflow prep 1. Prepare Reaction Mixture incubate 2. Incubate (e.g., 30°C, 180 rpm) prep->incubate monitor 3. Monitor Reaction (TLC or GC) incubate->monitor monitor->incubate Continue until completion quench 4. Quench & Extract (Ethyl Acetate) monitor->quench Reaction complete dry 5. Dry & Concentrate quench->dry analyze 6. Analyze Product (Chiral GC) dry->analyze calc 7. Calculate Conversion & e.e. analyze->calc

Caption: General experimental workflow for biocatalytic synthesis.

Protocol 1: Biocatalytic Synthesis of (S)-2-Methylhexan-1-ol (100 mg scale)

Causality: This protocol is optimized for high substrate-to-catalyst ratio and efficient cofactor recycling. The pH of 7.0 is a common optimum for many ADHs and GDHs, representing a compromise for stability and activity of both enzymes.[1]

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture Assembly: In a 50 mL Erlenmeyer flask, combine the following in order:

    • 20 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • 220 mg D-Glucose (1.2 mmol, 1.2 equivalents relative to substrate). Justification: A slight excess of the ultimate reductant ensures the reaction goes to completion.

    • 2.0 mg NADP⁺ (2.6 µmol). Justification: A catalytic amount is sufficient due to the efficient regeneration cycle.

    • 10 mg Glucose Dehydrogenase (GDH, ~150-200 U).

    • 10 mg (S)-selective Alcohol Dehydrogenase (ADH, ~50-100 U).

  • Pre-incubation: Gently swirl the flask until all solids are dissolved. Allow the mixture to pre-incubate for 10 minutes at 30°C to ensure enzyme activity.

  • Substrate Addition: Add 114 mg (125 µL) of 2-methylhexanal (1.0 mmol). Note: For substrates with low aqueous solubility, up to 5% (v/v) of a co-solvent like DMSO can be added, but should be tested for enzyme compatibility first.

  • Incubation: Seal the flask and place it in an incubator shaker set to 30°C and 180 rpm.

  • Reaction Monitoring: Monitor the disappearance of the 2-methylhexanal substrate periodically (e.g., every 2-4 hours) by taking a small aliquot (50 µL), extracting with 200 µL of ethyl acetate, and analyzing the organic layer by GC. The reaction is typically complete within 12-24 hours.

Protocol 2: Product Work-up and Isolation
  • Quenching: Once the reaction is complete (>99% conversion), quench the reaction by adding an equal volume (20 mL) of ethyl acetate to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the upper organic layer.

  • Re-extraction: Extract the aqueous layer two more times with 20 mL of ethyl acetate each time to ensure complete recovery of the product.

  • Combine and Dry: Combine all organic extracts and dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure to yield the crude (S)-2-Methylhexan-1-ol. The product should be a colorless oil.[2]

Protocol 3: Chiral GC Analysis for Conversion and Enantiomeric Excess

Self-Validation: This analytical protocol is crucial for validating the success of the synthesis. By analyzing the starting material and the final product against a racemic standard, both the extent of the reaction (conversion) and its stereochemical fidelity (enantiomeric excess) are quantified.

  • Sample Preparation: Prepare three samples in GC vials:

    • Substrate Control: A dilute solution of 2-methylhexanal in ethyl acetate.

    • Racemic Standard: A dilute solution of racemic this compound in ethyl acetate.

    • Product Sample: A dilute solution of the final, isolated product in ethyl acetate.

  • GC Method:

    • Column: Rt-βDEXcst (30 m x 0.25 mm x 0.25 µm) or equivalent chiral column.

    • Injector Temperature: 220°C.

    • Detector Temperature (FID): 250°C.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 5°C/min to 150°C. (This program may require optimization).

  • Analysis:

    • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

    • Inject the product sample to obtain the peak areas for the (R) and (S) enantiomers.

  • Calculations:

    • Conversion (%): [Area_Product / (Area_Product + Area_Substrate)] * 100

    • Enantiomeric Excess (% e.e.): [|Area_S - Area_R| / (Area_S + Area_R)] * 100

Expected Results & Data Summary

The described protocol is expected to yield (S)-2-Methylhexan-1-ol with high conversion and excellent enantioselectivity. An alcohol dehydrogenase from Saccharomyces cerevisiae has been reported to produce (S)-2-methylhexan-1-ol with yields between 88-92% and an enantiomeric excess greater than 99%.[1]

ParameterTypical ValueJustification
Substrate Conc.50 mM (1.0 mmol in 20 mL)Balances productivity with potential substrate/product inhibition.
Temperature30°COptimal for many mesophilic ADHs and GDHs.[1]
pH7.0Provides a stable environment for both enzymes.[1]
Reaction Time12 - 24 hoursSufficient for achieving >99% conversion at this scale.
Expected Conversion >99% Driven to completion by the efficient cofactor regeneration.
Expected e.e. >99% for (S)-enantiomer Reflects the high stereoselectivity of the chosen ADH.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive ADH or GDH. 2. Incorrect pH. 3. Cofactor degradation. 4. Substrate inhibition.1. Test enzymes with a control substrate (e.g., acetophenone). Purchase new enzyme lots. 2. Verify buffer pH. 3. Use fresh NADP⁺. 4. Lower the initial substrate concentration or use a fed-batch approach.
Low Enantiomeric Excess (e.e.) 1. Incorrect ADH was used (e.g., an (R)-selective or non-selective enzyme). 2. Racemization of the product (unlikely under these conditions). 3. Contamination in substrate.1. Verify the stereopreference of the ADH from the supplier's datasheet. Screen different ADHs. 2. Ensure work-up conditions are mild. 3. Check the purity of the starting 2-methylhexanal.
Reaction Stalls Prematurely 1. Product inhibition of the ADH. 2. pH drop due to gluconic acid formation. 3. Enzyme denaturation over time.1. Consider in situ product removal (e.g., using a resin or biphasic system). 2. Use a stronger buffer (e.g., 200 mM) or implement pH control. 3. Investigate enzyme immobilization to improve stability.[13][14][15][16][17]

References

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  • Influence of deep eutectic solvents on redox biocatalysis involving alcohol dehydrogenases. ScienceDirect. [Link]

  • Recent advances in alcohol dehydrogenase-catalyzed asymmetric production of hydrophobic alcohols. Catalysis Science & Technology (RSC Publishing). [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]

  • (R)-2-methylhexan-1-ol. SpectraBase. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

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Application Notes & Protocols: The Role of 2-Methylhexan-1-ol as a Specialty Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Methylhexan-1-ol (CAS No. 624-22-6), a branched-chain primary alcohol, and its emerging role as a specialty solvent in modern organic synthesis.[1][2] Moving beyond its use as a synthetic intermediate, we will dissect the physicochemical properties that make it a compelling alternative to conventional solvents.[1][3] This document outlines its unique attributes, including its high boiling point, amphiphilic character, and the influence of its branched structure on reaction kinetics and solubility. Detailed protocols for its application in Grignard reactions, nucleophilic substitutions, and ketone reductions are provided to serve as a practical resource for laboratory professionals.

Introduction: Understanding this compound

This compound is a seven-carbon, branched primary alcohol with the chemical formula C₇H₁₆O.[1] Structurally, it consists of a hexane chain with a methyl group at the second carbon and a hydroxyl group at the primary position.[1] This configuration confers a unique combination of properties that distinguish it from its linear isomers and other common solvents.

The molecule possesses an amphiphilic nature, stemming from its polar hydroxyl head and a nonpolar, branched hydrocarbon tail.[1] This duality allows it to effectively solvate a range of reactants, from nonpolar organic substrates to polar and ionic reagents. Unlike their linear counterparts, branched alcohols often exhibit lower pour points and different intermolecular force dynamics, which can be leveraged to control reaction media and improve performance in various applications.[3] Its classification as a polar protic solvent further defines its role in stabilizing charged species and participating in hydrogen bonding, which is critical for many reaction mechanisms.[4]

Physicochemical Properties

A clear understanding of its physical properties is fundamental to leveraging this compound as a reaction solvent. These properties dictate the operational temperature range, safety considerations, and its behavior in biphasic systems.

PropertyValueReference
Molecular Formula C₇H₁₆O[1][5][6]
Molecular Weight 116.20 g/mol [1][5][6]
Appearance Colorless liquid[1][2][5]
Boiling Point 161–169 °C[1][5][7]
Density ~0.818 g/cm³ at 20 °C[1][2][5]
Flash Point ~62 °C (Closed Cup)[5]
Water Solubility Approx. 4 g/L (Slightly Soluble)[1]
CAS Number 624-22-6[1][6]

Core Attributes as a Specialty Solvent

The decision to use a specialty solvent like this compound is driven by the specific demands of a chemical transformation that cannot be met by conventional solvents. Its primary advantages stem from its thermal stability, solvency characteristics, and chemical nature.

  • High Boiling Point for Thermal Control : With a boiling point exceeding 160°C, this compound allows for conducting reactions at elevated temperatures.[1][5] This is particularly advantageous for reactions with high activation energies, enabling increased reaction rates and potentially driving equilibria toward desired products. It offers a safer alternative to lower-boiling solvents like diethyl ether or THF when thermal input is required.

  • Amphiphilic Character for Heterogeneous Reactions : The dual-nature of its structure is a key asset. The hydroxyl group provides polarity and hydrogen-bonding capability, effectively solvating ionic intermediates and polar reagents.[4] Simultaneously, the branched C7 alkyl chain creates a nonpolar domain, enhancing the solubility of organic substrates. This "best of both worlds" characteristic makes it an excellent medium for reactions involving reagents of differing polarities.

  • Protic Nature and Mechanistic Influence : As a protic solvent, this compound can donate a hydrogen bond and act as a proton source. This is crucial in mechanisms that require stabilization of anions or leaving groups, such as in nucleophilic substitution (Sₙ1) reactions.[8] In reductions with metal hydrides, it can serve as the proton source during the workup phase to yield the final alcohol product.[3]

Application Protocols in Organic Synthesis

The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for employing this compound in the laboratory.

Diagram: General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under N2 atmosphere reagents 2. Add substrate and this compound setup->reagents addition 3. Add reagent solution dropwise at controlled temp. reagents->addition heat 4. Heat to target temperature (e.g., 80-120°C) addition->heat monitor 5. Monitor progress via TLC/GC-MS heat->monitor quench 6. Cool and quench reaction with appropriate reagent monitor->quench extract 7. Perform aqueous/organic extraction quench->extract dry 8. Dry organic layer (e.g., MgSO4) and filter extract->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify via column chromatography or distillation concentrate->purify final_product final_product purify->final_product Characterize Final Product (NMR, IR, MS)

Caption: General workflow for a chemical reaction using this compound.

Protocol: Grignard Reaction

Causality: this compound serves as a high-boiling alternative to traditional ethers. While its protic nature prevents it from being used during the formation of the Grignard reagent, it can be an effective solvent for the subsequent reaction with an electrophile, particularly where higher temperatures are needed to drive the reaction to completion. This protocol assumes the Grignard reagent is prepared separately or purchased.

  • Objective: Synthesis of 1,1-diphenyl-2-methylheptan-1-ol.

  • Materials:

    • Magnesium turnings

    • Bromobenzene

    • Anhydrous Diethyl Ether (for Grignard prep)

    • 2-Methylheptan-1-al (electrophile)

    • This compound (reaction solvent)

    • Saturated aqueous NH₄Cl solution

    • Anhydrous MgSO₄

  • Procedure:

    • Prepare Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (N₂), prepare the Grignard reagent from magnesium and bromobenzene in anhydrous diethyl ether according to standard literature procedures.

    • Solvent Exchange: Once the Grignard formation is complete, carefully add this compound (3 volumes relative to ether) to the flask. Remove the diethyl ether by careful distillation. The temperature will rise and plateau at the boiling point of this compound.

    • Addition of Electrophile: Cool the solution to 0 °C. Add a solution of 2-Methylheptan-1-al (1.0 eq) in this compound dropwise, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours to ensure complete reaction.

    • Workup: Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude oil by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol.

Protocol: Nucleophilic Substitution (Sₙ1)

Causality: The high polarity and protic nature of this compound make it suitable for Sₙ1 reactions, where it can stabilize the carbocation intermediate and solvate the leaving group. Its high boiling point allows for reactions involving less reactive alkyl halides.

  • Objective: Solvolysis of tert-Butyl Chloride.

  • Materials:

    • tert-Butyl chloride

    • This compound

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous Na₂SO₄

  • Procedure:

    • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.

    • Initiation: Add tert-Butyl chloride (1.0 eq) to the solvent.

    • Reaction: Heat the mixture to 80 °C. The reaction progress can be monitored by the formation of a precipitate (if a base is used to trap the HCl byproduct) or by GC analysis of aliquots.

    • Workup: After 4-6 hours (or upon completion), cool the mixture to room temperature. Neutralize the generated HCl by washing carefully with a 5% NaHCO₃ solution.

    • Extraction: Separate the organic layer, wash with water and then brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess this compound solvent via vacuum distillation to isolate the product, tert-butyl 2-methylhexyl ether.

Diagram: Solvent-Mediated Reactant Interaction

G cluster_solvent This compound Solvent Cage Solvent_OH Polar Head (-OH) Reagent Polar/Ionic Reagent Solvent_OH->Reagent solvates via H-bonding/ion-dipole Solvent_Alkyl Nonpolar Tail (C7H15-) Substrate Nonpolar Organic Substrate Solvent_Alkyl->Substrate solvates via van der Waals forces Substrate->Reagent   Effective Interaction   

Caption: Amphiphilic nature of this compound facilitating reactant interaction.

Safety, Handling, and Storage

As a flammable and irritant chemical, proper safety protocols are mandatory when handling this compound.[6][9]

  • Hazard Identification:

    • GHS Classification: Flammable liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A).[6] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 or NIOSH standards.[10]

    • Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear fire/flame resistant lab coats.[10]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[9][10] If exposure limits are exceeded, a full-face respirator may be necessary.[10]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10]

    • Keep away from open flames, hot surfaces, and other sources of ignition.[9] Use non-sparking tools and ground all equipment to prevent static discharge.[9]

  • First-Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[10]

    • Inhalation: Move the victim to fresh air.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound presents itself as a highly versatile and valuable specialty solvent for chemical research and development. Its unique combination of a high boiling point, moderate polarity, and amphiphilic character provides chemists with a powerful tool to overcome challenges related to reaction temperature, substrate solubility, and reaction control. By understanding its fundamental properties and applying the protocols outlined in this guide, researchers can effectively harness the potential of this compound to innovate and optimize synthetic pathways in drug discovery and beyond.

References

  • This compound - ChemBK. (URL: [Link])

  • 1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

  • 2-Methylhexanol | C7H16O | CID 43858 - PubChem. (URL: [Link])

  • Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6) - Cheméo. (URL: [Link])

  • 2-methyl-1-hexanol, 624-22-6 - The Good Scents Company. (URL: [Link])

  • Alcohols - Nomenclature and Properties - Master Organic Chemistry. (URL: [Link])

  • Alcohol Reactivity - MSU chemistry. (URL: [Link])

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Oxidation of 2-Methylhexan-1-ol to 2-methylhexanal and 2-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Oxidation of 2-Methylhexan-1-ol

A Guide to the Synthesis of 2-Methylhexanal and 2-Methylhexanoic Acid

Abstract

The oxidation of primary alcohols is a cornerstone transformation in organic synthesis, providing critical access to aldehydes and carboxylic acids. This document offers a detailed guide for researchers and drug development professionals on the selective oxidation of this compound, a branched-chain primary alcohol.[1] We present two distinct, reliable protocols: the conversion of this compound to 2-methylhexanal using Pyridinium Chlorochromate (PCC), and its exhaustive oxidation to 2-methylhexanoic acid via the Jones oxidation. This note emphasizes the mechanistic rationale behind reagent selection, provides step-by-step experimental procedures, and outlines necessary safety precautions, particularly concerning the handling of chromium (VI) reagents.

Introduction: The Challenge of Selective Oxidation

This compound is a valuable C7 building block in organic synthesis.[1] Its oxidation products, 2-methylhexanal and 2-methylhexanoic acid, serve as intermediates in the fragrance industry and in the synthesis of complex molecules like high-potency sweeteners.[1][2][3][4] The primary challenge in the oxidation of a primary alcohol like this compound lies in controlling the extent of the reaction. Milder conditions are required to isolate the intermediate aldehyde, as many oxidizing agents will readily convert the primary alcohol directly to the more stable carboxylic acid.[5][6] This guide provides validated methods to selectively target either the aldehyde or the carboxylic acid with high fidelity.

Protocol I: Selective Oxidation to 2-Methylhexanal

Principle and Reagent Selection

To halt the oxidation at the aldehyde stage, it is crucial to use a reagent that functions under anhydrous conditions. The presence of water facilitates the formation of a gem-diol intermediate from the aldehyde, which is then rapidly oxidized to the carboxylic acid.[7] Pyridinium Chlorochromate (PCC) is an effective reagent for this purpose.[6][8][9] It is a complex of chromium trioxide, pyridine, and hydrochloric acid which is soluble in organic solvents like dichloromethane (DCM), allowing the reaction to be performed in the strict absence of water.[10][11] This prevents the over-oxidation of the newly formed 2-methylhexanal.[9][12]

The mechanism involves the formation of a chromate ester from the alcohol, followed by an elimination reaction where pyridine acts as a base to remove an alpha-hydrogen, forming the carbon-oxygen double bond of the aldehyde.[8][10]

Experimental Workflow: PCC Oxidation

PCC_Oxidation_Workflow A Dissolve this compound in anhydrous DCM B Add Pyridinium Chlorochromate (PCC) (1.5 equiv.) A->B Reagent Addition C Stir at Room Temperature (Monitor by TLC/GC) B->C Reaction D Filter through Celite/Silica to remove Cr salts C->D Workup E Concentrate Filtrate under reduced pressure D->E Isolation F Purify by Column Chromatography (Hexane/EtOAc) E->F Purification G Characterize Product: 2-Methylhexanal F->G Analysis

Caption: Workflow for the synthesis of 2-methylhexanal via PCC oxidation.

Detailed Protocol for 2-Methylhexanal Synthesis

Materials and Equipment:

  • This compound (MW: 116.20 g/mol )[13]

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica Gel

  • Round-bottom flask with magnetic stir bar

  • Thin-Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Glass funnel for filtration

  • Column chromatography setup

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • To this stirring solution, add powdered PCC (1.5 equiv) in one portion. The mixture will turn into a brownish-orange slurry.

  • Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® in a sintered glass funnel to filter out the insoluble chromium byproducts.

  • Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and concentrate the solution using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure 2-methylhexanal.

Data Summary: PCC Oxidation
ParameterValue
Substrate This compound
Reagent Pyridinium Chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Typical Reaction Time 2-4 hours
Expected Yield 75-85%
Product 2-Methylhexanal
Characterization GC-MS, ¹H NMR, IR (C=O stretch ~1730 cm⁻¹)

Protocol II: Complete Oxidation to 2-Methylhexanoic Acid

Principle and Reagent Selection

For the complete oxidation of a primary alcohol to a carboxylic acid, a strong oxidizing agent in an aqueous medium is required.[14][15] The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and highly effective choice for this transformation.[16][17][18]

The mechanism proceeds in two stages. First, the primary alcohol is oxidized to the aldehyde, 2-methylhexanal, via a chromate ester intermediate.[14] In the aqueous acidic environment, this aldehyde rapidly forms a hydrate (a gem-diol). This hydrate then reacts similarly to the initial alcohol, forming another chromate ester which is subsequently oxidized to the final carboxylic acid product, 2-methylhexanoic acid.[14][16] The visible color change of the reaction from orange/red (Cr⁶⁺) to green (Cr³⁺) indicates the progress of the oxidation.[16][17]

Experimental Workflow: Jones Oxidation

Jones_Oxidation_Workflow A Dissolve this compound in Acetone B Cool to 0°C (Ice Bath) A->B Preparation C Add Jones Reagent dropwise (maintain T < 20°C) B->C Reagent Addition D Stir until reaction persists orange (1-2h) C->D Reaction E Quench with Isopropanol (until green) D->E Quenching F Extract with Diethyl Ether & Wash with Brine E->F Workup G Dry (Na₂SO₄), filter, and concentrate F->G Isolation H Characterize Product: 2-Methylhexanoic Acid G->H Analysis

Sources

Application Notes and Protocols for Esterification Reactions Involving 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the esterification of 2-methylhexan-1-ol, a branched-chain primary alcohol of significant interest in the fragrance, cosmetic, and pharmaceutical industries.[1][2][3] This document explores three robust esterification methodologies: the classic Fischer-Speier esterification, the mild and efficient Steglich esterification, and the highly selective lipase-catalyzed enzymatic esterification. For each method, we delve into the underlying chemical principles, provide field-proven insights to guide experimental design, and present detailed, step-by-step protocols suitable for research and development laboratories. Furthermore, this guide includes protocols for the purification and characterization of the resulting 2-methylhexyl esters, ensuring a comprehensive workflow from reaction setup to product validation.

Introduction: The Versatility of this compound and its Esters

This compound is a seven-carbon primary alcohol with a characteristic fragrant odor.[1][2] Its branched structure imparts unique physical and chemical properties, making it a valuable precursor in organic synthesis.[1] The conversion of its hydroxyl group into an ester functionality opens up a vast landscape of applications. Esters derived from this compound, such as 2-methylhexyl acetate, are investigated for their potential as fragrance components, specialized solvents, and plasticizers.[4] The presence of a chiral center at the second carbon also introduces the possibility of creating enantiomerically pure esters, which is of particular importance in the development of biologically active molecules and pharmaceuticals.[1]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary to successfully synthesize, purify, and characterize esters of this compound.

Methodologies for the Esterification of this compound

The choice of esterification method is dictated by several factors, including the lability of the substrates, the desired scale of the reaction, and the required purity of the final product. Below, we discuss three distinct yet powerful approaches to the esterification of this compound.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is a reversible process, and to drive the equilibrium towards the ester product, it is common to either use an excess of one of the reactants or remove the water formed during the reaction.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typically used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5][7]

  • Reaction Conditions: The reaction is typically conducted under reflux to provide the necessary activation energy.[6] The removal of water, often achieved through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, is crucial for achieving high yields.[6]

Experimental Protocol: Synthesis of 2-Methylhexyl Acetate via Fischer-Speier Esterification

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, and standard laboratory glassware.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 0.1 mol), glacial acetic acid (e.g., 0.12 mol), and toluene (e.g., 100 mL).

  • Carefully add the acid catalyst (e.g., 0.5 mL of concentrated H₂SO₄ or 1-2 mol% of p-TsOH).

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methylhexyl acetate.

Self-Validating System:

  • Monitor the progress of the reaction by observing the volume of water collected in the Dean-Stark trap.

  • The neutralization wash with NaHCO₃ should be continued until CO₂ evolution ceases, indicating complete removal of the acid catalyst.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions, making it ideal for acid-sensitive substrates.[8][9][10] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][11]

Causality Behind Experimental Choices:

  • Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9][12]

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8][9]

  • Byproduct: The reaction generates a urea byproduct (dicyclohexylurea, DCU, in the case of DCC), which is insoluble in most organic solvents and can be removed by filtration.[8]

Experimental Protocol: Synthesis of a 2-Methylhexyl Ester via Steglich Esterification

Materials:

  • This compound

  • Carboxylic Acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware for reaction and workup.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (e.g., 0.05 mol), this compound (e.g., 0.055 mol), and DMAP (e.g., 0.05-0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (e.g., 0.06 mol) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System:

  • The formation of a white precipitate (DCU) is a visual indicator that the reaction is proceeding.

  • TLC analysis should show the consumption of the starting materials and the formation of a new, less polar spot corresponding to the ester product.

Lipase-Catalyzed Esterification: The Green Chemistry Approach

Enzymatic esterification using lipases offers a mild, highly selective, and environmentally friendly alternative to traditional chemical methods.[13] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for this transformation, often proceeding with high enantioselectivity, which is crucial when working with chiral substrates like this compound.[13]

Causality Behind Experimental Choices:

  • Biocatalyst: Immobilized lipases (e.g., Novozym® 435) are preferred as they can be easily recovered and reused, improving the process economics.[13]

  • Acyl Donor: Vinyl esters (e.g., vinyl acetate) are often used as acyl donors in transesterification reactions as the formation of the byproduct, vinyl alcohol, which tautomerizes to acetaldehyde, drives the reaction to completion.[14][15]

  • Solvent: The reaction is often performed in a non-polar organic solvent like hexane or toluene, or even in a solvent-free system to increase volumetric productivity.[13][16]

Experimental Protocol: Lipase-Catalyzed Synthesis of 2-Methylhexyl Acetate

Materials:

  • This compound

  • Vinyl Acetate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel with a stopper, magnetic stirrer, and heating plate.

Procedure:

  • To a clean, dry reaction vessel, add this compound (e.g., 1 mmol), vinyl acetate (e.g., 1.2 mmol), and the anhydrous organic solvent (e.g., 10 mL).

  • Add activated molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrates).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Upon completion, filter off the immobilized enzyme (which can be washed and reused).

  • Remove the solvent and excess vinyl acetate under reduced pressure to yield the crude ester.

Self-Validating System:

  • A control reaction without the enzyme should be run in parallel to confirm that the esterification is indeed enzyme-catalyzed.

  • The reusability of the enzyme can be validated by recovering, washing, and drying the lipase for subsequent reaction cycles.

Purification and Characterization of 2-Methylhexyl Esters

Purification

The crude ester product from any of the above methods will likely require purification to remove unreacted starting materials, catalysts, and byproducts.

  • Distillation: For thermally stable and relatively volatile esters, fractional distillation under reduced pressure is an effective purification method.[17]

  • Column Chromatography: For less volatile or thermally sensitive esters, silica gel column chromatography is the method of choice. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used, with the less polar ester eluting before the more polar alcohol starting material.

Characterization

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the ester can be confirmed by the appearance of a characteristic signal for the protons on the carbon adjacent to the ester oxygen (typically in the range of 3.7-4.1 ppm). The protons on the carbon adjacent to the carbonyl group will appear at around 2.0-2.2 ppm.[18]

    • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift in the range of 170-180 ppm.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester carbonyl group will be present in the region of 1735-1750 cm⁻¹.[18]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized ester.

Data Presentation and Visualization

Table 1: Comparison of Esterification Methods for this compound
FeatureFischer-Speier EsterificationSteglich EsterificationLipase-Catalyzed Esterification
Catalyst Strong Acid (H₂SO₄, p-TsOH)DCC/EDC and DMAPLipase (e.g., CALB)
Conditions High Temperature (Reflux)Mild (0 °C to Room Temp.)Mild (30-50 °C)
Advantages Inexpensive reagents, scalable.Mild conditions, suitable for sensitive substrates.High selectivity, environmentally friendly, reusable catalyst.
Disadvantages Harsh conditions, potential for side reactions.Stoichiometric coupling agent, byproduct removal.Slower reaction rates, potential for enzyme inhibition.
Typical Yield Moderate to HighHighHigh
Diagrams

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products RCOOH Carboxylic Acid Intermediate Intermediate RCOOH->Intermediate Protonation ROH This compound ROH->Intermediate Nucleophilic Attack H_plus H⁺ (Acid) H_plus->Intermediate Ester 2-Methylhexyl Ester Water Water Intermediate->Ester Deprotonation & Dehydration Intermediate->Water

Caption: Fischer-Speier Esterification Workflow.

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid O_acylisourea O_acylisourea RCOOH->O_acylisourea Activation ROH This compound Ester 2-Methylhexyl Ester ROH->Ester DCC DCC DCC->O_acylisourea DMAP DMAP (cat.) N_acylpyridinium N_acylpyridinium DMAP->N_acylpyridinium DCU Dicyclohexylurea (DCU) O_acylisourea->DCU O_acylisourea->N_acylpyridinium Acyl Transfer N_acylpyridinium->Ester Nucleophilic Attack

Caption: Steglich Esterification Mechanism Overview.

Enzymatic_Esterification cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_products Products ROH This compound Enzyme_Complex Enzyme_Complex ROH->Enzyme_Complex Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Enzyme_Complex Lipase Immobilized Lipase Lipase->Enzyme_Complex Catalysis Ester 2-Methylhexyl Ester Byproduct Byproduct (e.g., Acetaldehyde) Enzyme_Complex->Ester Enzyme_Complex->Byproduct

Caption: Lipase-Catalyzed Esterification Process.

Conclusion

The esterification of this compound is a versatile transformation that yields valuable products for a range of industries. This guide has provided a detailed overview and practical protocols for three key esterification methods: Fischer-Speier, Steglich, and enzymatic. By understanding the principles behind each method and following the detailed protocols, researchers can confidently synthesize, purify, and characterize 2-methylhexyl esters, enabling further research and development. The choice of method will depend on the specific requirements of the synthesis, but the information provided herein should serve as a solid foundation for successful experimentation.

References

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Use of 2-Methylhexan-1-ol in the production of plasticizers and detergents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-Methylhexan-1-ol in the Synthesis of High-Performance Plasticizers and Surfactants

Introduction: The Versatility of a Branched-Chain Alcohol

This compound (CAS 624-22-6) is a branched-chain primary alcohol with significant potential as a chemical intermediate.[1][2] Structurally, it is a seven-carbon alcohol characterized by a hexane chain with a methyl group at the second carbon and a hydroxyl group at the primary carbon.[1] This configuration imparts an amphiphilic nature—a polar hydroxyl head and a nonpolar, branched alkyl tail—making it a valuable precursor for synthesizing materials that modify interfacial properties, such as plasticizers and detergents.[1][3] Its physical properties, including a liquid state at room temperature and a boiling point of approximately 161-167 °C, facilitate its use in various chemical processes.[1]

The branched structure is of particular importance. In plasticizers, it disrupts polymer chain packing efficiency, enhancing flexibility. In surfactants, it influences solubility, wetting speed, and foaming characteristics, often leading to improved performance compared to linear counterparts.[3] This guide provides detailed protocols and technical insights into the application of this compound for producing high-performance plasticizer esters and anionic/non-ionic surfactants.

PropertyValueReference
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1][4]
Appearance Colorless liquid[1][2]
Boiling Point ~168-169 °C[2]
Density ~0.818 g/cm³[1]
Solubility in Water Slight (~4 g/L)[1]

Part 1: Application in Plasticizer Production

Plasticizers are additives that increase the plasticity or decrease the viscosity of a material, typically a polymer like polyvinyl chloride (PVC). Esters of dicarboxylic acids, particularly phthalates and terephthalates, are the most common class of plasticizers.[5] The alcohol component is crucial; long, branched-chain alcohols like 2-ethylhexanol are industry standards for producing workhorse plasticizers such as Di(2-ethylhexyl) phthalate (DEHP).[5][6] this compound, as a structural isomer of 2-ethylhexanol, serves as an excellent candidate for creating analogous high-performance plasticizers.

The primary synthesis route is the acid-catalyzed esterification of an acid anhydride (e.g., phthalic anhydride) with two equivalents of the alcohol.[5] The reaction proceeds in two stages: a rapid, non-catalyzed formation of the monoester, followed by a slower, acid-catalyzed conversion to the diester.[7][8] The removal of water is critical to drive the reaction equilibrium toward the product side, ensuring a high yield.[9]

Experimental Protocol: Synthesis of Di(2-methylhexyl) Phthalate (DMHP)

This protocol details the laboratory-scale synthesis of DMHP from this compound and phthalic anhydride using p-Toluenesulfonic acid (p-TSA) as a catalyst.

Materials & Equipment:

  • This compound (≥97% purity)

  • Phthalic Anhydride (≥99% purity)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (≥98% purity)

  • Toluene (as an azeotropic agent)

  • 5% (w/v) Sodium Carbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dean-Stark trap with condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, thermometer, and a Dean-Stark trap fitted with a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging:

    • To the flask, add phthalic anhydride (1.0 mol equivalent).

    • Add this compound (2.2 mol equivalents, a slight excess to ensure complete conversion of the anhydride).

    • Add toluene (approx. 20% of the total volume) to facilitate azeotropic removal of water.

    • Add p-TSA catalyst (0.5-1.0 mol % relative to phthalic anhydride).

  • Esterification Reaction:

    • Begin stirring and gently heat the mixture. The reaction is typically conducted at temperatures between 140-160°C.

    • Water will begin to co-distill with toluene and collect in the Dean-Stark trap. The reaction is monitored by the amount of water collected.

    • Continue the reaction until the theoretical amount of water (1.0 mol equivalent) is collected and the acid number of the reaction mixture drops to a low, stable value (e.g., <0.5 mg KOH/g). This typically takes several hours.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100°C.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with:

      • 5% Sodium Carbonate solution to neutralize the p-TSA catalyst.

      • Water to remove any remaining carbonate.

      • Saturated brine to break any emulsions and begin the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent and Excess Alcohol Removal:

    • Remove the toluene and excess this compound under reduced pressure using a rotary evaporator.

    • The final product is a clear, viscous liquid: Di(2-methylhexyl) phthalate.

Synthesis Workflow for Di(2-methylhexyl) Phthalate

G reagent reagent intermediate intermediate product product process process A Phthalic Anhydride Mix A->Mix B This compound (2.2 eq) B->Mix C p-TSA Catalyst Toluene C->Mix React Esterification 140-160°C Azeotropic H₂O Removal Mix->React Crude Crude DMHP Mixture React->Crude Reaction Completion Workup Neutralization & Washing Crude->Workup Purify Drying & Evaporation Workup->Purify Final Di(2-methylhexyl) phthalate (DMHP) Purify->Final

Caption: Synthesis of Di(2-methylhexyl) phthalate (DMHP).

Part 2: Application in Detergent Production

Detergents are formulations whose key active ingredients are surfactants—compounds that lower the surface tension between liquids or between a liquid and a solid.[10] Surfactants possess an amphiphilic structure with a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail. This compound serves as the hydrophobic backbone for producing both anionic and non-ionic surfactants.

  • Anionic Surfactants: These surfactants dissociate in water to form a negatively charged head group.[10][11] They are the most widely used type of surfactant in cleaning products.[10] A common synthetic route is the sulfation of an alcohol, followed by neutralization to create a stable salt.[12][13]

  • Non-ionic Surfactants: These surfactants have a non-dissociable hydrophilic group, often a polyoxyethylene chain.[10] They are valued for their excellent emulsification properties and stability in hard water. They are produced by the ethoxylation of alcohols.[14]

Experimental Protocol 1: Synthesis of Sodium 2-methylhexyl Sulfate (Anionic Surfactant)

This protocol describes the sulfation of this compound using a sulfur trioxide-pyridine complex, followed by neutralization. This method is suitable for lab-scale synthesis as it is less hazardous than using neat SO₃.

Materials & Equipment:

  • This compound (≥97% purity)

  • Sulfur trioxide pyridine complex (≥98% purity)

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Phenolphthalein indicator

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve this compound (1.0 mol equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5°C.

  • Sulfation: Dissolve the sulfur trioxide pyridine complex (1.05 mol equivalent) in anhydrous DCM and add it to a dropping funnel. Add the SO₃-pyridine solution dropwise to the cooled alcohol solution over 30-60 minutes, maintaining the temperature below 10°C. The reaction is exothermic.[12]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Neutralization: Cool the mixture again in an ice bath. Add a few drops of phenolphthalein. Slowly add NaOH solution with vigorous stirring until a persistent pink color indicates the reaction mixture is slightly basic (pH 8-9). This converts the 2-methylhexyl hydrogen sulfate intermediate to its sodium salt.

  • Isolation:

    • Transfer the mixture to a separatory funnel. The aqueous layer contains the product. If phases do not separate well, add brine.

    • Wash the aqueous layer with a small amount of DCM or diethyl ether to remove any unreacted alcohol.

    • Remove the water from the aqueous phase using a rotary evaporator to yield the solid sodium 2-methylhexyl sulfate.

Conceptual Protocol 2: Synthesis of this compound Ethoxylate (Non-ionic Surfactant)

The ethoxylation of alcohols is an industrial process requiring specialized high-pressure reactors and handling of ethylene oxide, a toxic and explosive gas. This process is typically catalyzed by a base, such as potassium hydroxide (KOH).

Conceptual Workflow:

  • Catalyst Addition: this compound is charged into a pressure reactor and dewatered under vacuum. A catalytic amount of KOH is added.

  • Ethoxylation: The reactor is purged with nitrogen and heated. Ethylene oxide is then fed into the reactor under controlled pressure and temperature. The reaction is highly exothermic and requires careful thermal management.

  • Chain Growth: The ethylene oxide molecules add to the alcohol, forming a polyether chain. The average length of this chain (degree of ethoxylation) is controlled by the molar ratio of ethylene oxide to alcohol.[15]

  • Neutralization and Finishing: Once the desired amount of ethylene oxide has reacted, the catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The final product is filtered to remove the salt byproduct.

Surfactant TypeDerivative of this compoundKey Properties & Applications
Anionic Sodium 2-methylhexyl sulfateGood foaming and wetting agent. Used in personal care products (shampoos, body washes) and household cleaners.[13]
Non-ionic This compound ethoxylate (e.g., 7-EO)Excellent emulsifier and degreaser, low foaming. Used in laundry detergents, hard surface cleaners, and industrial processes.[14][16]
Synthesis Workflow for Sodium 2-methylhexyl Sulfate

G reagent reagent intermediate intermediate product product process process A This compound React1 Sulfation 0-10°C A->React1 B SO₃-Pyridine Complex in DCM B->React1 C NaOH Solution React2 Neutralization pH 8-9 C->React2 Intermediate 2-Methylhexyl Hydrogen Sulfate React1->Intermediate Intermediate->React2 Isolate Isolation & Drying React2->Isolate Final Sodium 2-methylhexyl Sulfate Isolate->Final

Caption: Synthesis of Sodium 2-methylhexyl Sulfate.

Safety and Handling

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4][17] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reagents such as phthalic anhydride, p-TSA, and sulfur trioxide complexes are corrosive and/or toxic and require careful handling according to their respective Safety Data Sheets (SDS).

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Application Note & Protocols: 2-Methylhexan-1-ol as a Versatile Chiral Precursor for the Synthesis of Novel Toll-like Receptor (TLR) Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Toll-like receptors (TLRs) are critical components of the innate immune system, and their modulation presents a significant therapeutic opportunity for a range of diseases, including cancers, infectious diseases, and autoimmune disorders. Small molecule TLR agonists, particularly those targeting endosomal TLRs like TLR7 and TLR8, have garnered substantial interest as potent vaccine adjuvants and immunotherapies. A key structural feature of many synthetic TLR agonists is a lipophilic moiety that facilitates interaction with the receptor binding pocket. This application note presents a conceptual framework and detailed protocols for the use of 2-Methylhexan-1-ol, a readily available chiral building block, as a precursor for the synthesis of a novel, hypothetical TLR7 agonist, "IA-2MHA". We will explore a plausible synthetic route, detail the mechanism of action, and provide comprehensive protocols for the biological evaluation of this new chemical entity.

Introduction: The Rationale for Lipophilic TLR Agonists

Toll-like receptors are a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures associated with pathogens (PAMPs) or endogenous danger signals (DAMPs).[1] Activation of TLRs triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.[2] Small molecule agonists of TLR7 and TLR8, such as imidazoquinolines, have shown significant therapeutic promise.[3][4]

The structure-activity relationship (SAR) studies of these agonists have revealed that the nature and length of aliphatic side chains can significantly impact their potency and selectivity.[3][5] For instance, the C2 alkyl chain in some imidazoquinoline agonists projects into a hydrophobic pocket of the TLR8 receptor.[3] This highlights the importance of carefully designed lipophilic components in novel TLR modulators.

This compound is an attractive, yet underexplored, chiral starting material for the synthesis of such lipophilic moieties. Its branched structure and defined stereochemistry offer the potential for creating unique interactions within the TLR binding site, potentially leading to improved potency or altered selectivity profiles compared to existing linear alkyl-substituted agonists. This guide outlines a hypothetical, yet scientifically grounded, pathway for its application in TLR modulator discovery.

Conceptual Synthesis of a Novel TLR7 Agonist (IA-2MHA) from this compound

While no direct synthesis of TLR modulators from this compound has been reported in the literature, we can propose a plausible synthetic route based on established chemistries for imidazoquinoline synthesis.[5] The core idea is to utilize this compound to introduce a lipophilic side chain onto a suitable heterocyclic scaffold.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process, beginning with the conversion of this compound to a more reactive intermediate, followed by its coupling to an imidazoquinoline precursor.

G A This compound B Activation (e.g., Tosylation or Halogenation) A->B TsCl, Pyridine or PBr3, Ether C 2-Methylhexyl Tosylate/Halide B->C E Nucleophilic Substitution C->E D Imidazoquinoline Precursor (e.g., 4-chloro-3-nitroquinoline) D->E F Coupled Intermediate E->F G Reduction of Nitro Group F->G Fe, AcOH H Cyclization & Amination G->H Orthoformate, NH4OH I Final Product: IA-2MHA (Hypothetical TLR7 Agonist) H->I

Caption: Proposed synthetic workflow for IA-2MHA.

Step-by-Step Synthetic Protocol (Hypothetical)

PART A: Synthesis of 2-Methylhexyl Bromide from this compound

  • To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it over ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield 2-methylhexyl bromide.

PART B: Synthesis of IA-2MHA

  • Combine 4-chloro-3-nitroquinoline (1.0 eq) and a suitable amino-functionalized imidazoquinoline precursor in a sealed vessel with a suitable solvent (e.g., DMF).

  • Add 2-methylhexyl bromide (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product via column chromatography to obtain the nitro-intermediate.

  • Reduce the nitro group using a standard procedure (e.g., iron powder in acetic acid).

  • Cyclize the resulting diamine with an orthoformate and subsequently aminate to yield the final product, IA-2MHA.

Reagents and Materials
Reagent/MaterialPuritySupplierNotes
(S)-2-Methylhexan-1-ol>98%Commercially AvailableThe specific enantiomer can be chosen to explore stereochemical effects.
Phosphorus tribromide>99%Commercially AvailableHandle with extreme care in a fume hood.
4-chloro-3-nitroquinoline>97%Commercially Available
Diisopropylethylamine>99.5%Commercially AvailableAnhydrous grade recommended.
Solvents (Anhydrous)HPLC GradeCommercially AvailableDiethyl ether, DMF, Ethyl acetate.

Mechanism of Action: TLR7 Signaling Pathway

IA-2MHA, as a hypothetical imidazoquinoline-based TLR7 agonist, is expected to activate the TLR7 signaling pathway. TLR7 is located in the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.

TLR7_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 Recruitment IA_2MHA IA-2MHA IA_2MHA->TLR7 Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activation IKK IKK complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB release DNA DNA NFkB->DNA Transcription IRF7->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Type I Interferons (IFN-α) DNA->Cytokines

Caption: TLR7 Signaling Pathway Activation.

Upon binding of IA-2MHA to TLR7, the receptor dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory cytokines and type I interferons.

Experimental Protocols for Biological Evaluation

Cell-Based TLR7 Activity Assay

This protocol utilizes HEK-Blue™ hTLR7 cells, which are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 cells

  • DMEM, 10% FBS, Penicillin-Streptomycin, Normocin™, HEK-Blue™ Selection

  • IA-2MHA (dissolved in DMSO, then diluted in media)

  • Resiquimod (R848) as a positive control

  • QUANTI-Blue™ Solution

  • 96-well plates

Protocol:

  • Plate HEK-Blue™ hTLR7 cells at 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of IA-2MHA and the positive control (Resiquimod) in cell culture media.

  • Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37 °C, 5% CO₂ for 24 hours.

  • Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.

  • Incubate at 37 °C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the EC₅₀ value for IA-2MHA.

Cytokine Profiling in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640, 10% FBS, Penicillin-Streptomycin

  • IA-2MHA

  • LPS (as a control for general immune activation)

  • Human IFN-α, TNF-α, IL-6, IL-12 ELISA kits

  • 24-well plates

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate PBMCs at 1 x 10⁶ cells/mL in a 24-well plate.

  • Treat the cells with varying concentrations of IA-2MHA (e.g., 0.1, 1, 10 µM). Include an untreated and a vehicle control.

  • Incubate at 37 °C, 5% CO₂ for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Measure the concentrations of IFN-α, TNF-α, IL-6, and IL-12 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Expected Results and Data Presentation

The results of the biological assays can be summarized in the following tables:

Table 1: TLR7 Agonistic Activity

CompoundTLR7 EC₅₀ (µM)
IA-2MHATo be determined
Resiquimod (Control)Expected value ~0.1-1 µM

Table 2: Cytokine Secretion Profile from PBMCs (at 10 µM)

CytokineIA-2MHA (pg/mL)Vehicle Control (pg/mL)
IFN-αTo be determined< detection limit
TNF-αTo be determined< detection limit
IL-6To be determined< detection limit
IL-12To be determined< detection limit

Conclusion and Future Directions

This application note provides a conceptual yet robust framework for utilizing this compound as a chiral precursor for the synthesis of novel TLR7 agonists. The proposed synthetic route and detailed biological evaluation protocols offer a clear path for researchers to explore this promising, yet untapped, area of immunomodulator design. The introduction of a branched, chiral lipophilic moiety could lead to the discovery of new chemical entities with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. Future work should focus on the synthesis of a library of analogs with varying stereochemistry and chain lengths to fully elucidate the structure-activity relationship of this novel class of TLR modulators.

References

  • Lu, B. L., Williams, G. M., & Brimble, M. A. (2020). TLR2 agonists and their structure-activity relationships. Organic & Biomolecular Chemistry, 18(27), 5073–5094. [Link]

  • Agnihotri, G., Crall, B. M., Lewis, T. C., Day, T. P., Balakrishna, R., Warshakoon, H. J., Malladi, S. S., & David, S. A. (2012). Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides. Journal of medicinal chemistry, 55(22), 9596-608. [Link]

  • Salunke, D. B., Yoo, E., Al-Hilal, T. A., Lee, J. H., & Jeong, J. H. (2015). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptors 7 and 8. Journal of medicinal chemistry, 58(12), 5046-59. [Link]

  • Muscat, S. N., Farr, S. E., Vang, J. A., Thompson, J. J., & David, S. A. (2019). Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS medicinal chemistry letters, 10(7), 1044-1050. [Link]

  • Agnihotri, G., et al. (2012). Structure-Activity Relationships in Toll-like Receptor 2-Agonists Leading to Simplified Monoacyl Lipopeptides. ResearchGate. [Link]

  • Shukla, N. M., et al. (2017). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. National Institutes of Health. [Link]

  • Katritzky, A. R., et al. (2014). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Royal Society of Chemistry. [Link]

  • Salunke, D. B., et al. (2015). Design and Synthesis of N1-Modified Imidazoquinoline Agonists for Selective Activation of Toll-like Receptor 7 and 8. ResearchGate. [Link]

  • Lu, B. L., Williams, G. M., & Brimble, M. A. (2020). TLR2 agonists and their structure-activity relationships. PubMed. [Link]

  • Lu, B. L., et al. (2020). TLR2 agonists and their structure-activity relationships. ResearchGate. [Link]

  • Akinbobuyi, B., et al. (2012). Facile syntheses of functionalized toll-like receptor 7 agonists. National Institutes of Health. [Link]

  • Lynn, G. M., et al. (2015). (A) Synthesis of a combinatorial polymer−TLR agonist library comprised... ResearchGate. [Link]

  • Wilson, D. S., et al. (2016). Toll-like Receptor Agonist Conjugation: A Chemical Perspective. National Institutes of Health. [Link]

  • Akinbobuyi, B., et al. (2016). Synthesis and immunostimulatory activity of substituted TLR7 agonists. PubMed. [Link]

  • Akinbobuyi, B., et al. (2016). Synthesis and immunostimulatory activity of substituted TLR7 agonists. Mayo Clinic. [Link]

  • Al-Hilal, T. A., et al. (2016). High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation. National Institutes of Health. [Link]

  • de Miranda, A. S., et al. (2016). Examples of drugs derived from chiral secondary alcohol precursors. ResearchGate. [Link]

  • Hanson, M. C., et al. (2015). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. National Institutes of Health. [Link]

  • Kaczanowska, S., Joseph, A. M., & Davila, E. (2013). TLR-Based Immune Adjuvants. National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield of 2-Methylhexan-1-ol synthesis from 1-hexene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methylhexan-1-ol from 1-hexene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and optimize your reaction yield.

The synthesis primarily proceeds via the hydroformylation of 1-hexene to produce a mixture of aldehydes, followed by the selective reduction of the desired branched isomer, 2-methylhexanal.[1][2] This process, also known as the oxo-process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[3] The key to maximizing the yield of this compound lies in controlling the regioselectivity of this initial hydroformylation step to favor the branched aldehyde over its linear isomer, n-heptanal.

This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles and providing actionable solutions.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. Each entry details the issue, explores probable causes, and provides systematic solutions.

Question 1: My reaction shows low overall conversion of 1-hexene. What are the likely causes and how can I fix it?

Answer:

Low conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or reagent purity.

  • Probable Cause 1: Catalyst Inactivity or Deactivation. The catalyst, whether a rhodium or cobalt complex, is the engine of the reaction.[4] Homogeneous catalysts can degrade, and heterogeneous catalysts can lose active sites.[1][5] Ligand degradation can also occur under hydroformylation conditions.[1]

    • Solution:

      • Ensure the catalyst precursor and ligands are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • For rhodium-based catalysts, which are more active than cobalt, ensure the active species, often a hydridocarbonyl complex, is properly formed.[4] An in-situ pre-activation step, where the metal precursor and ligand are heated under syngas pressure before adding the substrate, can be beneficial.[6][7]

      • If reusing a catalyst, consider that leaching of the metal or ligand may have occurred, reducing its efficacy.[8]

  • Probable Cause 2: Suboptimal Reaction Conditions. Hydroformylation is highly sensitive to temperature and pressure.[1]

    • Solution:

      • Temperature: If the temperature is too low, the reaction rate will be slow. Typical temperatures for rhodium-catalyzed systems are 40-120°C, while cobalt systems may require higher temperatures (150-190°C).[1] Incrementally increase the temperature by 10°C intervals to find the optimal point. Be aware that excessively high temperatures can promote side reactions.

      • Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) are critical. Total syngas pressure is typically between 10 and 100 atmospheres.[1] Insufficient pressure will result in a low reaction rate. Verify your gas delivery system and ensure the reactor is properly sealed.

  • Probable Cause 3: Presence of Inhibitors. Your starting materials (1-hexene, solvent, syngas) may contain impurities that poison the catalyst. Sulfur compounds, peroxides, and acetylenes are known inhibitors.

    • Solution:

      • Use purified, peroxide-free solvents.

      • Ensure the 1-hexene is free from other unsaturated or sulfur-containing compounds.

      • Use high-purity syngas (CO/H₂).

Question 2: The primary product of my reaction is n-heptanol (from the linear aldehyde), not the desired this compound. How can I improve the regioselectivity for the branched product?

Answer:

Controlling regioselectivity is the central challenge in this synthesis. For terminal alkenes like 1-hexene, the formation of the linear aldehyde is often favored.[9] However, the selectivity can be influenced by several factors.

  • Probable Cause 1: Inappropriate Ligand Choice. The steric and electronic properties of the ligands on the metal catalyst are the most significant factors in directing regioselectivity.[1][10]

    • Solution:

      • Steric Effects: Bulky phosphine ligands tend to favor the formation of the linear aldehyde by sterically hindering the formation of the more crowded branched alkyl-metal intermediate.[1] While counterintuitive, achieving high branched selectivity often requires specialized ligands that can override this steric preference through electronic effects or specific geometric constraints.

      • Electronic Effects: The basicity of the phosphine ligand influences selectivity. Decreasing the phosphine basicity (using ligands with electron-withdrawing groups) has been shown in some systems to impact selectivity.[6][10]

      • Ligand Screening: A screening of different phosphine or phosphite ligands is recommended. While bulky bidentate phosphines often yield high linear selectivity, certain specialized ligands, sometimes chiral, have been developed to favor branched products.[9]

  • Probable Cause 2: Suboptimal Reaction Conditions. Temperature and CO partial pressure can shift the linear-to-branched (l/b) ratio.

    • Solution:

      • CO Partial Pressure: Generally, high CO partial pressure favors the formation of the linear product. Lowering the CO pressure can sometimes increase the proportion of the branched isomer. However, this may also slow down the overall reaction rate and increase the risk of alkene isomerization.[9]

      • Temperature: The effect of temperature is complex. In some systems, higher temperatures can lead to increased isomerization of 1-hexene to internal hexenes. The hydroformylation of these internal isomers can produce different branched products, complicating the mixture. A systematic study of temperature effects in your specific system is necessary.

  • Probable Cause 3: Catalyst Metal.

    • Solution: Rhodium-based catalysts are generally more selective and active than cobalt catalysts.[4] Modifying a rhodium catalyst with appropriate ligands provides the best opportunity to control regioselectivity.[11]

Question 3: My Gas Chromatography (GC) analysis shows a significant peak for hexane. Why is this happening and how can I prevent it?

Answer:

The presence of hexane indicates a competing hydrogenation side reaction, where 1-hexene is reduced directly to the alkane.[1]

  • Probable Cause: Unbalanced H₂/CO Ratio and High Temperature. Hydrogenation becomes more prominent under conditions of high hydrogen partial pressure and/or elevated temperatures.

    • Solution:

      • Adjust Syngas Ratio: The typical H₂/CO ratio for hydroformylation is 1:1. If hydrogenation is significant, consider decreasing the ratio slightly (e.g., to 1:1.2 H₂/CO) to favor carbonylation over hydrogenation.

      • Lower Temperature: Reduce the reaction temperature. Hydrogenation is often more sensitive to temperature increases than hydroformylation.

      • Catalyst Choice: Some catalyst systems have a higher intrinsic activity for hydrogenation. If the problem persists, screening alternative ligands or catalyst precursors may be necessary.

Question 4: I am observing multiple hexene isomers (e.g., 2-hexene, 3-hexene) in my crude product mixture. What is causing this and is it a problem?

Answer:

This is due to alkene isomerization, a common side reaction where the double bond migrates along the carbon chain.[1][12]

  • Probable Cause: Reaction Conditions or Catalyst Type. Isomerization is often catalyzed by the same metal complex responsible for hydroformylation and is typically favored at higher temperatures and lower CO pressures.[9] Heterogeneous catalysts can sometimes promote isomerization more than their homogeneous counterparts.[12]

    • Solution:

      • Increase CO Pressure: A higher partial pressure of carbon monoxide can suppress isomerization by favoring the rapid carbonylation of the alkyl-metal intermediate, preventing the reverse reaction (β-hydride elimination) that leads to isomerization.[1]

      • Lower Temperature: Reducing the reaction temperature can slow the rate of isomerization relative to hydroformylation.

    • Impact on Yield: Isomerization is detrimental to the yield of this compound. Internal alkenes (2-hexene, 3-hexene) react much more slowly in hydroformylation than terminal alkenes.[9] Their hydroformylation also leads to a different set of aldehyde products (e.g., 2-ethylpentanal, 2,3-dimethylpentanal), which are impurities that reduce the yield of the desired product and complicate purification.

Reaction Pathway and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis of this compound, along with the major competing side reactions.

G cluster_main Main Hydroformylation & Reduction Pathway cluster_side Side Reactions Hexene 1-Hexene Branched_Ald 2-Methylhexanal Hexene->Branched_Ald + CO/H2 (Hydroformylation) Linear_Ald n-Heptanal Hexene->Linear_Ald + CO/H2 (Hydroformylation) Hexane Hexane Hexene->Hexane Hydrogenation (+ H2) Int_Hexene Internal Hexenes (2-hexene, 3-hexene) Hexene->Int_Hexene Isomerization Rh_H Active Catalyst [HRh(CO)xLy] Final_Product This compound (Desired Product) Branched_Ald->Final_Product Reduction (e.g., H2/Catalyst) Linear_Alc n-Heptanol Linear_Ald->Linear_Alc Reduction

Caption: Synthesis pathway of this compound and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of hydroformylation? The generally accepted mechanism for rhodium or cobalt-catalyzed hydroformylation involves a catalytic cycle.[3] It begins with the coordination of the alkene (1-hexene) to the metal hydride complex. This is followed by migratory insertion of the alkene into the metal-hydride bond, forming an alkyl-metal species. This insertion can occur in two ways, leading to either a linear or a branched alkyl group. Subsequently, a CO molecule inserts into the metal-alkyl bond to form an acyl-metal complex. Finally, oxidative addition of H₂ followed by reductive elimination releases the aldehyde product and regenerates the active catalyst.[3][9]

Q2: Which catalyst is better, Rhodium or Cobalt? Rhodium catalysts are generally preferred for laboratory and fine chemical synthesis due to their significantly higher activity (10³–10⁴ times greater than cobalt) and selectivity under much milder conditions (lower temperatures and pressures).[4][5] Cobalt catalysts are less expensive and are still used in some large-scale industrial processes, particularly for higher olefins, but they require more forcing conditions (high temperatures and pressures), which can lead to more side products.[1][5]

Q3: How can I monitor the progress of my reaction? The most common method is to take small, periodic samples from the reactor (if equipped with a sampling valve) and analyze them by Gas Chromatography (GC). This allows you to monitor the consumption of 1-hexene and the formation of the aldehyde products (n-heptanal and 2-methylhexanal) and any side products (hexane, hexene isomers) over time.[13] For more detailed mechanistic studies, high-pressure spectroscopic techniques like operando FlowNMR or HP-IR can be used to observe catalyst species and intermediates directly under reaction conditions.[10][13]

Q4: What is a typical work-up and purification procedure? After the reaction, the reactor is cooled and depressurized. For a homogeneous catalyst, the main challenge is separating the product from the non-volatile catalyst. This can sometimes be achieved by distillation if the product alcohols are sufficiently volatile. Alternatively, the catalyst can be precipitated or extracted. The resulting crude alcohol mixture, containing this compound and n-heptanol, is then typically purified by fractional distillation, exploiting the difference in their boiling points.[14][15]

Q5: My process involves a separate reduction step. What are the best practices? If your hydroformylation produces the aldehydes, a subsequent reduction is needed.

  • Catalytic Hydrogenation: The aldehyde mixture can be hydrogenated using a catalyst like Raney Nickel, Pd/C, or Ru/C under hydrogen pressure. This is a clean and efficient method.

  • Chemical Reduction: For smaller scales, reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are very effective for converting aldehydes to alcohols. This method avoids the need for high-pressure hydrogenation equipment. It's important to perform this step after removing the hydroformylation catalyst to avoid unwanted side reactions.

Key Parameter Optimization

The table below summarizes the general effects of key reaction parameters on the synthesis. The optimal conditions for your specific system should be determined experimentally.

ParameterEffect on Conversion RateEffect on Regioselectivity (Branched Product)Effect on Side Reactions
Temperature Increases with temperature, but may decrease at very high temps due to catalyst decomposition.Complex effect. Can increase isomerization, which complicates the product mixture.[1]Higher temps favor hydrogenation and isomerization.
Syngas Pressure Increases with total pressure.Higher CO pressure generally favors the linear product.[9]High H₂ pressure favors hydrogenation. Low CO pressure favors isomerization.[1]
H₂/CO Ratio Optimal ratio is typically ~1:1.Minor effect compared to ligands and pressure.Ratios > 1:1 increase hydrogenation.
Catalyst Conc. Increases with concentration, but may become mass-transfer limited at high rates.Generally no significant effect.No direct effect, but higher concentration can accelerate all reactions.
Ligand Choice Highly dependent on the specific ligand.Primary control factor. Steric and electronic properties determine the linear-to-branched ratio.[6][10]Ligand choice can influence the catalyst's propensity for hydrogenation/isomerization.

Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol is a representative example for the synthesis of this compound using a rhodium-based homogeneous catalyst. Warning: This procedure involves high-pressure gases and flammable materials. It must be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including a fume hood and a blast shield.

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with stirrer, gas inlet, sampling valve, and temperature/pressure controls.

  • Catalyst Precursor: Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)

  • Ligand: Triphenylphosphine (PPh₃) or other desired phosphine ligand.

  • Substrate: 1-Hexene (high purity)

  • Solvent: Toluene (anhydrous, degassed)

  • Syngas: Premixed cylinder of 1:1 H₂/CO or separate cylinders with mass flow controllers.

  • Reduction Agent: Sodium borohydride (NaBH₄)

  • Methanol, Diethyl Ether, Saturated NH₄Cl solution, Anhydrous MgSO₄

  • Standard laboratory glassware for work-up and distillation.

Workflow Diagram:

G cluster_prep I. Reactor Preparation cluster_hydro II. Hydroformylation cluster_workup III. Reduction & Purification A Assemble and leak-test high-pressure reactor B Purge reactor with N2 to create inert atmosphere A->B C Charge reactor with solvent, Rh(acac)(CO)2, and ligand D Add 1-hexene substrate C->D E Seal, purge with syngas, then pressurize to target P (e.g., 30 bar) D->E F Heat to target T (e.g., 80°C) and stir for 4-12 h E->F G Cool to RT and vent reactor F->G H Transfer crude aldehyde solution to a round-bottom flask I Cool in ice bath and add CH3OH, then NaBH4 portion-wise H->I J Quench with sat. NH4Cl, extract with Et2O I->J K Dry organic layer (MgSO4), filter, and concentrate J->K L Purify by fractional distillation to isolate this compound K->L

Caption: Experimental workflow for this compound synthesis.

Step-by-Step Procedure:

  • Reactor Setup (Inert Atmosphere):

    • Under a nitrogen atmosphere, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and the desired phosphine ligand (e.g., PPh₃, 0.2 mmol, 20 equivalents) to the autoclave.

    • Add 50 mL of degassed toluene via cannula.

    • Add 1-hexene (e.g., 10 mmol).

  • Hydroformylation Reaction:

    • Seal the autoclave. Purge the system three times with the 1:1 H₂/CO syngas mixture.

    • Pressurize the reactor to the desired pressure (e.g., 30 bar).

    • Begin stirring (e.g., 500 RPM) and heat the reactor to the target temperature (e.g., 80°C).

    • Maintain constant pressure and temperature for the duration of the reaction (e.g., 4-12 hours). Monitor progress by taking samples for GC analysis if possible.

  • Work-up and Reduction:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess syngas in a fume hood.

    • Open the reactor and transfer the crude solution containing the aldehydes to a round-bottom flask.

    • Cool the flask in an ice bath and add 20 mL of methanol.

    • Slowly add sodium borohydride (NaBH₄) (e.g., 15 mmol) in small portions, controlling the effervescence.

    • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[15]

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation under atmospheric or reduced pressure to separate this compound (b.p. ~166-167°C) from n-heptanol (b.p. ~176°C) and any other impurities.[14]

  • Analysis:

    • Confirm the purity and identity of the final product using GC, ¹H NMR, and ¹³C NMR spectroscopy.

References

  • Professor Dave Explains. (2025).
  • Wikipedia. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (2002). Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide Using a Heterogeneous Rhodium Catalyst. 2.
  • Organic Syntheses. (1976). 1-Hexanol, 2-methyl-.
  • ACS Publications. (n.d.). Hydroformylation of 1-hexene utilizing homogeneous rhodium catalysts: Regioselectivity as a function of conversion.
  • (n.d.).
  • Chemistry LibreTexts. (2023). 14.3.
  • SciELO México. (n.d.). Aqueous-biphasic hydroformylation of 1-hexene catalyzed by the complex HCo(CO)[P(o-C6H4SO3Na)]3.
  • RSC Publishing. (n.d.). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?.
  • RSC Publishing. (2020).
  • ACS Publications. (2021). Effect of Ligand Backbone on the Selectivity and Stability of Rhodium Hydroformylation Catalysts Derived from Phospholane-Phosphites. Organometallics.
  • (2025).
  • Organic Reactions. (n.d.).
  • MDPI. (n.d.).
  • Benchchem. (n.d.). This compound | 624-22-6.
  • The Royal Society of Chemistry. (n.d.).

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Purification techniques for high-purity 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 2-Methylhexan-1-ol

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who require this branched-chain primary alcohol in a high-purity state for their work. We understand that achieving purity levels exceeding 99% can be challenging due to the presence of structural isomers, residual starting materials, and byproducts.

This guide moves beyond simple protocols. It is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. Our goal is to provide you with not only the "how" but also the critical "why" behind each step, empowering you to adapt and troubleshoot your purification processes effectively.

Section 1: Initial Assessment & Common Impurities

Before any purification begins, a thorough understanding of your starting material is paramount. The synthetic route used to produce the crude this compound is the single most important factor in predicting the impurity profile.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is directly linked to the synthesis method. Here are the most common scenarios:

  • Hydroformylation of 1-Hexene: This industrial route involves reacting 1-hexene with syngas, followed by hydrogenation.[1] Potential impurities include unreacted 1-hexene, isomeric heptanols, and the intermediate 2-methylhexanal.

  • Grignard Reaction: Synthesis via a Grignard reaction (e.g., reacting an appropriate Grignard reagent with formaldehyde) can leave behind unreacted starting materials and magnesium salts.[2] The latter often appear as a cloudy precipitate in the crude product.[3]

  • Reduction of 2-Methylhexanal: If your starting point is the aldehyde, impurities could include the corresponding carboxylic acid (2-methylhexanoic acid) from over-oxidation or unreacted aldehyde.

  • General Impurities: Water is a near-universal impurity, especially after an aqueous workup.[3] Other common impurities are solvents used during the synthesis and workup, such as diethyl ether or pentane.[2][4]

Q2: My crude product is cloudy. What is causing this and how do I fix it before distillation?

A2: Cloudiness, particularly from a Grignard synthesis, is almost always due to the presence of inorganic salts like magnesium alkoxides.[3] Attempting to distill with these solids present can cause severe bumping and uneven heating.

Causality: These salts are formed during the reaction and are typically insoluble in the organic phase. They must be removed during the aqueous workup.

Solution:

  • Ensure the reaction has been thoroughly quenched, typically with a dilute aqueous acid solution like HCl or NH₄Cl.[2] This step protonates the alkoxide and dissolves the magnesium salts into the aqueous layer.

  • Perform multiple washes of the organic layer with water or brine to ensure all water-soluble species are removed.

  • If cloudiness persists, it may be finely dispersed water. Dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before proceeding.[2][3]

Section 2: Primary Purification by Fractional Distillation

For separating volatile organic liquids with close boiling points, such as isomers of heptanol, fractional distillation is the most powerful and common laboratory technique.[3]

Troubleshooting Fractional Distillation

Q3: I performed a simple distillation, but my GC analysis shows the purity is still low. Why?

A3: Simple distillation is only effective for separating liquids with a large difference in boiling points (typically >40 °C) or for separating a volatile liquid from non-volatile solids.[5] this compound (b.p. ~161-167 °C) often has isomeric impurities with very similar boiling points, which will co-distill.[2]

Causality: Simple distillation provides only one "theoretical plate," meaning the vapor is enriched in the more volatile component only once. To separate compounds with close boiling points, you need a process equivalent to many successive distillations.[5]

Solution: You must use a fractional distillation setup. This involves inserting a fractionating column (e.g., a Vigreux or a packed column) between the distillation flask and the condenser. This column provides a large surface area (from glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles, each of which enriches the vapor in the lower-boiling-point component.[5]

Q4: My distillation is proceeding very slowly, and the temperature at the thermometer is fluctuating wildly. What's wrong?

A4: This classic problem points to insufficient heating or poor insulation, leading to a failure to establish a proper temperature gradient in the fractionating column.

Causality: For efficient separation, the column must have a smooth temperature gradient from hottest at the bottom to coolest at the top. If the heat input is too low, the vapor column doesn't reach the top. If the column is not well-insulated, heat loss to the environment prevents this gradient from forming. The thermometer reading will rise as a burst of vapor hits it, then fall as the vapor condenses prematurely.

Solution:

  • Increase Heat Input: Gradually increase the power to your heating mantle. The goal is to have a steady distillation rate of 1-2 drops per second.

  • Insulate the Column: Wrap the entire fractionating column, from the flask joint to the condenser joint, with glass wool or aluminum foil (shiny side in). This is the most critical step for maintaining the temperature gradient.

Q5: What is a "reflux ratio" and how do I control it to get the best separation?

A5: The reflux ratio is the ratio of the amount of condensate returned to the column versus the amount collected as distillate. A high reflux ratio (e.g., 10:1, meaning for every 11 drops that condense, 10 return to the column and 1 is collected) allows for more equilibrium stages (vaporization-condensation cycles) and thus better separation.

Causality: Returning most of the condensate down the column ensures that the temperature gradient is maintained and that the separation process has sufficient "time" to occur, maximizing the enrichment of the more volatile component at the top of the column.

Solution:

  • Initial Total Reflux: Begin by heating the flask until the vapor reaches the top of the column and you see liquid condensing and returning down the column. Allow the system to operate at total reflux (no distillate collected) for at least 30 minutes to an hour to establish equilibrium.

  • Controlled Takeoff: Slowly begin collecting the distillate. For high-purity separations, a very slow collection rate is necessary. You can visually estimate the reflux ratio by counting the drops returning to the column versus the drops being collected. For difficult separations, a ratio of 20:1 or higher may be needed.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Check1 Inorganic Salts or Water Present? Crude->Check1 Workup Aqueous Wash (dil. Acid/Brine) Check1->Workup  Yes Check2 Impurities have close Boiling Points? Check1->Check2 No   Dry Dry with Anhydrous MgSO₄ or Na₂SO₄ Workup->Dry Dry->Check2 FracDist Fractional Distillation Check2->FracDist  Yes SimpleDist Simple Distillation (for non-volatile impurities) Check2->SimpleDist No   Check3 Purity > 99% by GC? FracDist->Check3 SimpleDist->Check3 Final High-Purity Product Check3->Final  Yes Chrom Preparative Chromatography (GC or HPLC) Check3->Chrom No   Chrom->Final

Caption: Decision workflow for purifying this compound.

Section 3: Purity Analysis & Verification

Verifying the purity of your final product is a critical, self-validating step.

Q6: How can I accurately determine the purity of my this compound fractions?

A6: The industry standard for analyzing the purity of volatile compounds like this is Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID).[6][7]

  • Gas Chromatography (GC): This technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.[8] The area under each peak in the chromatogram is proportional to the concentration of that compound. A purity of >99% means the peak for this compound accounts for >99% of the total integrated peak area.

  • GC-Mass Spectrometry (GC-MS): To identify the impurities represented by the minor peaks, GC-MS is invaluable. It provides the mass spectrum of each compound as it elutes from the GC column, allowing for structural identification.[9]

  • Refractive Index: While not a purity measurement per se, taking the refractive index of each fraction can be a quick, inexpensive way to track the progress of your distillation. The refractive index should be constant for all fractions containing the pure compound (literature value ~1.420).[10]

Analytical Technique Purpose Typical Output
Gas Chromatography (GC-FID) Quantify purity and resolve isomers.Chromatogram showing peaks with retention times and area percentages.
GC-Mass Spectrometry (GC-MS) Identify unknown impurity peaks.Chromatogram plus a mass spectrum for each peak.
Refractometry Quick check for fraction consistency.A single numerical value (refractive index).
Nuclear Magnetic Resonance (NMR) Confirm structural integrity.¹H and ¹³C spectra showing chemical shifts and integrations.

Section 4: Detailed Experimental Protocol

Protocol 1: High-Efficiency Fractional Distillation of this compound

This protocol assumes you have ~100 mL of crude this compound that has been washed and thoroughly dried with MgSO₄.

Materials:

  • 250 mL round-bottom flask

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., 30 cm Vigreux or packed with Raschig rings/metal sponge)

  • Distillation head with thermometer adapter

  • Thermometer (-10 to 200 °C)

  • Condenser

  • Receiving adapter (e.g., Perkin triangle)

  • Multiple small, labeled receiving flasks (e.g., 25 mL Erlenmeyer flasks)

  • Glass wool and aluminum foil for insulation

  • Clamps and stand to secure apparatus

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the stir bar and the dried crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.[11]

  • Insulation: Carefully wrap the fractionating column and the neck of the distillation flask with glass wool, followed by a layer of aluminum foil. This step is critical for success.

  • Heating & Equilibration: Turn on the cooling water to the condenser. Begin heating the flask while stirring. Watch as the condensation ring slowly rises up the column. Once the vapor reaches the thermometer and the temperature stabilizes, allow the system to reflux for at least 30 minutes to establish equilibrium. The temperature should be near the boiling point of any low-boiling impurities first.

  • Foreshot Collection (Fraction 1): Slowly begin collecting the first few milliliters of distillate in the first receiving flask. This "foreshot" will contain the most volatile impurities (e.g., residual solvents). The temperature may be unstable or lower than the target boiling point during this phase.

  • Heart Collection (Main Fractions): As the temperature stabilizes at the boiling point of this compound (~161-167 °C), switch to a new, clean receiving flask.[2] Collect the main product in several separate fractions (e.g., Fraction 2, 3, 4). The key to high purity is a slow, steady collection rate (1-2 drops per second) and a constant temperature at the distillation head. If the temperature fluctuates by more than 1-2 °C, the purity of that fraction is suspect.

  • Final Fraction & Shutdown: If the temperature begins to rise further, it indicates that higher-boiling impurities are beginning to distill. Switch to a final receiving flask to collect this "tail" fraction. Once the temperature rises significantly or very little liquid remains in the distillation flask, turn off the heat. Never distill to dryness to avoid the risk of peroxide formation and explosion.

  • Analysis: Analyze the main fractions ("heart") by GC to determine their purity. Fractions with >99% purity can be combined.

Section 5: Safety Precautions

  • Flammability: this compound is a flammable liquid with a flash point of around 62 °C.[9][10] Keep it away from open flames, sparks, and hot surfaces. All distillation should be performed in a well-ventilated fume hood.[12]

  • Irritant: The compound may cause skin, eye, and respiratory irritation.[9][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14]

  • Pressure: Never heat a sealed system. Ensure the distillation apparatus is open to the atmosphere at the receiving end to prevent pressure buildup.

References

  • ChemBK. (2024). This compound - Introduction. Available at: [Link]

  • ILT. (2025). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). Available at: [Link]

  • PubChem. (n.d.). 2-Methylhexanol | C7H16O | CID 43858. National Center for Biotechnology Information. Available at: [Link]

  • Anonymous. (n.d.). Recrystallization. Available at: [Link]

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  • Love Brewing. (n.d.). Trouble Shooting Spirits & Liqueurs. Available at: [Link]

  • Google Patents. (n.d.). US2913501A - Chromatographic purification of higher fatty alcohols.
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  • Journal of the Chinese Chemical Society. (n.d.). NEW SIMPLE METHOD FOR PURIFICATION OF CLASS I ALCOHOL DEHYDROGENASE. Available at: [Link]

  • Park, J. H., et al. (2008). Ethanol production, purification, and analysis techniques: a review. Available at: [Link]

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  • Journal of Chemical Education. (2011). Separation techniques: Chromatography. Available at: [Link]

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  • Organic Syntheses. (n.d.). 1-Hexanol, 2-methyl-. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • MYO Drinks. (n.d.). Troubleshooting Off-Flavours in Your Spirit: Sulfur, Solvent, and Sweetness. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-1-hexanol, 624-22-6. Available at: [Link]

  • Arishtam India. (2024). Distillation Off Flavors: Trouble Shooting Guide. Available at: [Link]

  • Spirit Essences. (n.d.). Troubleshooting Home Distilling Issues: How to Get Best Quality. Available at: [Link]

  • Wiley. (n.d.). (R)-2-methylhexan-1-ol - SpectraBase. Available at: [Link]

  • ChemBK. (2024). 2-METHYL-1-HEXANOL2-METHYL-1-HEXANOL. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. NIST Chemistry WebBook. Available at: [Link]

  • YouTube. (2023). Fractional distillation (Chemistry Form 1 - Topic 2 - Lesson 8 of 18). Available at: [Link]

  • YouTube. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Available at: [Link]

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Identifying and minimizing byproducts in 2-Methylhexan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Methylhexan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. Here, we emphasize not just the procedural steps but the underlying chemical principles to empower you to identify and minimize byproduct formation effectively.

Introduction to this compound Synthesis

This compound is a valuable branched-chain primary alcohol with applications as an intermediate in the synthesis of pharmaceuticals, fragrances, and detergents. Its synthesis is primarily achieved through two robust methods: the Grignard reaction and a two-step hydroformylation-hydrogenation sequence. While both pathways are effective, they are each susceptible to the formation of specific byproducts that can complicate purification and reduce overall yield. This guide will dissect these challenges and provide actionable solutions.

Core Synthesis Pathways and Potential Pitfalls

Understanding the main synthetic routes is the first step in troubleshooting byproduct formation. Below is a diagram illustrating the two primary methods for synthesizing this compound.

Primary Synthesis Routes for this compound cluster_0 Grignard Synthesis cluster_1 Hydroformylation-Hydrogenation Alkyl Halide Alkyl Halide Grignard Reagent Grignard Reagent Alkyl Halide->Grignard Reagent + Mg, ether Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate + Formaldehyde This compound This compound Alkoxide Intermediate->this compound Aqueous Workup 1-Hexene 1-Hexene Aldehyde Intermediates Aldehyde Intermediates 1-Hexene->Aldehyde Intermediates + CO/H2, Rh/Co catalyst Aldehyde Intermediates->this compound Hydrogenation (e.g., H2/Ni)

Caption: Overview of Grignard and Hydroformylation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Part 1: Grignard Synthesis Route

The Grignard reaction offers a classic and versatile method for forming carbon-carbon bonds, in this case, to produce a primary alcohol from an appropriate Grignard reagent and formaldehyde.[1]

Q1: My Grignard reaction to synthesize this compound is sluggish or fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard synthesis, primarily due to the passivation of the magnesium metal surface.

  • Causality: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Additionally, even trace amounts of water can quench the highly reactive Grignard reagent once formed.[2]

  • Troubleshooting Steps:

    • Magnesium Activation:

      • Mechanically crush a small portion of the magnesium turnings under an inert atmosphere to expose a fresh, reactive surface.

      • Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These act as activators by reacting with the magnesium surface.[2]

    • Ensure Anhydrous Conditions:

      • All glassware should be rigorously flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

      • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Q2: I'm observing a significant amount of a high-boiling, non-polar byproduct in my crude this compound from a Grignard synthesis. What is it likely to be, and how can I prevent it?

A2: This is a classic sign of Wurtz coupling, a major side reaction in Grignard synthesis.[3]

  • Byproduct Identity: The high-boiling, non-polar byproduct is likely dodecane (C12H26), formed from the coupling of two hexyl groups.

  • Mechanism of Formation: The Wurtz coupling reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form an R-R bond. This is essentially an SN2-type reaction where the Grignard reagent acts as a nucleophile.[3]

    Hexyl-MgBr Hexyl-MgBr Dodecane Dodecane Hexyl-MgBr->Dodecane + Hexyl-Br

    Caption: Wurtz coupling side reaction.

  • Minimization Strategies:

    • Slow Addition: Add the alkyl halide solution dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling reaction.[2]

    • Dilution: Using a sufficient volume of anhydrous ether or THF can also help to keep the concentration of the alkyl halide low.

Q3: After aqueous workup of my Grignard reaction, my yield of this compound is low, and I recover a significant amount of hexane. Why is this happening?

A3: The presence of hexane indicates that the Grignard reagent was quenched by a proton source before it could react with formaldehyde.

  • Causality: Grignard reagents are extremely strong bases and will readily react with any available acidic protons. The most common culprit is water, but alcohols or even terminal alkynes can also act as proton donors.[4]

  • Troubleshooting:

    • Rigorous Drying: As mentioned in A1, ensure all glassware, solvents, and reagents are scrupulously dry.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent atmospheric moisture from entering the system.

Part 2: Hydroformylation-Hydrogenation Route

This industrial-scale method involves the hydroformylation of 1-hexene to produce a mixture of aldehydes, which are then hydrogenated to the corresponding alcohols.[5]

Q4: My hydroformylation of 1-hexene produces a mixture of aldehydes. How can I control the regioselectivity to favor the formation of heptanal, the precursor to this compound?

A4: Controlling regioselectivity in hydroformylation is a key challenge. The reaction can produce both the linear (heptanal) and branched (2-methylhexanal) aldehydes. For the synthesis of this compound, the branched aldehyde is the desired intermediate.

  • Byproduct Identity: The primary isomeric byproduct is n-heptanal, which upon hydrogenation yields 1-heptanol.

  • Factors Influencing Regioselectivity:

    • Catalyst: Rhodium-based catalysts are generally more selective than cobalt catalysts.[5]

    • Ligands: The steric and electronic properties of the phosphine or phosphite ligands on the metal center play a crucial role. Bulky ligands tend to favor the formation of the linear aldehyde due to steric hindrance, so less bulky ligands are often preferred for branched products.[6]

    • Reaction Conditions: Lower temperatures and higher carbon monoxide pressures generally favor the formation of the branched product.[7]

ParameterEffect on Branched Aldehyde FormationRationale
Ligand Size Smaller ligands generally favor branched productsLess steric hindrance at the metal center allows for the formation of the more sterically demanding branched alkyl intermediate.
Temperature Lower temperatures favor branched productsAt higher temperatures, isomerization of the terminal alkene to internal alkenes is more prevalent, leading to a mixture of aldehydes.[8]
CO Pressure Higher CO pressure can favor branched productsHigh CO concentration can accelerate the carbonylation step, competing with isomerization pathways.[9]

Q5: I'm observing the formation of hexane and internal hexene isomers in my hydroformylation reaction mixture. How can these byproducts be minimized?

A5: These byproducts arise from competing hydrogenation and isomerization side reactions.

  • Byproduct Identity: Hexane is formed by the hydrogenation of 1-hexene. 2-Hexene and 3-hexene are common isomerization byproducts.[8]

  • Mechanism of Formation:

    • Hydrogenation: The metal hydride catalyst can directly add hydrogen across the double bond of the alkene.

    • Isomerization: The reversible insertion of the alkene into the metal-hydride bond, followed by β-hydride elimination, can lead to the migration of the double bond.

  • Minimization Strategies:

    • Catalyst and Ligand Choice: Certain ligand systems can suppress these side reactions. The choice of phosphine or phosphite ligands can influence the relative rates of hydroformylation, hydrogenation, and isomerization.

    • Control of H2 Partial Pressure: While hydrogen is a necessary reactant, an excessively high partial pressure can favor the hydrogenation side reaction.

    • Temperature Control: As mentioned, lower temperatures can disfavor isomerization.

Byproduct Formation in Hydroformylation 1-Hexene 1-Hexene Heptanal (linear) Heptanal (linear) 1-Hexene->Heptanal (linear) Hydroformylation 2-Methylhexanal (branched) 2-Methylhexanal (branched) 1-Hexene->2-Methylhexanal (branched) Hydroformylation Hexane Hexane 1-Hexene->Hexane Hydrogenation Internal Hexenes Internal Hexenes 1-Hexene->Internal Hexenes Isomerization Other Aldehydes Other Aldehydes Internal Hexenes->Other Aldehydes Hydroformylation

Caption: Competing reactions in the hydroformylation of 1-hexene.

Analytical and Purification Protocols

Accurate identification and quantification of byproducts are essential for optimizing the synthesis of this compound.

Protocol 1: GC-MS Analysis for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for separating and identifying volatile compounds in the reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating C7 alcohols and related byproducts.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST).

CompoundExpected Retention TimeKey Mass Spectral Fragments (m/z)
This compound Varies with conditions43, 56, 85
1-Heptanol Slightly different from this compound43, 56, 70, 84
2-Methylhexanal Elutes earlier than the alcohol43, 57, 71, 86
Heptanal Elutes earlier than the alcohol44, 57, 72, 86
Hexane Elutes very early43, 57, 86
Dodecane Elutes much later43, 57, 71, 85
Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating this compound from byproducts with different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Drying: Ensure the crude product is thoroughly dried with a drying agent (e.g., anhydrous MgSO4) before distillation to remove any residual water.

  • Distillation:

    • Heat the distillation flask gently.

    • Collect fractions based on the temperature at the head of the column. The boiling point of this compound is approximately 166-167 °C.[10]

    • Lower boiling fractions will contain residual solvents and potentially unreacted aldehydes.

    • Higher boiling fractions may contain coupled byproducts like dodecane.

References

  • Organic Syntheses. (1977). 2-Methyl-1-hexanol. Coll. Vol. 6, p.771; Vol. 57, p.80. [Link]

  • Wikipedia. (2024). Hydroformylation. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • ACS Publications. (2010). Kinetic modelling of regioselectivity in alkenes hydroformylation over rhodium. [Link]

  • ACS Publications. (2022). Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation. [Link]

  • PubMed. (2006). High-precision catalysts: regioselective hydroformylation of internal alkenes by encapsulated rhodium complexes. [Link]

  • Chemistry LibreTexts. (2023). Hydroformylation (Oxo-process). [Link]

  • PubMed. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. [Link]

  • ACS Publications. (2000). Hydroformylation of 1-Hexene in Supercritical Carbon Dioxide: Characterization, Activity, and Regioselectivity Studies. [Link]

  • Wikipedia. (2024). Fractional distillation. [Link]

  • Dummies. (2024). How Alcohols Are Created Using the Grignard Reaction. [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • ResearchGate. (2020). Recent Advances in Alkene Hydroformylation. [Link]

  • ResearchGate. (2023). Scheme 1. Possible primary reaction products from 1-hexene under hydroformylation conditions. [Link]

  • ACS Publications. (2024). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]

  • ResearchGate. (1976). Studies on the Grignard Reaction‐VII (1) on the Mechanism of the Grignard Reagent Formation and the Wurtz Side Reaction in Ether. [Link]

  • RSC Publishing. (1940). The mechanism of the Wurtz reaction. [Link]

  • ACS Publications. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • PubChem. (2024). This compound. [Link]

  • SpectraBase. (2024). (R)-2-methylhexan-1-ol. [Link]

  • ResearchGate. (2011). Hydroformylation of 1-hexene in CH3OH/H2O. [Link]

  • ResearchGate. (2013). Catalytic hydroformylation of 1-hexene. [Link]

  • ResearchGate. (2020). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. [Link]

  • Quora. (2020). What are two reactants to prepare 2-hexanol by using Grignard reagent?. [Link]

  • YouTube. (2020). CHM2210 Chapter 10 Problem Solving Question Grignard Reagents. [Link]

  • Lu Le Laboratory. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. [Link]

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Technical Support Center: Stability and Degradation Studies of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylhexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What is the known intrinsic stability of this compound under standard laboratory conditions?

A1: this compound is a branched-chain primary alcohol and is considered relatively stable under normal temperature and pressure when stored correctly.[1] For research purposes, it should be stored in a sealed container, away from sources of ignition, as it is a flammable liquid.[2] Long-term stability, similar to other alcohols, is best maintained at controlled room temperature or under refrigeration (e.g., 4°C), in tightly sealed containers to minimize evaporation and exposure to atmospheric oxygen.[3][4]

Q2: What are the primary degradation pathways I should be concerned with for a primary alcohol like this compound?

A2: As a primary alcohol, the most anticipated degradation pathway is oxidation.[5] The primary hydroxyl group (-CH₂OH) is susceptible to oxidation, which would initially form an aldehyde (2-methylhexanal) and could be further oxidized to a carboxylic acid (2-methylhexanoic acid). Other potential degradation routes to investigate under forced conditions include dehydration at very high temperatures or under strong acidic conditions, and potential photolytic degradation if exposed to high-energy light.

Q3: Does the chirality of this compound affect its stability?

A3: this compound possesses a chiral center at the C2 position.[5] While the chemical stability of the (R) and (S) enantiomers is identical, their biological activity and metabolic pathways can differ significantly.[5] It is crucial to use a stability-indicating analytical method that is also stereospecific if you are working with a single enantiomer, as racemization could be a potential degradation pathway under certain stress conditions (e.g., extreme pH or temperature), although this is less common for a stable chiral center not adjacent to a carbonyl group.

Part 2: Forced Degradation Studies: Experimental Design and Troubleshooting

Forced degradation studies are essential to understand the degradation profile of a molecule and to develop stability-indicating analytical methods.[6][7] This section provides guidance on designing and troubleshooting these experiments for this compound.

Experimental Workflow Overview

The following diagram outlines a typical workflow for a forced degradation study, from sample preparation to analysis and data interpretation.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of this compound (e.g., in Acetonitrile/Water) Control Unstressed Control (Stored at 4°C in dark) Start->Control Expose to Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Start->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Expose to Stress Analyze Analyze all samples by Stability-Indicating Method (e.g., GC-MS, HPLC-UV/MS) Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess Mass Balance & Peak Purity Analyze->MassBalance

Caption: General workflow for forced degradation studies of this compound.

Troubleshooting Guide for Common Issues

Q4: I am not observing any degradation under my initial stress conditions. What should I do?

A4: This indicates the molecule is stable under the applied conditions.[6] However, for a forced degradation study, the goal is typically to achieve 5-20% degradation to ensure the analytical method is challenged.[8]

  • Causality: The energy input (thermal, photolytic) or reactant concentration (acid, base, oxidant) may be insufficient to overcome the activation energy of the degradation reaction.

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the temperature (e.g., from 60°C to 80°C for thermal/hydrolytic), the concentration of the stressor (e.g., from 0.1M to 1M HCl), or the exposure time.[9]

    • Change the Solvent System: this compound has limited water solubility (~4 g/L).[10] Ensure it is fully dissolved. Using a co-solvent like acetonitrile or methanol can increase solubility and may facilitate degradation.

    • Verify Reagent Potency: Ensure your stressing agents (e.g., hydrogen peroxide) have not degraded.

Q5: My sample has degraded completely, or I see too many secondary degradation products. How can I achieve the target 5-20% degradation?

A5: Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to real-world storage, complicating the analysis.[6]

  • Causality: The stress conditions are too harsh, leading to rapid primary degradation followed by the degradation of the initial products.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the temperature, concentration of the stressor, or exposure time.

    • Time-Point Study: Sample at multiple, earlier time points (e.g., 2, 4, 8, 24 hours) to find the optimal duration that yields the target degradation level.

    • Quench the Reaction: For oxidative or hydrolytic studies, be prepared to quench the reaction (e.g., by neutralization or addition of a reducing agent like sodium bisulfite for peroxide) once the desired degradation is achieved.

Q6: My mass balance is poor after analysis. Where could the analyte and its degradants have gone?

A6: A poor mass balance (sum of the assay of the main peak and all degradant peaks is significantly less than the initial assay) suggests that not all components are being detected.

  • Causality:

    • Some degradation products may be volatile (e.g., smaller aldehydes or alkanes from fragmentation) and lost during sample preparation.

    • Degradants may not be UV-active if using HPLC-UV detection.

    • Products may be irreversibly adsorbed onto the analytical column.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a mass spectrometer (GC-MS or LC-MS) or a Corona Charged Aerosol Detector (CAD) which are more universal than a UV detector.

    • Analyze the Headspace: For thermal studies, consider using headspace GC-MS to detect volatile degradants.

    • Check for Precipitation: Visually inspect stressed samples for any precipitate that might indicate a non-soluble degradant.

    • Modify Chromatographic Conditions: Use a different column or mobile phase to ensure all products are eluting.

Part 3: Protocols for Stability and Degradation Studies

These protocols are starting points and should be adapted based on preliminary results. The primary analytical techniques for this compound are Gas Chromatography (GC) due to its volatility, and High-Performance Liquid Chromatography (HPLC).[10][11]

Protocol 1: Oxidative Degradation

Oxidation is a likely degradation pathway for primary alcohols.

  • Sample Preparation: Prepare a solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the sample solution, add 100 µL of 30% hydrogen peroxide (H₂O₂). This creates an approximate 3% H₂O₂ solution.

  • Incubation: Store the solution at room temperature, protected from light, for 24-48 hours. A parallel sample can be gently heated (e.g., 40°C) to accelerate degradation if needed.

  • Analysis: At designated time points, take an aliquot, dilute with the mobile phase (for HPLC) or an appropriate solvent (for GC), and analyze.

  • Self-Validation: The control sample (without H₂O₂) should show no degradation. The appearance of new peaks, particularly with retention times corresponding to more polar compounds (aldehydes, carboxylic acids), validates the stress condition.

Potential Oxidative Degradation Pathway

Oxidation_Pathway cluster_path Oxidation of this compound Alcohol This compound (C₇H₁₆O) Aldehyde 2-Methylhexanal (C₇H₁₄O) Alcohol->Aldehyde [O] Acid 2-Methylhexanoic Acid (C₇H₁₄O₂) Aldehyde->Acid [O]

Caption: Expected primary oxidation pathway of this compound.

Protocol 2: Thermal Degradation

This study assesses the stability of this compound at elevated temperatures.

  • Sample Preparation:

    • Solid (Neat Liquid): Place approximately 10-20 mg of neat this compound into a clear glass vial.

    • Solution: Use the 1 mg/mL solution prepared in Protocol 1.

  • Stress Application: Place the vials in a calibrated oven at 80°C. ICH guidelines suggest that high temperatures should be used judiciously to avoid producing degradation pathways not relevant to ambient storage.[9]

  • Incubation: Store for a period of 1 to 2 weeks, sampling at intermediate time points.

  • Analysis:

    • Solid Sample: After cooling, dissolve a known weight of the sample in a suitable solvent to achieve the target concentration for analysis.

    • Solution Sample: Dilute an aliquot as needed and analyze.

  • Self-Validation: The control sample, stored at 4°C, should remain unchanged. Degradation is confirmed by a decrease in the main peak area and the appearance of new peaks.

Data Summary Table

The following table summarizes the recommended starting conditions for forced degradation studies.

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursUnlikely to cause significant degradation. Possible dehydration at higher T.
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursGenerally stable; ester impurities would be hydrolyzed.
Oxidation 3% H₂O₂Room Temp.24-48 hours2-Methylhexanal, 2-Methylhexanoic Acid
Thermal (Dry) None80°C1-2 weeksPotential for volatile impurities, dehydration products (alkenes).
Photostability ICH Q1B Option 2 (Xenon lamp) or Option 1 (Cool white/UV)Room Temp.As per ICHPotential for photo-oxidative products or free-radical mediated degradation.
Protocol 3: Analytical Method (GC-MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) method is highly suitable for separating and identifying this compound and its likely volatile degradants.

  • Instrumentation: GC system equipped with a mass selective detector.

  • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions (Starting Point):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

  • Sample Preparation: Dilute the stressed sample in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of approximately 50-100 µg/mL.

  • Method Validation: The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity can be assessed using mass spectral deconvolution.

References

  • Long-Term Stability of Ethanol Solutions for Breath-Alcohol Tests. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • This compound. (2024). ChemBK. Retrieved January 20, 2026, from [Link]

  • Decreases in blood ethanol concentrations during storage at 4 °C for 12 months were the same for specimens kept in glass or plastic tubes. (2017). PMC. Retrieved January 20, 2026, from [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved January 20, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Applied Pharmaceutics. Retrieved January 20, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 20, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 20, 2026, from [Link]

  • ISO 104823 Stability Testing in Alcoholic Beverages. (2026). Infinita Lab. Retrieved January 20, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 20, 2026, from [Link]

  • Comparison of blood ethanol stabilities in different storage periods. (2015). PMC. Retrieved January 20, 2026, from [Link]

  • Pre-analytical factors related to the stability of ethanol concentration during storage of ante-mortem blood alcohol specimens. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]

  • 2-Methylhexanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Synthesis of 2-Methylhexan-1-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of primary alcohols, specifically focusing on 2-Methylhexan-1-ol. The Grignard reaction is a cornerstone of carbon-carbon bond formation, but its sensitivity to environmental conditions presents unique challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure successful and reproducible outcomes.

This compound is a branched-chain primary alcohol with applications as a synthetic intermediate in medicinal chemistry and as a component in fragrances.[1] Its synthesis via the Grignard pathway typically involves the reaction of a C5 Grignard reagent, such as pentylmagnesium bromide, with formaldehyde.[2][3][4][5] This guide will address the critical parameters and common pitfalls encountered during this process.

Critical Safety Precautions: A Non-Negotiable Prerequisite

The Grignard reaction is inherently hazardous due to its exothermic nature and the use of highly flammable and reactive materials.[6][7] Adherence to strict safety protocols is mandatory.

  • Fire Hazard : Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[7][8] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[6][9]

  • Exothermic Reaction : The formation of the Grignard reagent is highly exothermic.[7][8] An uncontrolled reaction can lead to the solvent boiling violently, creating a risk of fire and vessel over-pressurization.[7] Always have an ice-water bath prepared and readily accessible to cool the reaction flask if necessary.[7][8]

  • Reactive Reagents : Grignard reagents are pyrophoric and react violently with water, including atmospheric moisture.[9] All manipulations must be performed under an inert atmosphere (e.g., dry nitrogen or argon) using air-free techniques.[6][9]

  • Personal Protective Equipment (PPE) : At a minimum, wear chemical splash goggles, a flame-resistant lab coat, and appropriate gloves.[6][7] Nitrile gloves are combustible; Nomex gloves are recommended for handling pyrophoric materials.[6][7]

  • Working Alone : Never perform a Grignard reaction, especially for the first time or at a large scale, while working alone.[6][7]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem 1: The Grignard reaction fails to initiate.

Symptom: After adding a portion of the alkyl halide to the magnesium turnings, there are no visual signs of reaction (e.g., bubbling, gentle reflux, or a cloudy/gray appearance).

Q: I've added my 1-bromopentane to the magnesium, but nothing is happening. What's wrong?

A: This is the most frequent challenge in Grignard synthesis. The primary cause is almost always the presence of an inhibitor or a passivated magnesium surface. Let's break down the potential causes and solutions.

  • Cause A: Presence of Water. Grignard reagents are potent bases and are instantly destroyed by even trace amounts of water.[8][10][11]

    • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously dried, either by oven-drying at >120 °C for several hours or by flame-drying under vacuum immediately before use.[10][12] The apparatus should be assembled hot and cooled under a stream of dry inert gas.[13] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[14]

  • Cause B: Inactive Magnesium Surface. Magnesium metal is always coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[11][15]

    • Solution 1: Mechanical Activation. Before adding the solvent, crush the magnesium turnings in the flask with a dry glass rod.[12][15] This exposes a fresh, unoxidized metal surface.

    • Solution 2: Chemical Activation. Add a small crystal of iodine (I₂) to the flask.[12][15][16][17] The iodine reacts with the MgO layer and the magnesium itself, cleaning the surface. The disappearance of the brown iodine color is often an indicator that the reaction has initiated. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a clear visual cue of activation.[12][15][18]

  • Cause C: Impure Reagents. The alkyl halide starting material may contain traces of water or alcohol from its manufacturing process.

    • Solution: If suspected, pass the alkyl halide through a short plug of activated alumina to remove polar impurities before use.[14]

Workflow for Initiating a Stubborn Grignard Reaction

Caption: Troubleshooting flowchart for reaction initiation.

Problem 2: The yield of this compound is low.

Symptom: After workup and purification, the isolated product mass is significantly below the theoretical expectation.

Q: My reaction worked, but I only recovered 30% of my target alcohol. Where did the rest of it go?

A: Low yields are typically due to inaccurate quantification of the Grignard reagent or competing side reactions that consume the reagent or starting materials.

  • Cause A: Inaccurate Grignard Reagent Concentration. The actual concentration of your prepared Grignard reagent is often lower than the theoretical maximum.[12] Adding a stoichiometric equivalent based on the starting alkyl halide can lead to an insufficient amount of reagent for the reaction with formaldehyde.

    • Solution: Titration. Before adding the formaldehyde, it is best practice to determine the exact molarity of the Grignard reagent.[9][12] (See Protocol 5). This allows for the precise addition of the carbonyl compound, ensuring a slight excess (e.g., 1.1 equivalents) of the Grignard reagent is not used, which can complicate purification.

  • Cause B: Wurtz Coupling. A significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide (e.g., pentylmagnesium bromide reacting with 1-bromopentane to form decane).[12][19]

    • Solution: This is minimized by ensuring the concentration of the alkyl halide remains low in the flask. Add the alkyl halide solution dropwise to the magnesium suspension.[12] This favors the formation of the Grignard reagent over the coupling side reaction.

  • Cause C: Reaction with Atmosphere. Grignard reagents react with atmospheric oxygen and carbon dioxide.[20] Exposure to air during the reaction will consume the reagent. The reaction with CO₂ forms a carboxylate salt, which after workup yields a carboxylic acid (hexanoic acid in this case).[3][20]

    • Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent formation to the quench.[14] Use septa and syringes/cannulas for all liquid transfers.

Problem 3: The reaction mixture turns dark brown or black.

Q: During the formation of my Grignard reagent, the solution turned very dark. Is this normal?

A: While a cloudy, gray appearance is normal, a very dark brown or black color can indicate decomposition or significant side reactions.[12] This may be caused by impurities in the magnesium or localized overheating, which can promote the formation of finely divided metal byproducts from Wurtz coupling.[12] While not always fatal to the reaction, it often correlates with lower yields. Ensure vigorous stirring and controlled addition of the alkyl halide to maintain a consistent temperature.

Detailed Experimental Protocols
Protocol 1: Synthesis of Pentylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.[6] Flame-dry the entire apparatus under vacuum or a flow of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine.

  • Initiation: In the dropping funnel, place a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion (~10%) of this solution to the magnesium turnings.[21]

  • Observation: The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[16][22] If it does not start, gently warm the flask with the palm of your hand or a heat gun.[12][16]

  • Addition: Once the reaction is self-sustaining, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.[16] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Completion: After the addition is complete, reflux the mixture gently with heating for an additional 15-30 minutes to ensure all the magnesium has reacted.[21] The final solution should be a cloudy gray or brownish color.

General Workflow for this compound Synthesis

Caption: Overall synthetic workflow for this compound.

Protocol 2: Reaction with Formaldehyde and Workup
  • Formaldehyde Source: Formaldehyde is a gas. It is typically generated by gently heating paraformaldehyde (its solid polymer) and bubbling the resulting gas through the Grignard solution under an inert atmosphere.

  • Reaction: Cool the prepared Grignard reagent solution in an ice bath.[21] Slowly introduce the gaseous formaldehyde below the surface of the stirred solution. The reaction is exothermic; control the rate of addition to maintain a manageable temperature.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[17][21] This is generally preferred over strong acid for primary alcohols to avoid potential side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).[17][21]

  • Washing: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (if a strong acid was used for quenching), and finally with brine (saturated NaCl solution).[21]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[21]

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound (boiling point ~161-167 °C).[1]

Frequently Asked Questions (FAQs)

Q1: Why is an ether (diethyl ether or THF) used as the solvent? A1: Ethereal solvents are essential for two reasons. First, they are aprotic, meaning they lack acidic protons that would destroy the Grignard reagent.[8] Second, the lone pairs of electrons on the ether oxygen atoms coordinate to the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[14][15][20] THF is more polar and has a higher boiling point than diethyl ether, which can sometimes lead to faster reaction rates.[14]

Q2: Can I use other alkyl halides, like 1-chloropentane? A2: Yes, but the reactivity of alkyl halides towards magnesium is in the order I > Br > Cl. While chlorides are less expensive, they are significantly less reactive and may require more vigorous conditions or highly activated magnesium (Rieke magnesium) to react effectively.[20] Bromides generally offer the best balance of reactivity and cost for laboratory synthesis.

Q3: What is the Schlenk Equilibrium? A3: In solution, a Grignard reagent (RMgX) exists in equilibrium with a dialkylmagnesium species (R₂Mg) and magnesium halide (MgX₂).[15][20] This is known as the Schlenk equilibrium. For most synthetic purposes, the mixture is treated simply as RMgX.

Caption: The Schlenk equilibrium in a Grignard solution.

Q4: How can I confirm the identity of my final product, this compound? A4: The product should be characterized using standard analytical techniques. Gas Chromatography (GC) can assess purity. Infrared (IR) spectroscopy should show a broad absorption in the ~3200-3600 cm⁻¹ region, characteristic of an O-H stretch, and C-H stretches around 2850-2960 cm⁻¹. ¹H and ¹³C NMR spectroscopy will provide the definitive structural confirmation, matching the expected shifts and splitting patterns for this compound.[23]

References
  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • University of California, Santa Barbara. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Scribd. (n.d.). Grignard Reaction Purification Guide.
  • BenchChem. (n.d.). This compound | C7H16O.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • YouTube. (2020). CHM2210 Chapter 10 Problem Solving Question Grignard Reagents.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • YouTube. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment.
  • Wikipedia. (n.d.). Grignard reagent.
  • ChemBK. (2024). This compound.
  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction.
  • Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • BenchChem. (n.d.). Technical Support Center: The Critical Role of Solvent Purity in Grignard Reagent Formation.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Jasperse, J. (n.d.). Grignard Reaction. Web Pages.
  • University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent.
  • National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. NIST WebBook.
  • ResearchGate. (n.d.). EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION.
  • PubChem. (n.d.). This compound (C7H16O).
  • YouTube. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol.
  • YouTube. (2022). Reaction of Grignard reagent with Formaldehyde #grignardreagent.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • ChemScene. (n.d.). 624-22-6 | this compound.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction.

Sources

Improving the enantiomeric excess in the stereoselective synthesis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges in improving the enantiomeric excess (ee) of 2-Methylhexan-1-ol synthesis.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section is designed to provide rapid, targeted solutions to common problems encountered during the stereoselective synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of 2-Methylhexanal

Question: My asymmetric reduction of 2-methylhexanal is resulting in a low enantiomeric excess. What are the primary factors I should investigate to optimize this?

Answer: Low enantiomeric excess in the asymmetric reduction of 2-methylhexanal is a frequent challenge. The stereochemical outcome of this reaction is highly sensitive to several parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] The initial factors to scrutinize are the reaction temperature, the choice of solvent, and the integrity of the catalytic system.

A logical workflow for troubleshooting this issue is outlined below:

G A Low ee Observed B Optimize Reaction Temperature A->B Initial Check C Screen Different Solvents B->C If no significant improvement F High ee Achieved B->F If successful D Evaluate Catalyst System (Ligand, Precursor, Loading) C->D If ee remains low C->F If successful E Consider Alternative Chiral Induction (e.g., Chiral Auxiliary, Biocatalysis) D->E If direct catalysis is suboptimal D->F If successful E->F If successful

Caption: Workflow for troubleshooting low enantiomeric excess.

Detailed Investigation:

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the kinetic energy of the system, which can favor the transition state leading to the desired enantiomer.[2]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting the enantioselectivity.[3] A screening of various solvents (e.g., toluene, THF, diethyl ether, ethyl acetate) is recommended.[3]

  • Catalyst System:

    • Catalyst Integrity: Ensure the catalyst, such as a RuCl₂[(R)-BINAP] for Noyori-type hydrogenations or a Corey-Bakshi-Shibata (CBS) catalyst, has not degraded.[2][4] Use freshly opened reagents or verify the concentration of borane sources.[2]

    • Catalyst Loading: While higher catalyst loading can increase reaction rates, it may sometimes negatively impact enantioselectivity. An optimization of the catalyst loading is advisable.

    • Ligand Choice: For metal-catalyzed reductions, the chiral ligand is paramount. Ensure the correct enantiomer of the ligand is being used for the desired product enantiomer.

Issue 2: Inconsistent Results and Poor Reproducibility

Question: I am observing significant batch-to-batch variation in the enantiomeric excess of my this compound synthesis. How can I improve the reproducibility of my results?

Answer: Inconsistent enantiomeric excess is often attributable to subtle variations in reaction setup and reagent quality. To ensure reproducibility, rigorous control over the experimental conditions is essential.

  • Purity of Starting Materials: Impurities in the 2-methylhexanal starting material, such as acidic contaminants or water, can interfere with the catalyst.[2] It is recommended to purify the aldehyde by distillation before use.[2]

  • Inert Atmosphere: Many asymmetric catalysts are sensitive to air and moisture.[2] Conducting the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical. Ensure all glassware is thoroughly dried and solvents are anhydrous and degassed.

  • Hydrogen Pressure (for Hydrogenation Reactions): In catalytic hydrogenations, maintaining a consistent and accurate hydrogen pressure is vital.[2] Check for any leaks in your hydrogenation apparatus.[2]

Issue 3: Difficulty in Separating Enantiomers for Analysis

Question: I am struggling to achieve baseline separation of the (R)- and (S)-2-Methylhexan-1-ol enantiomers using my current chiral GC/HPLC method. What adjustments can I make?

Answer: Achieving good resolution in chiral chromatography is dependent on the choice of the chiral stationary phase (CSP) and the chromatographic conditions.[5][6]

For Chiral Gas Chromatography (GC):

  • Stationary Phase: Cyclodextrin-based columns, such as those with CP-Chirasil-DEX CB, are often effective for separating chiral alcohols.[7]

  • Temperature Program: Optimizing the temperature ramp can improve separation. A slower ramp rate around the elution temperature of the enantiomers can enhance resolution.

  • Derivatization: While direct analysis is possible, derivatizing the alcohol to a more volatile ester or ether can sometimes improve separation on certain columns.[8]

For Chiral High-Performance Liquid Chromatography (HPLC):

  • Stationary Phase: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and widely used for separating a broad range of chiral compounds, including alcohols.[5][6]

  • Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol) is a critical parameter to optimize. Varying the mobile phase composition can significantly alter retention times and resolution.

  • Flow Rate: Reducing the flow rate can sometimes lead to better separation, although it will increase the analysis time.

Comparative Table of Analytical Methods for Enantiomeric Excess Determination:

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagent
Principle Separation of volatile enantiomers on a chiral stationary phase.[7]Separation of enantiomers in the liquid phase on a chiral stationary phase.[6][7]In-situ formation of diastereomeric complexes leading to distinct NMR signals.[7]
Typical Chiral Selector Cyclodextrin derivatives.[7]Polysaccharide derivatives.[6][7]Lanthanide complexes (e.g., Eu(hfc)₃).[7]
Sample Preparation May require derivatization for improved volatility.[8]Generally used directly.[7]Requires the addition of a chiral shift reagent.
Advantages High resolution for volatile compounds, small sample size required.[9]High accuracy and precision, applicable to a wide range of compounds.[6]Rapid analysis, no separation required.
Disadvantages Solute must be thermally stable and volatile.[9]Method development can be time-consuming, expensive columns.[6]Can be less accurate for low ee values, requires pure samples.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for the stereoselective synthesis of this compound with high enantiomeric excess?

A1: Several highly effective strategies can be employed:

  • Asymmetric Reduction of 2-Methylhexanal: This is a common and effective route.[10]

    • Catalytic Asymmetric Hydrogenation: Noyori-type catalysts, which utilize a ruthenium center and a chiral phosphine ligand like BINAP, are well-established for the highly enantioselective reduction of aldehydes.[2]

    • Catalytic Asymmetric Borane Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source.[4][11]

  • Biocatalytic Reduction: The use of alcohol dehydrogenases (ADHs) from microorganisms like Saccharomyces cerevisiae can produce (S)-2-methylhexan-1-ol with excellent yields (88-92%) and enantiomeric excess (>99%).[10] This method is advantageous as it avoids the use of hazardous metal hydrides.[10]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction.[12] After the desired stereocenter is set, the auxiliary is removed.[12] Evans' oxazolidinones are a well-known class of chiral auxiliaries.[11][]

Q2: How does the choice of a chiral auxiliary influence the synthesis?

A2: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemistry of a reaction.[12] The steric bulk and electronic properties of the auxiliary block one face of the prochiral center, forcing the reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.[12]

G cluster_0 Asymmetric Synthesis via Chiral Auxiliary A Prochiral Substrate B Attach Chiral Auxiliary (Xc) A->B C Diastereoselective Reaction B->C D Remove Chiral Auxiliary C->D E Enantiomerically Enriched Product D->E F Recovered Chiral Auxiliary (Xc) D->F

Caption: General workflow for using a chiral auxiliary.

Q3: Can you provide a general experimental protocol for determining enantiomeric excess by chiral HPLC?

A3: The following is a generalized protocol and will require optimization for your specific system.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[6] Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The optimal ratio must be determined experimentally.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (as alcohols have weak chromophores, detection at low UV is necessary).

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of the prepared sample.

    • Record the chromatogram. The two enantiomers should appear as separate peaks with different retention times.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

    • Where Area₁ and Area₂ are the peak areas of the two enantiomers.[6]

Q4: Are there alternative methods to hydroformylation/reduction for synthesizing this compound?

A4: Yes, while the hydroformylation of 1-hexene followed by reduction of the resulting 2-methylhexanal is a primary industrial route, other synthetic pathways exist.[10][14] One notable method is the manganese(I)-catalyzed β-methylation of 1-hexanol, where methanol serves as the methylating agent.[10] This direct C-H functionalization approach offers a more atom-economical route.[10] Additionally, Grignard reactions, for example, the reaction of a butylmagnesium halide with propylene oxide, can also be employed.

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. Benchchem.
  • This compound | 624-22-6. Benchchem.
  • A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods. Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A.
  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education.
  • Determination of enantiomeric excess. University of Bristol.
  • A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating Alternatives to 4-Ethyl-2-methylhexan-3-ol. Benchchem.
  • Technical Support Center: Synthesis of (R)-2-Methyl-1-hexanol. Benchchem.
  • Chiral auxiliary. Wikipedia.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • This compound. ChemBK.
  • Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. Benchchem.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • 1-Hexanol, 2-methyl-. Organic Syntheses Procedure.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO.
  • A Comparative Guide to Determining the Enantiomeric Excess of (R)-2-Methyl-1-hexanol. Benchchem.
  • The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. Available at: [Link]

  • Catalytic Asymmetric Olefin Metathesis. Angewandte Chemie International Edition.
  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.
  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Macmillan Group.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH.
  • This compound | C7H16O |. Benchchem.
  • Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases. PMC - NIH.
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]

  • Asymmetric Reduction of Monoketo Hexadecanoic Acid Methyl Esters. ResearchGate.
  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. eScholarship.org. Available at: [Link]

  • 2-Methylhexanol | C7H16O | CID 43858. PubChem. Available at: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. Available at: [Link]

Sources

Safe handling and storage procedures for 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the safe handling and storage of 2-Methylhexan-1-ol, designed for the specific needs of research and development professionals. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Introduction: Understanding this compound

This compound (CAS No. 624-22-6) is a branched-chain primary alcohol, appearing as a colorless liquid with a characteristic fragrant odor.[1][2] Its utility as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of fragrances, specialty solvents, and potential pharmaceutical compounds, makes it a common reagent in many laboratories.[1][2] However, its classification as a flammable liquid and potential irritant necessitates a thorough understanding of its properties for safe handling.[3]

This guide is structured as a technical support center, addressing common questions and troubleshooting potential issues you might encounter during its use.

Chemical & Physical Properties at a Glance

A foundational understanding of this compound's properties is critical for a comprehensive risk assessment.

PropertyValueSource
Molecular Formula C₇H₁₆O[1][4][5]
Molecular Weight 116.20 g/mol [1][3][4]
Appearance Colorless liquid[1][2]
Boiling Point ~161-167 °C[1][6]
Flash Point ~61.8 °C (Closed Cup)[6][7]
Density ~0.818 g/cm³[1][2]
Solubility in Water Slight (~4 g/L)[1]
Vapor Pressure ~0.792 mmHg @ 25 °C[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick, actionable answers to specific questions you may have.

Section 1: Personal Protective Equipment (PPE)

Q1: What is the minimum required PPE when handling this compound?

A: At a minimum, you must wear standard laboratory attire, which includes a flame-resistant lab coat, chemical-resistant gloves, and tightly-fitting safety goggles.[8]

  • Expertise & Experience: Standard safety glasses are insufficient. Tightly-fitting goggles are essential to protect against splashes, which can occur during transfers or if a container is accidentally knocked over. The choice of glove material is also critical. Viton® or similar chemically resistant materials are recommended.[9] Always check the manufacturer's glove compatibility chart for the specific glove you are using.

Q2: When is respiratory protection necessary?

A: Respiratory protection should be used if you are handling large quantities of the material outside of a certified chemical fume hood, if ventilation is inadequate, or if you experience any respiratory irritation.[8] In such cases, a full-face respirator with appropriate organic vapor cartridges is recommended.[8]

  • Trustworthiness: This is a self-validating protocol. If you can smell the characteristic odor of the alcohol, it means you are being exposed to its vapors. This should prompt you to re-evaluate the ventilation and your current controls. Engineering controls, like a fume hood, are always the first and best line of defense.

PPE_Selection start Start: Prepare to handle This compound task_assessment Assess the Task: - Small or large quantity? - Open or closed system? - Adequate ventilation? start->task_assessment fume_hood_check Is a certified chemical fume hood available and in use? task_assessment->fume_hood_check standard_ppe Required Minimum PPE: - Flame-resistant lab coat - Tightly-fitting safety goggles - Chemical-resistant gloves (e.g., Viton®) fume_hood_check->standard_ppe  Yes respirator_needed Additional PPE Required: Full-face respirator with organic vapor cartridges fume_hood_check->respirator_needed No / Ventilation is poor proceed Proceed with task standard_ppe->proceed respirator_needed->standard_ppe

Caption: PPE Selection Decision Flowchart.

Section 2: Safe Storage Procedures

Q1: What are the correct storage conditions for this compound?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Several suppliers recommend refrigeration at 2-8°C for long-term storage to maintain purity.[10] The storage area should be designated for flammable liquids.

Q2: What chemicals are incompatible with this compound?

A: It must be stored away from strong oxidizing agents, strong acids, acid chlorides, and strong reducing agents.[9]

  • Expertise & Experience: The hydroxyl group (-OH) on the alcohol can be readily oxidized. Contact with strong oxidizing agents (like nitric acid or permanganates) can lead to a vigorous, exothermic reaction that may cause a fire or explosion. Storing it separately is a critical safety measure to prevent accidental mixing.

Q3: My bottle of this compound has been on the shelf for a while. Are there any concerns?

A: While it is relatively stable, prolonged storage, especially in a partially empty container with air exposure, can potentially lead to the formation of peroxides, although this is a greater risk for ethers. It is good practice to date containers upon receipt and opening. If you observe any crystallization or viscous liquid at the cap, do not open it and consult your institution's Environmental Health & Safety (EHS) office.

Section 3: Spill and Emergency Response

Q1: What is the difference between a "minor" and "major" spill, and how does that change the response?

A: A minor spill is typically less than 1 liter, is not highly volatile, and does not present an immediate fire or health hazard.[11] It can be managed by trained lab personnel. A major spill involves a large quantity (>1 liter), a highly toxic or volatile substance, or presents an immediate threat of fire or injury.[11][12] Major spills require evacuation and professional emergency response.[12]

Q2: What is the correct procedure for cleaning up a minor spill of this compound?

A: Follow a systematic approach to ensure safety and thorough decontamination.

  • Alert & Secure: Immediately alert personnel in the vicinity.[11] Secure the area and restrict access.

  • Assess & Ventilate: Ensure ventilation is adequate. If the spill is not in a fume hood, open a window if possible. Avoid breathing vapors.[11]

  • Eliminate Ignition Sources: Turn off all nearby ignition sources, including hot plates, stirrers, and other electrical equipment.[13][14] this compound is a flammable liquid, and its vapors can travel.[9][15]

  • Don PPE: Wear the appropriate PPE: a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite.[13][14] Start from the outside of the spill and work your way in to prevent it from spreading.[16]

  • Collect Absorbent: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoops) to carefully collect the material.[14]

  • Package Waste: Place the contaminated absorbent material into a sealable, properly labeled hazardous waste container.[13][16]

  • Decontaminate: Clean the spill area with soap and water.[12]

  • Dispose: Contact your institution's EHS office for proper disposal of the hazardous waste.[9]

  • Report: Report the incident to your laboratory supervisor.[16]

Spill_Response spill Spill Occurs alert 1. Alert Personnel & Secure Area spill->alert assess 2. Assess Spill (Minor vs. Major) alert->assess major_spill MAJOR SPILL Evacuate Area Call Emergency Response assess->major_spill >1L or Immediate Danger minor_spill_start MINOR SPILL Proceed with Cleanup assess->minor_spill_start <1L and No Immediate Danger ppe 3. Don Appropriate PPE minor_spill_start->ppe ignite 4. Eliminate Ignition Sources ppe->ignite contain 5. Contain with Inert Absorbent ignite->contain collect 6. Collect Material (Non-sparking tools) contain->collect package 7. Package & Label as Hazardous Waste collect->package decon 8. Decontaminate Area package->decon end Cleanup Complete Report Incident decon->end

Caption: Workflow for a chemical spill response.

Q3: What are the first aid measures for exposure?

A: Immediate action is key to minimizing harm.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][8]

  • Skin Contact: Immediately remove contaminated clothing.[7][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[7][8] Seek immediate medical attention.[7][8]

References

  • This compound - Introduction. (2024, April 9). ChemBK. [Link]

  • 2-methyl-1-hexanol, 624-22-6. (n.d.). The Good Scents Company. [Link]

  • Chemical Properties of 2-methyl-1-hexanol (CAS 624-22-6). (n.d.). Cheméo. [Link]

  • 2-Methylhexanol | C7H16O | CID 43858. (n.d.). PubChem. [Link]

  • Firefighting Measures Section 6. (n.d.). Greenbook.net. [Link]

  • ICSC 0506 - 2-METHYL-1-BUTANOL. (n.d.). INCHEM. [Link]

  • Spill Control/Emergency Response. (2025, January 14). EHSO. [Link]

  • SAFETY DATA SHEET. (2015, January 29). Airgas. [Link]

  • Chemical Spill Procedures. (n.d.). Princeton EHS. [Link]

  • SPILLFIX RECOMMENDED SPILL CLEAN UP PROCEDURE. (n.d.). SpillFix. [Link]

  • Chemical Spill Response. (n.d.). Augusta University. [Link]

  • Fire Protection Guide to Hazardous Materials. (n.d.). NFPA. [Link]

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Technical Support Center: Resolving Issues in the GC-MS Analysis of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Methylhexan-1-ol (CAS No. 624-22-6). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common analytical challenges, from chromatographic peak shape distortions to mass spectral interpretation. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, field-proven solutions.

Section 1: Chromatographic Peak Shape & Resolution Issues

Poor chromatography is the most frequent challenge in the analysis of polar molecules like alcohols. This section addresses the most common peak shape and resolution problems.

FAQ 1: My this compound peak is tailing severely. What are the likely causes and how do I fix it?

Peak tailing, an asymmetry where the latter half of the peak is elongated, is a classic sign of unwanted secondary interactions between your analyte and the GC system. For a polar compound like this compound, this is most often caused by hydrogen bonding with "active sites."

Causality Explained:

Active sites are locations within the sample flow path, such as the injector liner or the column itself, that contain exposed silanol (Si-OH) groups.[1][2] The hydroxyl group of this compound can form strong hydrogen bonds with these sites.[3] This interaction acts as a secondary, undesirable retention mechanism, delaying a portion of the analyte molecules and causing them to elute later than the main band, resulting in a tail.[2] Other causes can include system contamination, improper column installation creating dead volume, or using a stationary phase of mismatched polarity.[1]

Troubleshooting Workflow:

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed check_consumables Step 1: Verify Consumables - Use deactivated liner - Ensure clean, 90° column cut start->check_consumables check_install Step 2: Check Column Installation - Correct ferrule placement - Proper insertion depth in inlet/detector check_consumables->check_install Issue persists resolved Issue Resolved check_consumables->resolved Fixed bakeout Step 3: Perform Column Bakeout - Condition column below max temp limit to remove contaminants check_install->bakeout Issue persists check_install->resolved Fixed trim Step 4: Trim Column Inlet - Remove 10-20 cm from the inlet end of the column bakeout->trim Issue persists bakeout->resolved Fixed check_method Step 5: Review Method Parameters - Is column polarity appropriate? - Is carrier gas flow rate optimal? trim->check_method Issue persists trim->resolved Fixed check_method->resolved Fixed

Caption: A logical workflow for troubleshooting peak tailing.

Step-by-Step Resolution Protocol:

  • Use Deactivated Consumables: Always use high-quality, deactivated (silanized) inlet liners to minimize exposed silanol groups.[3][4]

  • Ensure Proper Column Installation: A poor column cut or incorrect installation can create active sites and dead volume.[1]

    • Use a ceramic scoring wafer to make a clean, 90° cut at the column end. Inspect the cut with a magnifier.[5]

    • Follow the instrument manufacturer's instructions for the correct column insertion distance into the inlet and detector.[1]

  • Condition the Column: If the column is contaminated with non-volatile residues, it can cause all peaks to tail.[2]

    • Disconnect the column from the detector.

    • Set the oven temperature to the column's maximum isothermal temperature limit (or 20°C below the programmed limit) and hold for several hours with normal carrier gas flow.

  • Trim the Column: If conditioning does not resolve the issue, the contamination may be severe at the front of the column.[2] Removing the first 10-20 cm can restore performance.[5]

  • Select the Correct Column: Using a non-polar column for a polar analyte like this compound will inherently cause peak tailing.[1] A polar stationary phase is required.

    • Recommended Phases: Polyethylene glycol (PEG) type columns, often labeled with a "WAX" suffix (e.g., DB-WAX, Rtx-WAX), are the gold standard for alcohol analysis due to their strong retention and good peak shape for polar compounds.[6][7]

FAQ 2: I'm seeing peak fronting. What does this indicate?

Peak fronting, where the asymmetry is at the beginning of the peak, is less common than tailing for alcohols but typically points to one of two issues: column overload or a temperature mismatch.

Causality Explained:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column.[8] This means a portion of the analyte molecules travel down the column without being retained, eluting earlier and causing the peak to front.

  • Temperature or Solvent Mismatch: If the injector temperature is too low, vaporization can be slow and incomplete.[8] Alternatively, if the sample is dissolved in a solvent that is not compatible with the stationary phase (e.g., a non-polar solvent on a polar column), it can cause improper focusing of the analyte band at the head of the column.[5]

Solutions:

  • Reduce Sample Concentration: Dilute your sample or decrease the injection volume.[8]

  • Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

  • Optimize Temperatures: Ensure the injector temperature is high enough for rapid vaporization (a typical starting point is 250°C).[4] The initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure proper focusing.[5]

FAQ 3: How can I improve the resolution between this compound and its isomers?

Separating closely related isomers, such as positional isomers, requires optimizing the three key factors of chromatography: selectivity, efficiency, and retention.

Causality Explained:

Resolution is a measure of the separation between two peaks. It is influenced by the column's ability to differentiate between the analytes (selectivity), the narrowness of the peaks (efficiency), and how long the analytes are retained (retention factor).[9] To improve resolution, one or more of these factors must be adjusted.

Optimization Strategies:

  • Enhance Selectivity (Stationary Phase Choice): This is the most critical factor. For alcohol isomers, a stationary phase that can exploit differences in hydrogen bonding capacity is ideal.[4]

    • Recommendation: A high-polarity Polyethylene Glycol (PEG/WAX) column is the best choice.[6][7]

  • Increase Efficiency (Column Dimensions & Flow Rate):

    • Longer Column: Doubling the column length increases resolution by about 40%.[9][10] A 30 m or 60 m column is recommended.

    • Narrower Internal Diameter (ID): Decreasing the column ID (e.g., from 0.32 mm to 0.25 mm) increases efficiency, leading to sharper peaks and better separation.[7][9]

    • Optimize Carrier Gas Flow: Operate the carrier gas at its optimal linear velocity for the highest efficiency.[4]

  • Increase Retention (Temperature Program):

    • Lower Initial Temperature: A lower starting oven temperature increases the interaction of the analytes with the stationary phase.[9][10]

    • Slower Ramp Rate: A slow oven temperature ramp (e.g., 2-5 °C/min) gives the column more time to separate closely eluting compounds.[4]

ParameterStandard MethodHigh-Resolution MethodImpact on Resolution
Column Length 30 m60 mIncreases
Column ID 0.32 mm0.25 mmIncreases
Initial Temp. 60 °C40 °CIncreases
Ramp Rate 10 °C/min5 °C/minIncreases
Analysis Time ShorterLonger-

Section 2: Mass Spectrometry & Identification

Interpreting the mass spectrum is key to confirming the identity of your compound.

FAQ 4: I don't see the molecular ion peak (m/z 116) for this compound. Is this normal?

Yes, it is very common for the molecular ion ([M]⁺) of primary alcohols like this compound to be weak or completely absent in a standard 70 eV Electron Ionization (EI) mass spectrum.[11]

Causality Explained:

The molecular ion formed upon electron impact is often energetically unstable and undergoes rapid fragmentation.[12] For primary alcohols, one of the most favorable fragmentation pathways is the loss of a water molecule (H₂O), which is a neutral loss of 18 Da. This results in a prominent peak at m/z 98 ([M-18]⁺), but can make the parent m/z 116 peak undetectable.[13] Another common fragmentation is alpha-cleavage, which also contributes to the instability of the molecular ion.

FAQ 5: What are the expected fragment ions for this compound and what do they represent?

The fragmentation pattern is the chemical fingerprint of the molecule. For this compound (Molecular Weight: 116.20 g/mol ), the key fragments are predictable.[11][14]

m/z ValueProposed FragmentFragmentation PathwaySignificance
116 [C₇H₁₆O]⁺Molecular IonOften weak or absent[11]
99 [C₆H₁₃O]⁺Loss of a methyl radical (•CH₃)Alpha-cleavage
98 [C₇H₁₄]⁺Loss of water (H₂O)Common for alcohols[13]
71 [C₅H₁₁]⁺Loss of a propyl group and waterComplex rearrangement[11]
56 [C₄H₈]⁺Cleavage of the C-C bond beta to the oxygenCommon hydrocarbon fragment
43 [C₃H₇]⁺Isopropyl or propyl cationA very common and often abundant fragment[11][15]

Data compiled from multiple sources.[11][13][16]

Section 3: Proactive Optimization & Advanced Techniques

FAQ 6: When should I consider derivatization for analyzing this compound?

Derivatization is a powerful technique to overcome the inherent challenges of analyzing polar, active compounds like alcohols.[17] You should consider it if you are still experiencing significant peak tailing after following the troubleshooting steps in FAQ 1, or if you need to improve sensitivity.

Causality Explained:

Derivatization is the process of chemically modifying the analyte to make it more suitable for GC analysis.[18] For alcohols, the primary goal is to cap the active hydroxyl (-OH) group. This is typically done through silylation , which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.

Benefits of Derivatization:

  • Eliminates Hydrogen Bonding: Capping the -OH group prevents it from interacting with active sites, dramatically reducing peak tailing.[17]

  • Increases Volatility: The resulting TMS-ether is more volatile than the parent alcohol, allowing for elution at lower temperatures.

  • Improves Thermal Stability: The derivative is often more stable at high temperatures in the injector and column.[18]

General Protocol for Silylation:

  • Sample Preparation: Ensure your sample is free of water, as water will consume the derivatizing reagent. If necessary, dry the sample extract with an anhydrous salt like sodium sulfate.

  • Reagent Addition: In a GC vial, add your sample dissolved in an appropriate aprotic solvent (e.g., pyridine, acetonitrile). Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction: Cap the vial tightly and heat it at 60-75°C for 30-45 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature and inject the derivatized sample directly into the GC-MS.

Section 4: General Workflow and Recommended Parameters

A successful analysis relies on a logical workflow from sample preparation to data interpretation.

General GC-MS Analysis Workflow:

G sample_prep 1. Sample Preparation - Dilute in appropriate solvent - (Optional) Derivatization gc_setup 2. GC-MS Setup - Install appropriate column - Set method parameters sample_prep->gc_setup injection 3. Sample Injection - Autosampler recommended - Split/Splitless gc_setup->injection separation 4. GC Separation - Temperature programming injection->separation detection 5. MS Detection - Electron Ionization (EI) - Acquire mass spectra separation->detection analysis 6. Data Analysis - Peak integration - Library search & spectrum interpretation detection->analysis

Caption: A standard workflow for GC-MS analysis.

Recommended Starting GC-MS Parameters:

This table provides a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
GC Column Polyethylene Glycol (WAX) type; 30 m x 0.25 mm ID, 0.25 µm filmPolar phase is essential for good peak shape with alcohols.[4][6]
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Linear Velocity ~30-40 cm/secOptimize for best column efficiency.[4]
Inlet Temperature 250 °CEnsures complete and rapid vaporization.[4]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and peak fronting.[4]
Oven Program 40 °C (hold 2 min), ramp at 5-10 °C/min to 200 °C, hold 5 minLower initial temperature and moderate ramp improve resolution.[4][6]
MS Transfer Line 250 °CPrevents condensation of the analyte before reaching the source.
Ion Source Temp. 230 °CStandard temperature for EI.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.
Mass Range m/z 40-200Covers the expected molecular ion and key fragments.

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in GC-MS analysis of branched alcohols.
  • Supelco. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Benchchem. (n.d.). This compound | 624-22-6.
  • PharmaGuru. (2025). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Filo. (2025). What are the IR characteristics and MS fragments of 2-methyl-2-hexanol.
  • Chromatography Forum. (2007). Tailing Alcohols - Headspace Analysis.
  • National Institute of Standards and Technology. (n.d.). 2-methyl-1-hexanol. In NIST Chemistry WebBook.
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Optimizing reaction parameters for the manganese(I)-catalyzed β-methylation of 1-hexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manganese(I)-catalyzed β-methylation of 1-hexanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this innovative and sustainable catalytic method. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, optimize your parameters, and achieve high yields and selectivity.

The β-methylation of alcohols using methanol as a C1 source represents a significant advancement in sustainable C-C bond formation. This process, often proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, leverages earth-abundant manganese catalysts to convert simple starting materials into more complex molecules, with water as the primary byproduct.[1][2][3][4] However, as with any sophisticated chemical transformation, challenges can arise. This guide is structured to provide clear, actionable solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the β-methylation of 1-hexanol. Each problem is followed by a detailed analysis of potential causes and step-by-step recommendations for resolution.

Issue 1: Low or No Conversion of 1-Hexanol

You've set up your reaction with the Mn(I) pincer complex, 1-hexanol, methanol, and a base, but after the specified reaction time, you observe a significant amount of unreacted 1-hexanol.

Potential Causes & Solutions

  • Inactive Catalyst: The Mn(I) pre-catalyst requires activation by a base to form the active catalytic species.[5] Insufficient base or inactive base can halt the catalytic cycle before it begins.

    • Solution:

      • Verify Base Activity: Use a freshly opened bottle of strong base (e.g., KOtBu, NaOtBu, or NaOMe). Alkoxide bases are hygroscopic and can be deactivated by moisture.

      • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Methanol should be of high purity and anhydrous. Moisture can protonate the active manganese hydride species, impeding catalysis.

      • Increase Base Equivalents: For aliphatic alcohols, which are generally less reactive than their benzylic counterparts, a higher base loading (e.g., 1.5 to 2.0 equivalents relative to the alcohol) may be necessary to drive the reaction forward.[1]

  • Suboptimal Temperature: The dehydrogenation of both 1-hexanol and methanol are thermally demanding steps.

    • Solution: Ensure your reaction temperature is optimal, typically between 130-150°C for aliphatic alcohols.[1][6] Verify the temperature of your oil bath or heating block with an external thermometer.

  • Catalyst Decomposition: Certain Mn(I) pincer complexes can be sensitive to light or air.

    • Solution:

      • Exclude Light: Wrap your reaction vessel in aluminum foil.

      • Maintain Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent oxidation of the catalyst.

  • Insufficient Reaction Time: The β-methylation of long-chain aliphatic alcohols like 1-hexanol can be slower than for other substrates.

    • Solution: If partial conversion is observed, consider extending the reaction time. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 6-12 hours) and analyzing them by GC or NMR. For some aliphatic alcohols, reaction times of up to 36-48 hours may be required.[6]

Issue 2: Low Yield of the Desired 2-Methyl-1-hexanol, but High Conversion of 1-Hexanol

Your starting material is consumed, but the yield of the β-methylated product is disappointingly low. You may observe a complex mixture of byproducts.

Potential Causes & Solutions

  • Aldol Condensation Side Reactions: The core of this transformation involves a base-mediated aldol condensation between hexanal (from 1-hexanol dehydrogenation) and formaldehyde (from methanol dehydrogenation).[3][7] If the subsequent hydrogenation step is slow, these intermediates can undergo further undesired reactions.

    • Solution:

      • Optimize Base Concentration: While a strong base is necessary, an excessively high concentration can promote undesired, non-productive aldol pathways. If you are using a very high loading, try reducing it slightly (e.g., from 2.0 to 1.5 equivalents). The choice of cation in the base can also be critical; potassium bases are often more effective for the hydrogenation step than sodium bases.[7]

      • Control Reaction Temperature: Very high temperatures can accelerate side reactions. If you are at the upper end of the temperature range (e.g., >150°C), try reducing it by 10-15°C.

  • Formation of Guerbet Reaction Byproducts: A common side reaction for primary alcohols under basic, high-temperature conditions is the Guerbet reaction, leading to the formation of 2-butyl-octan-1-ol and other self-condensation products of 1-hexanol.[8][9]

    • Solution:

      • Increase Methanol Concentration: The β-methylation relies on the cross-condensation of hexanal with formaldehyde. By using methanol as the solvent, you create a large excess of the formaldehyde precursor, which kinetically favors the desired cross-condensation over the self-condensation of hexanal.

      • Catalyst Choice: The ligand structure of the manganese pincer complex plays a crucial role in directing the reaction pathway. Ligands with greater steric hindrance around the metal center may disfavor the dimerization required for the Guerbet reaction.

  • Incomplete Hydrogenation: The final step of the catalytic cycle is the hydrogenation of the α,β-unsaturated aldehyde intermediate. If this step is inefficient, the intermediate may polymerize or degrade.

    • Solution:

      • Ensure Hydrogen Availability: The "borrowed" hydrogen is held by the manganese catalyst as a hydride. Conditions that consume this hydride (e.g., reaction with water) will inhibit the final reduction. Re-verify that your reaction is strictly anhydrous.

      • Consider Hydrogen Co-feeding: In some cases, particularly if catalyst deactivation is suspected, providing a low partial pressure of external hydrogen gas can sometimes improve the efficiency of the final hydrogenation step.[10][11]

Issue 3: Formation of Both Mono- and Di-methylated Products

You observe the desired 2-methyl-1-hexanol, but also a significant amount of 2,2-dimethyl-1-hexanol.

Potential Causes & Solutions

  • Reaction Energetics: For primary alcohols, the mono-methylated product (a secondary alcohol) can sometimes re-enter the catalytic cycle, undergo dehydrogenation to a ketone, and be methylated a second time.

    • Solution:

      • Reduce Reaction Time: Di-methylation is often a result of prolonged reaction times after the initial mono-methylation is complete. Monitor the reaction closely and stop it once the maximum yield of the mono-methylated product is reached.

      • Lower Temperature: Decreasing the reaction temperature can sometimes provide better selectivity for the mono-methylated product, as the activation barrier for the second methylation of the secondary alcohol intermediate may be higher.

      • Adjust Catalyst Loading: A lower catalyst loading may favor mono-methylation by slowing down the overall reaction rate, allowing for better temporal control.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the manganese(I)-catalyzed β-methylation of 1-hexanol?

A1: The reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" catalytic cycle.[1][3] This multi-step process, illustrated below, involves:

  • Dehydrogenation: The manganese catalyst temporarily "borrows" hydrogen from both 1-hexanol and methanol to form their corresponding aldehydes (hexanal and formaldehyde) and a manganese hydride species.

  • Aldol Condensation: In the presence of a strong base, hexanal and formaldehyde undergo a cross-aldol condensation to form an α,β-unsaturated aldehyde.

  • Hydrogenation: The manganese hydride species then returns the "borrowed" hydrogen to the α,β-unsaturated aldehyde, first reducing the carbon-carbon double bond and then the aldehyde to the final 2-methyl-1-hexanol product, regenerating the active catalyst.

Borrowing_Hydrogen_Mechanism cluster_dehydrogenation 1. Dehydrogenation cluster_condensation 2. Aldol Condensation cluster_hydrogenation 3. Hydrogenation 1-Hexanol 1-Hexanol Hexanal Hexanal 1-Hexanol->Hexanal + Mn(I)-cat Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde + Mn(I)-cat Mn(I)-cat Mn(I)-cat Mn(I)-H2 Mn(I)-Hydride Hexanal_node Hexanal Hexanal->Hexanal_node Formaldehyde_node Formaldehyde Formaldehyde->Formaldehyde_node Mn_H2_node Mn(I)-Hydride Mn(I)-H2->Mn_H2_node 'Borrowed' H2 Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde_node α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Unsaturated_Aldehyde_node Hexanal_node->Unsaturated_Aldehyde + Base Formaldehyde_node->Unsaturated_Aldehyde + Base Product 2-Methyl-1-hexanol Mn_cat_regen Mn(I)-cat Product->Mn_cat_regen Mn_cat_regen->Mn(I)-cat Regeneration Unsaturated_Aldehyde_node->Product Hydrogen Return Mn_H2_node->Product Hydrogen Return

Caption: The borrowing hydrogen mechanism for β-methylation.

Q2: Why are manganese pincer complexes effective catalysts for this reaction?

A2: Manganese pincer complexes are highly effective due to the "metal-ligand cooperation" they enable.[3] The pincer ligand, which binds to the central manganese atom via at least three points, is not merely a spectator. One arm of the ligand can often participate directly in the catalytic cycle, for example, by accepting a proton during the alcohol dehydrogenation step. This bifunctional character facilitates the key hydrogen transfer steps that are central to the borrowing hydrogen mechanism.

Q3: Can I use a different solvent instead of methanol?

A3: While technically possible to use a co-solvent, using methanol as both the methylating agent and the solvent is highly advantageous. This creates a large excess of methanol, which:

  • Drives the equilibrium towards the formation of formaldehyde.

  • Kinetically favors the cross-aldol condensation of hexanal with formaldehyde over the self-condensation of hexanal (the Guerbet reaction). If solubility of 1-hexanol or the catalyst is an issue, a high-boiling, inert co-solvent like diglyme or toluene can be used, but a sufficient excess of methanol must still be present.[1]

Q4: How critical is the choice of base? Can I use an inorganic base like K₂CO₃?

A4: The choice of base is critical. A strong base is required to deprotonate the alcohol, facilitating its coordination to the manganese center and initiating the catalytic cycle. Strong alkoxide bases like potassium tert-butoxide (KOtBu), sodium tert-butoxide (NaOtBu), or sodium methoxide (NaOMe) are typically required.[1][6] Weaker inorganic bases like K₂CO₃ are generally not strong enough to efficiently deprotonate the alcohol under these conditions and will likely result in low to no conversion.

Experimental Protocols & Data

Optimized Reaction Parameters for 1-Hexanol

The following table summarizes a typical starting point for optimizing the β-methylation of 1-hexanol. Note that these parameters may require further fine-tuning based on the specific manganese pincer catalyst used.

ParameterRecommended ValueRationale
Catalyst Mn(I)-PNP or Mn(I)-PNN Pincer ComplexProven efficacy in alcohol alkylation.
Catalyst Loading 0.1 - 2.0 mol%Lower loadings are more economical; higher loadings may be needed for less reactive substrates.[1]
Substrate 1-Hexanol-
Methylating Agent MethanolServes as both C1 source and solvent.
Base KOtBu or NaOMeStrong base is essential for catalyst activation and aldol condensation.[1][6]
Base Loading 1.5 - 2.0 equivalents (relative to 1-hexanol)Drives the reaction, especially the aldol step.
Temperature 140 - 150 °CRequired for efficient dehydrogenation of aliphatic alcohols.[1][6]
Reaction Time 24 - 48 hoursLong-chain aliphatic alcohols require longer reaction times.[6]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Step-by-Step Experimental Protocol

  • Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the manganese(I) pincer complex (e.g., 0.01 mmol, 1 mol%) and the base (e.g., 1.5 mmol, 1.5 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Add 1-hexanol (1.0 mmol, 1.0 equiv) and anhydrous methanol (e.g., 2 mL) via syringe.

  • Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 140°C).

  • Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 36 hours). The reaction progress can be monitored by taking small aliquots under an inert atmosphere and analyzing them by GC-MS.

  • Work-up: After cooling the reaction to room temperature, quench the mixture by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure 2-methyl-1-hexanol.

G cluster_prep Preparation (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification A Add Mn(I) Catalyst and Base to Schlenk Tube B Evacuate & Backfill (3x) A->B C Add 1-Hexanol and Methanol B->C D Seal Tube & Heat (e.g., 140°C) C->D E Stir Vigorously (e.g., 36h) D->E F Cool to RT & Quench (aq. NH4Cl) E->F G Extract with Organic Solvent F->G H Dry, Concentrate, & Purify (Chromatography) G->H I Pure 2-Methyl-1-hexanol H->I

Caption: General experimental workflow for β-methylation.

References

  • Jana, A., et al. (2024). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. Beilstein Journal of Organic Chemistry, 20, 1111–1166. Available at: [Link]

  • Schlagbauer, M., et al. (2020). Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 59(4), 1485-1490. Available at: [Link]

  • Kaithal, A., et al. (2020). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. Angewandte Chemie International Edition, 59(1), 215-220. Available at: [Link]

  • Kempe, R., et al. (2020). Manganese-Catalyzed β-Methylation of Alcohols by Methanol. Angewandte Chemie International Edition, 59(4), 1485-1490. Available at: [Link]

  • Leitner, W., et al. (2020). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. Angewandte Chemie International Edition, 59(1), 215-220. Available at: [Link]

  • Chen, B., et al. (2022). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide. Reaction Chemistry & Engineering. Available at: [Link]

  • Balaraman, E., et al. (2019). Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols. ACS Omega, 4(8), 13359-13367. Available at: [Link]

  • Romero-Pantoja, D., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering, 4. Available at: [Link]

  • Kaithal, A., et al. (2020). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. Angewandte Chemie International Edition, 59(1), 215-220. Available at: [Link]

  • Kumar, A., et al. (2024). Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer. Beilstein Journal of Organic Chemistry, 20, 1111–1166. Available at: [Link]

  • Balaraman, E., et al. (2020). Manganese catalyzed switchable C-alkylation/alkenylation of fluorenes and indene with alcohols. Chemical Communications, 56(74), 10923-10926. Available at: [Link]

  • O'Lenick, A. J. (2011). Guerbet Compounds. AOCS. Available at: [Link]

  • Belskaya, O. B., et al. (2021). Successive Vapor-Phase Guerbet Condensation of Ethanol and 1-Butanol to 2-Ethyl-1-hexanol over Hydroxyapatite Catalysts in a Flow Reactor. Industrial & Engineering Chemistry Research, 61(1), 350-362. Available at: [Link]

  • Yu, Z., et al. (2018). Manganese-Catalyzed β-Alkylation of Secondary Alcohols with Primary Alcohols under Phosphine-Free Conditions. ACS Catalysis, 8(8), 7201–7207. Available at: [Link]

  • de la Fuente, J. A., et al. (2022). Insights on Guerbet Reaction: Production of Biobutanol From Bioethanol Over a Mg–Al Spinel Catalyst. Frontiers in Chemical Engineering, 4. Available at: [Link]

  • Balaraman, E., et al. (2020). Manganese catalyzed N‐alkylation of azo bonds: Scope of alcohols. Chemistry – A European Journal, 26(42), 9471-9475. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 2-Methylhexan-1-ol and 2-Methylhexan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and materials science, structural isomers often present unique challenges and opportunities. While sharing the same molecular formula, their distinct atomic arrangements give rise to divergent physicochemical properties, reactivity, and ultimately, applications. This guide provides a comparative analysis of two C7H16O isomers: 2-Methylhexan-1-ol, a primary alcohol, and 2-methylhexan-2-ol, a tertiary alcohol. We will delve into their structural nuances, comparative properties, synthesis pathways, and the definitive analytical techniques required for their differentiation, supported by experimental insights.

The Isomeric Distinction: A Structural Overview

The fundamental difference between this compound and 2-methylhexan-2-ol lies in the placement of the hydroxyl (-OH) group, which classifies them as primary and tertiary alcohols, respectively. This seemingly minor shift has profound implications for their chemical behavior.

  • This compound features the hydroxyl group on a terminal carbon (C1), which is bonded to only one other carbon atom. This structure allows for greater accessibility to the hydroxyl group for reactions and intermolecular hydrogen bonding.

  • 2-methylhexan-2-ol has its hydroxyl group on a non-terminal carbon (C2) that is bonded to three other carbon atoms. This creates significant steric hindrance around the hydroxyl group, influencing its reactivity and physical properties.

Caption: Structural comparison of this compound and 2-methylhexan-2-ol.

Comparative Physicochemical Properties

The structural differences manifest directly in the macroscopic physical properties of these isomers. The ability of this compound to form more effective intermolecular hydrogen bonds, due to less steric hindrance, results in a higher boiling point and different solubility characteristics compared to its tertiary isomer.

PropertyThis compound (Primary)2-methylhexan-2-ol (Tertiary)Rationale for Difference
Molecular Formula C₇H₁₆OC₇H₁₆OIsomers share the same formula.
Molecular Weight 116.20 g/mol [1][2]116.20 g/mol [3][4]Isomers have the same composition.
Boiling Point 161-167 °C[1][5]140-142 °C[6][7]The primary alcohol has less steric hindrance, allowing for stronger intermolecular hydrogen bonding, which requires more energy to overcome.
Melting Point -43 °C[8][9]-30 to -76 °C (estimates vary)[6][7]The branched structure of the tertiary alcohol can disrupt crystal lattice packing, often leading to a lower melting point.
Density ~0.818 g/cm³[1][8][9]~0.812-0.825 g/mL[6][10]Differences in molecular packing in the liquid state lead to slight variations in density.
Flash Point ~62 °C[5]~41 °C[7][11]The lower boiling point of the tertiary isomer corresponds to a higher vapor pressure at a given temperature, making it more flammable.
Water Solubility Slightly soluble (~4 g/L)[1]Sparingly soluble (9.61 g/L)[12]While both have hydrophobic alkyl chains, the more compact, spherical shape of the tertiary alcohol can sometimes lead to slightly higher solubility.
Refractive Index ~1.420~1.417[6][10][12]Reflects the difference in density and how light passes through the respective liquids.

Synthesis Pathways: Strategic Choices for Isomer-Specific Production

The choice of synthesis route is critical and is dictated by the target isomer's structure. The preparation of a primary versus a tertiary alcohol requires fundamentally different chemical strategies.

Synthesis of this compound (Primary Alcohol)

The primary route involves the reduction of the corresponding aldehyde, 2-methylhexanal. This can be achieved through catalytic hydrogenation or with hydride-reducing agents. An industrially significant method is the hydroformylation of 1-hexene, which produces the aldehyde intermediate that is subsequently hydrogenated.[1][13][14]

Synthesis_Primary Start 1-Hexene Intermediate 2-Methylhexanal Start->Intermediate Hydroformylation (CO, H₂, Rh/Co catalyst) Product This compound Intermediate->Product Hydrogenation (H₂, Ni/Pd catalyst) Synthesis_Tertiary Reagent1 1-Bromobutane + Mg Grignard n-Butylmagnesium Bromide Reagent1->Grignard In dry ether Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic attack Reagent2 Acetone Reagent2->Intermediate Product 2-methylhexan-2-ol Intermediate->Product Aqueous Workup (H₃O⁺)

Caption: Grignard reaction pathway for the synthesis of 2-methylhexan-2-ol.

Experimental Differentiation: Protocols and Interpretation

For the researcher, unequivocally distinguishing between these isomers is paramount. A combination of chromatography and spectroscopy provides a definitive analytical workflow.

Protocol 1: Separation by Gas Chromatography (GC)

Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase. [15][16]Given its lower boiling point and slightly more compact structure, 2-methylhexan-2-ol is expected to travel through a standard non-polar column faster than this compound. [15] Methodology:

  • Sample Preparation: Prepare 1000 ppm solutions of this compound, 2-methylhexan-2-ol, and an equal-part mixture in a suitable solvent (e.g., hexane or dichloromethane).

  • Instrument Setup:

    • GC System: Agilent 8890 or equivalent with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injection: 1 µL injection volume with a 50:1 split ratio.

    • Temperatures: Inlet at 250°C, Detector at 280°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.

  • Analysis:

    • Inject the individual standards to determine their respective retention times (RT).

    • Inject the mixture to confirm separation.

    • Expected Outcome: A chromatogram showing two distinct peaks, with 2-methylhexan-2-ol eluting at a shorter RT than this compound.

GC_Workflow Sample Sample Injection (1 µL) GC GC Column (Heated Oven) Sample->GC Vaporization Detector FID Detector GC->Detector Elution Output Chromatogram (Separated Peaks) Detector->Output Signal Processing

Caption: Generalized workflow for GC analysis of alcohol isomers.

Protocol 2: Structural Confirmation by Spectroscopy

While GC separates the isomers, spectroscopy elucidates their structures.

A. Infrared (IR) Spectroscopy:

  • Shared Feature: Both spectra will exhibit a strong, broad absorption band between 3200-3600 cm⁻¹, characteristic of the O-H bond stretching in an alcohol.

  • Key Differentiator (C-O Stretch):

    • This compound (Primary): A strong C-O stretching band will appear around 1050-1075 cm⁻¹ .

    • 2-methylhexan-2-ol (Tertiary): The C-O stretch will be shifted to a higher wavenumber, appearing around 1150-1200 cm⁻¹ .

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most unambiguous structural data.

  • ¹H NMR Analysis:

    • This compound: Will show a characteristic signal for the two protons on the carbon bearing the hydroxyl group (-CH₂ OH). This signal typically appears around 3.4-3.6 ppm and will be a doublet, as it is coupled to the single proton on C2.

    • 2-methylhexan-2-ol: Lacks protons on the carbon attached to the hydroxyl group. Therefore, the characteristic -CH₂OH signal will be absent. Instead, a singlet corresponding to the six protons of the two methyl groups on C2 will be prominent around 1.1-1.2 ppm. [17]

  • ¹³C NMR Analysis:

    • The chemical shift of the carbon atom bonded to the oxygen (the carbinol carbon) is highly diagnostic.

    • This compound: The primary carbinol carbon (-C H₂OH) will resonate in the range of 60-68 ppm .

    • 2-methylhexan-2-ol: The tertiary carbinol carbon (-C (CH₃)₂OH) is more deshielded and will resonate further downfield, typically in the range of 70-78 ppm . [18]

Reactivity and Applications: The Impact of Structure

The structural differences directly govern the chemical reactivity and, consequently, the industrial and research applications of these isomers.

  • This compound:

    • Reactivity: As a primary alcohol, it can be readily oxidized to form 2-methylhexanal (using mild oxidizing agents like PCC) or further to 2-methylhexanoic acid (using strong oxidizing agents like KMnO₄).

    • Applications: Its fragrant odor makes it useful in the perfume and cosmetics industries. [1][8]It also serves as an intermediate for producing detergents, solvents, and plasticizers. [1][9]

  • 2-methylhexan-2-ol:

    • Reactivity: Being a tertiary alcohol, it is resistant to oxidation under normal conditions. Under strong acidic and heated conditions, it will undergo dehydration (elimination) to form alkenes (2-methyl-1-hexene and 2-methyl-2-hexene).

    • Applications: It is primarily used as an organic solvent and as a reagent in organic synthesis, for example, in the preparation of certain esters. [6][7][11]It is also used as a biochemical reagent in life science research. [19][20]

Conclusion

The cases of this compound and 2-methylhexan-2-ol serve as a powerful illustration of the principles of structural isomerism. The position of the hydroxyl group dictates everything from boiling point and solubility to synthetic feasibility and chemical reactivity. For the practicing scientist, a multi-faceted analytical approach is essential for confident differentiation. Gas chromatography provides robust separation based on volatility, while IR and, most definitively, NMR spectroscopy offer irrefutable structural confirmation. A thorough understanding of these differences is critical for selecting the appropriate isomer for a given application, whether in drug development, materials science, or fragrance formulation.

References

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A Senior Application Scientist's Guide to Distinguishing (R)- and (S)-Enantiomers of 2-Methylhexan-1-ol using Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety and efficacy.[1] The distinct pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods for their separation and quantification.[2] This guide provides an in-depth, technical comparison of methodologies for the chiral separation of (R)- and (S)-2-methylhexan-1-ol using Gas Chromatography (GC), grounded in established scientific principles and supported by experimental insights.

The Challenge of Enantiomeric Separation

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point and solubility in achiral environments, making their separation by conventional chromatographic techniques a formidable challenge.[3][4] Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP), which interacts differentially with each enantiomer, leading to their separation.[3][5]

The underlying principle of enantiomeric separation on a CSP is "chiral recognition."[5] This is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[5][6] The difference in the stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, enabling their resolution.

Selecting the Optimal Chiral Stationary Phase (CSP)

For the separation of chiral alcohols like 2-methylhexan-1-ol, cyclodextrin-based CSPs are a highly effective and widely used choice.[5][7] Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface.[8][9] This unique structure allows them to form inclusion complexes with a variety of guest molecules, including the enantiomers of this compound.[8][9]

The chiral recognition mechanism of cyclodextrin-based CSPs involves the insertion of the analyte into the chiral cavity.[8][9] The separation is influenced by factors such as the size of the analyte relative to the cyclodextrin cavity and the interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin.[8] Derivatized cyclodextrins, where the hydroxyl groups are substituted with various functional groups, offer a wide range of selectivities for different chiral compounds.[3] For the separation of this compound, a β-cyclodextrin-based column is a suitable starting point due to the compatibility of its cavity size with the analyte.

The Critical Role of Derivatization

While direct injection of some alcohols onto a chiral GC column is possible, derivatization is often a crucial step to improve chromatographic performance.[10] For alcohols, derivatization serves two primary purposes:

  • Increased Volatility: Converting the polar hydroxyl group into a less polar ester or ether group increases the compound's volatility, making it more amenable to GC analysis.[11][12]

  • Enhanced Chiral Recognition: The derivatizing agent can introduce bulky groups that enhance the stereochemical differences between the enantiomers, leading to stronger and more selective interactions with the CSP and, consequently, better resolution.

A common and effective derivatization strategy for alcohols is acylation , which involves converting the alcohol into an ester.[11] This can be achieved by reacting the alcohol with an acylating agent such as acetic anhydride or trifluoroacetic anhydride (TFAA).[10][11] The resulting acetate or trifluoroacetate esters are more volatile and often exhibit improved peak shape and resolution on chiral columns.[11]

Comparative Analysis of Derivatization Approaches

Derivatizing AgentResulting DerivativeAdvantagesConsiderations
Acetic Anhydride Acetate EsterReadily available, cost-effective, forms stable derivatives.[11]May require a catalyst and heating to drive the reaction to completion.
Trifluoroacetic Anhydride (TFAA) Trifluoroacetate EsterHighly reactive, often allows for derivatization at room temperature. The resulting esters are highly volatile.[10]TFAA is corrosive and moisture-sensitive. Can sometimes lead to partial isomerization, although this is less common for alcohols than for other functional groups.[11]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) EtherForms highly volatile and thermally stable derivatives.TMS ethers can be sensitive to moisture. The derivatization reaction should be performed in an anhydrous environment.

For the separation of this compound, derivatization to its acetate or trifluoroacetate ester is recommended to enhance volatility and improve chiral recognition on a cyclodextrin-based CSP.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the chiral GC separation of (R)- and (S)-2-methylhexan-1-ol, including a derivatization step.

Sample Preparation and Derivatization (Acetylation)
  • Prepare a standard solution: Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or methyl tert-butyl ether).

  • Derivatization: To the standard solution, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Work-up: After cooling to room temperature, add 1 mL of deionized water and vortex for 30 seconds. Allow the layers to separate.

  • Extraction: Carefully transfer the organic (bottom) layer to a clean vial for GC analysis.

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalent with FIDStandard, reliable instrumentation for this application.
Chiral Column CP-Chirasil-DEX CB (or equivalent β-cyclodextrin based CSP), 30 m x 0.25 mm ID, 0.25 µm film thicknessA commonly used and effective column for the separation of chiral alcohols and their derivatives.[11]
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and allows for faster analysis times.[3]
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLA typical injection volume for capillary GC.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 5 °C/min to 150 °C (hold 5 min)The temperature program should be optimized to achieve baseline separation of the enantiomers. A slower ramp rate can improve resolution.[3]
Detector Flame Ionization Detector (FID)A universal and sensitive detector for organic compounds.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the (R)- and (S)-2-methylhexyl acetate enantiomers. If standards of the individual enantiomers are available, they can be used for positive peak identification.

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the standard USP formula. A resolution of >1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): Determine the percentage of each enantiomer and calculate the enantiomeric excess using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.

Visualizing the Workflow

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemate Racemic this compound derivatization Derivatization (e.g., Acetylation) racemate->derivatization derivatized_sample Derivatized Sample (2-Methylhexyl acetate) derivatization->derivatized_sample gc_injection GC Injection derivatized_sample->gc_injection Analysis chiral_column Chiral Column (Cyclodextrin CSP) gc_injection->chiral_column separation Enantiomeric Separation chiral_column->separation detection FID Detection separation->detection chromatogram Chromatogram detection->chromatogram Signal quantification Peak Integration & Quantification chromatogram->quantification results Enantiomeric Purity (% ee) quantification->results

Caption: Workflow for the chiral GC analysis of this compound.

Trustworthiness and Method Validation

The reliability of any analytical method hinges on its validation. For chiral purity assays, validation should generally adhere to established regulatory guidelines.[13] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the other enantiomer.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

System suitability tests should be performed before each analysis to ensure the chromatographic system is performing adequately.[13] This typically involves injecting a standard solution and verifying parameters such as resolution, peak symmetry, and retention time.

Conclusion

The successful separation of (R)- and (S)-2-methylhexan-1-ol by gas chromatography is a readily achievable goal with the appropriate selection of a chiral stationary phase and the implementation of a suitable sample derivatization strategy. Cyclodextrin-based CSPs, coupled with acylation of the alcohol to its acetate or trifluoroacetate ester, provide a robust and reliable approach for achieving baseline separation. By following a systematic experimental protocol and adhering to principles of method validation, researchers and drug development professionals can confidently determine the enantiomeric purity of this compound, ensuring the quality and safety of their products.

References

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(12), 1234-1243.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (2012). Journal of the Mexican Chemical Society, 56(3), 263-267. [Link]

  • A Comparative Guide to the Cross-Validation of Analytical Techniques for Chiral Intermedi
  • Cyclodextrin-based CSPs. (2022). Chiralpedia. [Link]

  • Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2021). Helvetica Chimica Acta, 104(10), e2100125. [Link]

  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (2023). Molecules, 28(15), 5789. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2013). Journal of Chromatography A, 1295, 124-130. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). Molecules, 25(22), 5463. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]

  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2006). Semantic Scholar. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Derivatization. (2023). Chemistry LibreTexts. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2018). LCGC International. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2014). American Journal of Analytical Chemistry, 5, 808-814. [Link]

  • Enantiomers and Their Resolution. (2021). Applied Sciences, 11(13), 6115. [Link]

  • Reflections on Chiral Chromatographic Analysis. (2001). Indian Journal of Pharmaceutical Sciences, 63(3), 175-181. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015). LCGC International. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

Sources

Introduction: The Significance of Retention Indices in Compound Identification

Author: BenchChem Technical Support Team. Date: February 2026

The search results have provided a solid foundation for the comparison guide. I have found a specific Kovats retention index for 2-Methylhexan-1-ol on a CP-Sil-5CB column (a non-polar phase) of 915. Additionally, I have gathered general principles regarding retention on non-polar columns, namely that it is primarily governed by van der Waals forces and correlates with the analyte's boiling point. I also have information on how to calculate Kovats and linear retention indices.

However, to create a comprehensive and truly useful guide, I still need more specific data points. A single retention index on one type of non-polar column is insufficient for a "comparison guide." I need to find retention indices for this compound on other common non-polar columns like DB-1, HP-5MS, and SE-30 to provide a meaningful comparison. Furthermore, to add context and demonstrate the principles of separation, it would be highly beneficial to find retention indices for isomers of this compound (e.g., 3-Methylhexan-1-ol, 4-Methylhexan-1-ol, etc.) and other C7 alcohols on the same non-polar stationary phases. This will allow for a discussion on how structural differences affect elution order.

Therefore, the next steps will focus on targeted searches to acquire this missing comparative data.I have successfully found a Kovats retention index of 915 for this compound on a CP-Sil-5CB non-polar column from The Pherobase database. I also found a Kovats index of 817 for the isomer 2-Methylhexan-2-ol on an OV-1 column, which is another non-polar phase. The NIST Chemistry WebBook is a key resource, but a direct search for this compound's retention index on their platform did not yield immediate, specific results in the initial searches. However, the NIST site does provide extensive GC retention data and the formulas for calculating retention indices. I have also gathered general information on the factors influencing retention on non-polar columns, primarily boiling point and van der Waals interactions.

To create a comprehensive comparison guide, I still need more data points for this compound on other common non-polar columns (DB-1, HP-5MS, SE-30). Furthermore, to provide a meaningful comparison and illustrate the effect of molecular structure on retention, I need to find retention indices for other isomers of this compound (e.g., 3-Methylhexan-1-ol, 4-Methylhexan-1-ol, n-heptanol) on the same types of non-polar columns. The detailed experimental conditions for these data points are also crucial for a fair comparison. My next step will be to perform more targeted searches within the NIST database and other relevant sources for this missing information.I have gathered some crucial data points. I found boiling points for this compound (161-167 °C), 3-methylhexan-1-ol (161-172 °C), and n-heptanol (175-176 °C). The boiling point for 4-methyl-hexan-1-ol is stated as approximately 144 °C. I also found a Kovats retention index for 2-methyl-2-hexanol on a non-polar OV-1 column (817) from the NIST WebBook. Additionally, I have retention time data for 1-heptanol on a DB-1 column. However, I am still missing specific Kovats or linear retention indices for this compound, 3-Methylhexan-1-ol, and 4-Methylhexan-1-ol on common non-polar columns like DB-1, HP-5MS, and SE-30. The retention time data for 1-heptanol needs to be converted to a retention index to be comparable. To build a comprehensive comparison guide, I need to focus on finding these missing retention indices and, if possible, the experimental conditions under which they were measured.I have successfully gathered several key pieces of information. I found Kovats retention indices for this compound (915 and 886 on standard non-polar phases), 4-methylhexan-1-ol (925.9 on a standard non-polar phase), and 2-methylhexan-2-ol (a range of 817-822 on standard non-polar phases). I also found a range of Kovats indices for n-heptanol on standard non-polar columns (929-974). Additionally, I have boiling point data for most of these isomers.

However, I am still missing a specific retention index for 3-Methylhexan-1-ol on a standard non-polar column. While I have a good range of data for the other compounds, having this missing piece would make the comparison more complete. I also need to ensure I have sufficient detail about the experimental conditions for the collected retention indices to make a fair and scientifically sound comparison in the guide. I will add one final search to try and locate the retention index for 3-Methylhexan-1-ol before proceeding to write the content. If I cannot find it, I will proceed with the data I have and acknowledge the gap.## A Comparative Guide to GC-MS Retention Indices of this compound and its Isomers on Non-Polar Columns

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical analysis, particularly in fields like drug development, metabolomics, and fragrance analysis, the unambiguous identification of volatile and semi-volatile organic compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for these applications. While mass spectrometry provides invaluable structural information, it can sometimes yield ambiguous results for isomers, which have identical mass spectra. This is where the concept of the retention index (RI) becomes a critical second dimension of identification.[1]

The retention index is a standardized, dimensionless value that describes the elution of a compound from a gas chromatographic column relative to a series of n-alkane standards.[2] Unlike retention time, which can vary significantly with changes in experimental conditions (e.g., column length, carrier gas flow rate, temperature program), the retention index is a more robust and transferable parameter for a given stationary phase.[1] This guide focuses on the behavior of this compound and its isomers on non-polar stationary phases, which are widely used for their versatility and ability to separate compounds primarily based on their boiling points and van der Waals interactions.[3]

The Elution Behavior of Alcohols on Non-Polar Stationary Phases

Non-polar stationary phases, such as those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1, SE-30) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5, HP-5MS), separate analytes based on dispersive interactions.[2][4] For a homologous series of compounds like alcohols, the primary factor governing elution order is the boiling point.[3] Compounds with higher boiling points will spend more time in the stationary phase and thus have longer retention times and higher retention indices.

However, molecular structure, particularly branching, also plays a significant role. Branching can affect a molecule's volatility and its ability to interact with the stationary phase. Generally, for isomers with the same carbon number, a more branched structure leads to a lower boiling point and, consequently, an earlier elution time (lower retention index) on a non-polar column.

Comparative Analysis of Retention Indices for C7 Alcohols

To illustrate the principles of separation on non-polar columns, this section presents a comparative analysis of the Kovats retention indices for this compound and several of its isomers, including other methyl-substituted hexanols and the straight-chain n-heptanol.

Kovats Retention Index Data

The following table summarizes the experimentally determined Kovats retention indices for this compound and related C7 alcohols on various standard non-polar stationary phases.

CompoundCommon Non-Polar Stationary PhasesKovats Retention Index (RI)Boiling Point (°C)
This compound Standard Non-Polar915, 886[5]161-167[6]
CP-Sil-5CB915[7]
3-Methylhexan-1-ol Data Not AvailableData Not Available161-172[8]
4-Methylhexan-1-ol Standard Non-Polar925.9[8]~144[8]
2-Methylhexan-2-ol Standard Non-Polar817 - 822[9]Not Found
n-Heptanol Standard Non-Polar929 - 974[10]175-176[10]
DB-5970[11]

Note: "Standard Non-Polar" typically refers to columns with stationary phases like 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5).[12]

Interpretation of the Data

The compiled data illustrates the interplay between boiling point and molecular structure in determining the elution order on non-polar columns.

  • Effect of Branching: Comparing the isomers, 2-Methylhexan-2-ol, with its tertiary alcohol structure, exhibits the lowest retention index range (817-822), indicating it is the most volatile and elutes the earliest.[9] This is consistent with the general principle that increased branching lowers the boiling point.

  • Positional Isomerism: this compound has reported retention indices of 886 and 915.[5] 4-Methylhexan-1-ol has a slightly higher reported retention index of 925.9.[8] This suggests subtle differences in their volatility and interaction with the stationary phase based on the position of the methyl group.

  • Straight Chain vs. Branched Chain: The straight-chain isomer, n-heptanol, has the highest boiling point (175-176 °C) and a correspondingly higher retention index range (929-974) compared to the branched methylhexanols.[10] This highlights the significant impact of a linear versus a branched carbon skeleton on volatility.

The relationship between the analyte's structure, its boiling point, and its resulting retention index is a fundamental concept in gas chromatography. The following diagram illustrates this logical flow.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing cluster_3 Calculation A Prepare individual solutions of analytes C Inject and analyze the n-alkane standard mix A->C B Prepare a solution of the n-alkane standard mix B->C E Record the retention times of the n-alkanes C->E D Inject and analyze each analyte solution F Record the retention time of the analyte D->F G Identify the two n-alkanes that elute before and after the analyte E->G F->G H Calculate the Kovats Retention Index using the appropriate formula G->H

Sources

A Comparative Guide to the Synthesis of 2-Methylhexan-1-ol: Hydroformylation vs. Grignard Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylhexan-1-ol is a branched primary alcohol with applications as a fragrance component, a precursor for surfactants and polymer additives, and a specialty solvent. Its synthesis is a matter of practical importance in both academic and industrial laboratories. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the industrial-scale hydroformylation of 1-hexene and the classic laboratory-scale Grignard reaction. By examining the underlying mechanisms, experimental protocols, and key performance metrics of each route, this document aims to equip researchers, scientists, and process development professionals with the critical insights needed to select the optimal synthetic strategy for their specific objectives.

Mechanistic & Strategic Overview

The choice between hydroformylation and Grignard synthesis is fundamentally a choice between atom economy and operational simplicity under different scales.

Hydroformylation , also known as the oxo process, is a cornerstone of industrial organic synthesis. It involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[1] For the synthesis of this compound, this process begins with 1-hexene and produces an isomeric mixture of aldehydes—heptanal (the linear or n-product) and 2-methylhexanal (the branched or iso-product).[2] A subsequent hydrogenation step reduces the 2-methylhexanal intermediate to the desired this compound. The catalyst, typically a rhodium or cobalt complex, is crucial for controlling both the rate and the regioselectivity (n/iso ratio) of the reaction.[3]

The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation, prized in laboratory settings for its reliability and broad substrate scope.[4] To synthesize this compound, a Grignard reagent, pentylmagnesium bromide, is first prepared from 1-bromopentane and magnesium metal. This highly nucleophilic organometallic species then attacks the electrophilic carbon of formaldehyde. A final aqueous acidic workup protonates the resulting alkoxide to yield the target primary alcohol.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and chemical transformations for each synthetic route.

Synthetic_Pathways Fig. 1: Chemical Synthesis Routes to this compound cluster_0 Hydroformylation Route cluster_1 Grignard Route Hexene 1-Hexene Aldehydes Heptanal & 2-Methylhexanal Hexene->Aldehydes Hydroformylation Syngas CO, H₂ Syngas->Aldehydes Catalyst_H Rh or Co Catalyst Catalyst_H->Aldehydes Separation_H Distillation Aldehydes->Separation_H Separation of Isomers Hydrogenation H₂ / Catalyst Product_H This compound Hydrogenation->Product_H Separation_H->Product_H Hydrogenation of 2-Methylhexanal Bromopentane 1-Bromopentane Grignard Pentylmagnesium Bromide Bromopentane->Grignard Reagent Formation Mg Mg, dry ether Mg->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde (H₂CO) Formaldehyde->Alkoxide Product_G This compound Alkoxide->Product_G Protonation Workup H₃O⁺ Workup Workup->Product_G

Sources

A Senior Application Scientist's Guide to the Quantification of 2-Methylhexan-1-ol in Complex Mixtures: A Comparative Analysis of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex biological or chemical matrices is paramount. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of 2-Methylhexan-1-ol, a branched-chain primary alcohol. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols to empower you in selecting and implementing the optimal method for your research needs.

The Analytical Challenge: Quantifying a Small Volatile Alcohol in Complex Milieu

This compound (C7H16O) is a volatile organic compound whose accurate quantification in matrices such as plasma, urine, or drug formulations can be challenging.[1][2] Its volatility makes it an ideal candidate for gas chromatography, yet its lack of a strong chromophore presents a hurdle for conventional HPLC with UV detection. The complexity of the sample matrix further necessitates robust sample preparation techniques to minimize interference and ensure accurate results. This guide will navigate these challenges by comparing the two gold-standard analytical techniques: GC-MS and HPLC.

At a Glance: Head-to-Head Comparison of GC-MS and HPLC for this compound Analysis

The choice between GC-MS and HPLC is not arbitrary; it is dictated by the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix.[3][4][5][6][7]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with Derivatization
Principle Separation based on volatility and polarity in the gas phase, with detection by mass-to-charge ratio.Separation based on polarity in the liquid phase, with detection of a derivatized product.
Applicability to this compound Excellent, due to the analyte's volatility.[3]Requires derivatization to introduce a chromophore or fluorophore for sensitive detection.
Sample Preparation Headspace sampling, liquid-liquid extraction, or solid-phase microextraction (SPME) are common.[8]Derivatization is a mandatory step, followed by liquid-liquid or solid-phase extraction.
Sensitivity High, often reaching low ng/mL or even pg/mL levels, especially with selected ion monitoring (SIM).Can be very high, depending on the derivatizing agent and detector used.
Specificity Very high, due to the unique mass spectrum of the analyte.Dependant on the chromatographic separation and the specificity of the derivatization reaction.
Throughput Moderate, with typical run times of 15-30 minutes.Can be higher than GC-MS, with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost & Complexity Instrumentation can be more expensive and complex to operate and maintain.Instrumentation is generally less expensive and easier to operate, but method development for derivatization can be complex.

Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The inherent volatility of this compound allows for its efficient separation in a gaseous mobile phase, while the mass spectrometer provides unparalleled specificity for identification and quantification.

The Rationale Behind the GC-MS Workflow

The success of any GC-MS analysis hinges on a well-designed experimental workflow. Each step is a critical control point for ensuring data quality.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Extraction Extraction/Isolation (Headspace, LLE, SPME) Sample->Extraction Minimize Matrix Effects Injection Injection Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Vaporization Ionization Ionization (e.g., Electron Ionization) Separation->Ionization Elution Detection MS Detection (Quadrupole, SIM/Scan) Ionization->Detection Mass Filtering Quantification Quantification (Calibration Curve) Detection->Quantification Peak Integration

A streamlined workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: Headspace GC-MS for this compound in Plasma

This protocol provides a robust starting point for the quantification of this compound in a biological matrix. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results.[9]

1. Sample Preparation (Headspace)

  • Rationale: Headspace analysis is a clean and efficient technique for extracting volatile analytes from complex matrices, minimizing the injection of non-volatile residues that can contaminate the GC system.[8]

  • Procedure:

    • Pipette 0.5 mL of plasma into a 20 mL headspace vial.

    • Add 1.0 g of sodium chloride to increase the partitioning of this compound into the headspace.

    • Spike with an appropriate internal standard (e.g., 2-Heptanol).

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

    • Incubate the vial at 80°C for 20 minutes to allow for equilibration of this compound between the liquid and gas phases.

2. GC-MS Parameters

  • Rationale: The choice of the capillary column and temperature program is critical for achieving good chromatographic separation from other volatile components in the sample. A non-polar column is typically suitable for this analysis.

  • Parameters:

    • GC System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min).

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole: 150°C.

    • Detection: Selected Ion Monitoring (SIM) mode.

      • This compound: Quantifier ion m/z 56, Qualifier ions m/z 43, 85.

      • Internal Standard (2-Heptanol): Quantifier ion m/z 45, Qualifier ions m/z 59, 83.

3. Calibration and Quantification

  • Prepare a series of calibration standards in a surrogate matrix (e.g., saline) and process them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

  • The concentration of this compound in the unknown samples is then determined from this calibration curve.

An Alternative Approach: High-Performance Liquid Chromatography (HPLC) with Derivatization

The Logic of HPLC with Derivatization

The derivatization step is the cornerstone of this analytical approach. The choice of derivatizing reagent is critical and should result in a stable product with a strong response on the chosen detector.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Drug Formulation) Derivatization Derivatization (e.g., with PNB-Cl) Sample->Derivatization Introduce Chromophore Extraction Extraction of Derivative (LLE or SPE) Derivatization->Extraction Isolate Derivatized Analyte Injection Injection Extraction->Injection Separation HPLC Separation (Reversed-Phase C18) Injection->Separation Mobile Phase Detection UV/Vis or Fluorescence Detection Separation->Detection Elution Quantification Quantification (Calibration Curve) Detection->Quantification Peak Integration

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methylhexan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Mass spectrometry stands as a powerful analytical technique in this endeavor, providing detailed information about a molecule's mass and fragmentation behavior. This guide offers an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 2-Methylhexan-1-ol and its structural isomers. By understanding the nuanced differences in how these isomers fragment, researchers can gain greater confidence in identifying and differentiating them in complex matrices.

The Fundamentals of Alcohol Fragmentation in Mass Spectrometry

Before delving into the specific isomers of heptanol, it is crucial to understand the principal fragmentation pathways that alcohols undergo upon electron ionization.[1][2] The initial step involves the removal of an electron from the oxygen atom, which has the lowest ionization energy in the molecule, to form a molecular ion (M•+).[3] However, the molecular ion of alcohols is often of low abundance or even undetectable, particularly in the case of tertiary alcohols, due to its instability.[3][4][5]

Two primary fragmentation mechanisms dominate the mass spectra of alcohols:

  • α-Cleavage: This is the most characteristic fragmentation pathway for alcohols.[1] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process results in the formation of a resonance-stabilized oxonium ion and a radical. The stability of the resulting oxonium ion often makes the corresponding peak the base peak in the spectrum.

  • Dehydration (Loss of Water): Alcohols can readily lose a molecule of water (H₂O), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-18.[1][2][6] This is particularly common in primary alcohols.[6]

The structure of the alcohol—whether it is primary, secondary, or tertiary—profoundly influences the prevalence of these and other fragmentation pathways, leading to distinct mass spectra that can be used for isomeric differentiation.

Comparative Fragmentation Analysis of this compound and Its Isomers

All isomers of this compound share the same molecular formula, C₇H₁₆O, and a molecular weight of 116.20 g/mol .[7] However, their structural differences lead to unique fragmentation patterns. For this guide, we will compare the mass spectra of a representative set of isomers: a primary alcohol (this compound), a secondary alcohol (Heptan-2-ol), and a tertiary alcohol (2-Methylhexan-2-ol).

Primary Alcohol: this compound

As a primary alcohol, this compound is expected to exhibit a characteristic fragment at m/z 31, corresponding to the [CH₂OH]⁺ ion, resulting from α-cleavage with the loss of the largest possible alkyl radical.[6] The mass spectrum of this compound also shows significant peaks resulting from the loss of water (M-18) and subsequent fragmentations.

Key Fragmentation Pathways for this compound:

  • α-Cleavage: Loss of a pentyl radical (C₅H₁₁) to form the [CH₂OH]⁺ ion at m/z 31 .

  • Dehydration: Loss of H₂O to form the [C₇H₁₄]•+ ion at m/z 98 .

  • Loss of a methyl group and water: A combined loss of CH₃ and H₂O results in a fragment at m/z 83 .

  • Other significant fragments: Peaks at m/z 43, 56, and 85 are also observed, arising from further fragmentation of the initial products.[8]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"this compound (M=116)" [fillcolor="#34A853"]; "m/z 31 [CH2OH]+" [fillcolor="#EA4335"]; "m/z 98 [M-18]+" [fillcolor="#FBBC05"]; "m/z 43"; "m/z 56"; "m/z 85";

"this compound (M=116)" -> "m/z 31 [CH2OH]+" [label="α-Cleavage"]; "this compound (M=116)" -> "m/z 98 [M-18]+" [label="- H2O"]; "m/z 98 [M-18]+" -> "m/z 85"; "m/z 98 [M-18]+" -> "m/z 56"; "this compound (M=116)" -> "m/z 43"; } Fragmentation of this compound

Secondary Alcohol: Heptan-2-ol

Heptan-2-ol, a secondary alcohol, can undergo α-cleavage on either side of the hydroxyl-bearing carbon. This leads to two possible primary fragmentation pathways, resulting in characteristic ions. The loss of the larger alkyl group is generally favored.

Key Fragmentation Pathways for Heptan-2-ol:

  • α-Cleavage (loss of methyl): Loss of a methyl radical (CH₃) to form an ion at m/z 101 .

  • α-Cleavage (loss of pentyl): Loss of a pentyl radical (C₅H₁₁) to form the [CH(OH)CH₃]⁺ ion at m/z 45 . This is typically the base peak.[1]

  • Dehydration: Loss of H₂O to form the [C₇H₁₄]•+ ion at m/z 98 .

  • Other significant fragments: Peaks at m/z 55 and 83 are also prominent.[1]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Heptan-2-ol (M=116)" [fillcolor="#34A853"]; "m/z 45 [CH(OH)CH3]+" [fillcolor="#EA4335"]; "m/z 101 [M-15]+" [fillcolor="#FBBC05"]; "m/z 98 [M-18]+"; "m/z 55"; "m/z 83";

"Heptan-2-ol (M=116)" -> "m/z 45 [CH(OH)CH3]+" [label="α-Cleavage"]; "Heptan-2-ol (M=116)" -> "m/z 101 [M-15]+" [label="α-Cleavage"]; "Heptan-2-ol (M=116)" -> "m/z 98 [M-18]+" [label="- H2O"]; "m/z 98 [M-18]+" -> "m/z 83"; "m/z 98 [M-18]+" -> "m/z 55"; } Fragmentation of Heptan-2-ol

Tertiary Alcohol: 2-Methylhexan-2-ol

Tertiary alcohols, such as 2-Methylhexan-2-ol, typically do not show a molecular ion peak.[3] Their fragmentation is dominated by α-cleavage, leading to the loss of an alkyl group to form a stable tertiary carbocation.

Key Fragmentation Pathways for 2-Methylhexan-2-ol:

  • α-Cleavage (loss of butyl): Loss of a butyl radical (C₄H₉) to form the [(CH₃)₂COH]⁺ ion at m/z 59 . This is often the base peak.

  • α-Cleavage (loss of methyl): Loss of a methyl radical (CH₃) to form an ion at m/z 101 .

  • Dehydration: Loss of H₂O can occur, but the resulting alkene radical cation may be less stable and thus the [M-18] peak less intense than in primary and secondary alcohols. A peak at m/z 98 may be observed.

  • Other significant fragments: A peak at m/z 43 is also commonly observed.[9]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"2-Methylhexan-2-ol (M=116)" [fillcolor="#34A853"]; "m/z 59 [(CH3)2COH]+" [fillcolor="#EA4335"]; "m/z 101 [M-15]+" [fillcolor="#FBBC05"]; "m/z 98 [M-18]+"; "m/z 43";

"2-Methylhexan-2-ol (M=116)" -> "m/z 59 [(CH3)2COH]+" [label="α-Cleavage"]; "2-Methylhexan-2-ol (M=116)" -> "m/z 101 [M-15]+" [label="α-Cleavage"]; "2-Methylhexan-2-ol (M=116)" -> "m/z 98 [M-18]+" [label="- H2O"]; "m/z 59 [(CH3)2COH]+" -> "m/z 43"; } Fragmentation of 2-Methylhexan-2-ol

Summary of Key Diagnostic Fragments

The following table summarizes the key diagnostic fragment ions that can be used to differentiate between these isomers of heptanol.

m/zIon StructureThis compound (Primary)Heptan-2-ol (Secondary)2-Methylhexan-2-ol (Tertiary)
31 [CH₂OH]⁺ProminentAbsentAbsent
45 [CH(OH)CH₃]⁺AbsentBase Peak Absent
59 [(CH₃)₂COH]⁺AbsentAbsentBase Peak
98 [M-18]⁺PresentPresentPresent (often weaker)
101 [M-15]⁺MinorPresentPresent
116 [M]•+Weak to absentWeak to absentVery weak to absent

Experimental Protocol for GC-MS Analysis of Heptanol Isomers

This section provides a detailed, step-by-step methodology for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each alcohol isomer in a suitable solvent such as methanol or dichloromethane.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dilute them with the solvent to fall within the calibration range.

  • If the sample matrix is complex (e.g., biological fluids), a sample extraction technique such as solid-phase microextraction (SPME) may be necessary to isolate the analytes and reduce matrix interference.[10]

2. GC-MS Instrumentation and Conditions:

The following parameters are a general guideline and may require optimization for your specific instrument.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[11]

    • Injector Temperature: 250 °C.[11]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

    • Column: A non-polar or mid-polar capillary column is suitable for separating these isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 240 °C at a rate of 30 °C/min.

      • Final hold: 240 °C for 4 minutes.[11]

    • Injection Volume: 1.0 µL.[11]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.[11]

    • Interface Temperature: 240 °C.[11]

    • Mass Range: Scan from m/z 29 to 300.[11]

    • Acquisition Mode: Full scan to obtain complete mass spectra for identification. Selected Ion Monitoring (SIM) can be used for targeted quantification to improve sensitivity.

3. Data Analysis:

  • Identify the chromatographic peaks corresponding to each isomer based on their retention times.

  • Extract the mass spectrum for each peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Analyze the fragmentation patterns, paying close attention to the diagnostic ions listed in the summary table, to differentiate between the isomers.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Determine the concentration of the isomers in unknown samples by interpolating their peak areas on the calibration curve.

Conclusion

The mass spectrometric fragmentation patterns of this compound and its isomers provide a robust method for their differentiation. By carefully examining the presence and relative abundance of key fragment ions, particularly those arising from α-cleavage, analysts can confidently distinguish between primary, secondary, and tertiary alcohol isomers. The provided GC-MS protocol offers a reliable framework for obtaining high-quality data to support this analysis. This guide serves as a valuable resource for researchers and scientists who rely on mass spectrometry for the structural elucidation of organic compounds in their critical work.

References

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, August 12). Mass Spectrometry of Alcohols. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Hexanol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhexanol. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Methyl-2-hexanol. Retrieved from [Link]

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Comparing the olfactory properties of 2-Methylhexan-1-ol and other fragrance alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Olfactory Properties of 2-Methylhexan-1-ol and Other Commercially Significant Fragrance Alcohols

Introduction: The Role of Alcohols in Olfactory Science

Alcohols are foundational components in the fragrance industry, serving not only as the primary solvent and carrier for aromatic compounds but also contributing their own distinct olfactory characteristics to a formulation.[1][2][3] The volatility and evaporation rate of the alcohol base, typically ethanol, are critical for the diffusion and temporal unfolding of a perfume's top, middle, and base notes.[4][5] Beyond their function as a vehicle, specific alcohols are utilized as fragrance ingredients themselves. Their scent profile is intrinsically linked to their molecular structure, including carbon chain length, branching, and the presence of other functional groups, which dictates their interaction with olfactory receptors.[6][7] This guide focuses on this compound, a branched-chain primary alcohol, and contextualizes its properties through comparison with structurally varied analogues.[8][9]

Physicochemical and Olfactory Profile of this compound

This compound is a branched-chain primary alcohol valued as a synthetic intermediate in the production of cosmetics, detergents, and perfumes.[8][9] Its molecular structure features a hexane backbone with a methyl group at the second carbon position, which influences its physical properties and imparts a characteristic scent. While described as having a "fragrant odor," its primary utility is often as a building block for more complex molecules, including potential pharmaceutical candidates.[8][9]

PropertyValueSource
Chemical Formula C₇H₁₆O[8][9]
Molecular Weight 116.20 g/mol [9][10]
Appearance Colorless Liquid[8][9]
Boiling Point 156-167 °C[8][9]
Density ~0.818 g/cm³[8][9]
Odor Description Fragrant[8][9]
Solubility Soluble in organic solvents, slightly soluble in water (~4 g/L)[9]

Comparative Analysis of Fragrance Alcohols

To understand the unique olfactory space occupied by this compound, it is essential to compare it with other alcohols that differ systematically in their chemical structure. The following table contrasts this compound with a straight-chain analogue (1-Hexanol), an unsaturated analogue ((E)-2-Hexen-1-ol), and a common aromatic alcohol (Phenethyl alcohol).

Fragrance AlcoholChemical Structure (SMILES)Molecular Weight ( g/mol )Boiling Point (°C)Odor Profile
This compound CCCCC(C)CO116.20156-167General "fragrant" character.[8][9]
1-Hexanol CCCCCCO102.17157Mild, woody, slightly fatty with ethereal notes.
(E)-2-Hexen-1-ol CCC/C=C/CO100.16158-160Sharp, intense green, leafy, fruity (unripe banana).[11][12]
Phenethyl alcohol C1=CC=C(C=C1)CCO122.16219-221Floral, mild rose, honey-like.

This comparison highlights key structure-activity relationships. The introduction of a methyl branch in this compound, compared to the linear 1-Hexanol, can alter receptor binding and perceived scent. The presence of a double bond in (E)-2-Hexen-1-ol is responsible for its characteristic sharp, "green" odor profile.[12] In contrast, the aromatic ring of Phenethyl alcohol imparts the classic warm, floral notes widely used in perfumery.

Experimental Methodologies for Olfactory Evaluation

Objective and reproducible evaluation of fragrance materials is paramount. This requires a combination of instrumental analysis and trained human sensory assessment.[13][14][15]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[16][17][18] It allows for the identification of specific chemical compounds within a complex mixture that are responsible for its aroma.[16][19][20]

  • Sample Preparation: Prepare a dilute solution of the fragrance alcohol (e.g., 100 ppm in a low-odor solvent like diethyl ether).

  • Injection: Inject 1 µL of the sample into the GC injector port, operating in splitless mode to maximize sensitivity.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) with a temperature program designed to separate the alcohol from any impurities (e.g., 40°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min).

  • Effluent Splitting: At the column outlet, split the effluent between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port (ODP). A 1:1 split is common.

  • Olfactometric Detection: A trained sensory panelist sniffs the effluent from the ODP and records the time, duration, intensity, and a qualitative description of any perceived odor.

  • Data Correlation: Correlate the retention times of the detected odors with the peaks from the instrumental detector to identify the odor-active compounds.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column Capillary Column (Separation) Injector->Column Carrier Gas (He) Splitter Effluent Splitter Column->Splitter Detector Instrument Detector (MS/FID) Splitter->Detector ODP Olfactory Detection Port (Sniffing Port) Splitter->ODP Chromatogram Chromatogram Detector->Chromatogram Assessor Trained Assessor ODP->Assessor Correlation Data Correlation & Compound ID Chromatogram->Correlation Aromagram Aromagram (Odor Data) Aromagram->Correlation Assessor->Aromagram

Fig. 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Analysis

While GC-O identifies odor-active compounds, sensory panel analysis quantifies the perceived olfactory experience.[13][19] Trained panels use standardized lexicons to provide objective, descriptive profiles of fragrance materials.[14][15]

  • Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of a wide range of standard odor references relevant to fragrance alcohols (e.g., "waxy," "green," "floral," "fruity," "chemical").

  • Sample Preparation: Prepare samples of each fragrance alcohol at a standardized concentration (e.g., 1% in odorless ethanol) on labeled smelling strips. A no-fragrance control strip should be included.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room under controlled temperature and humidity.

  • Blinded Evaluation: Present the coded samples to the panelists in a randomized and balanced order to prevent bias.

  • Data Collection: Panelists evaluate each sample and rate the intensity of each attribute from the established lexicon on a linear scale (e.g., a 15-cm line scale anchored from "none" to "very strong").

  • Statistical Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between the fragrance alcohols.

Sensory_Panel_Workflow cluster_Prep Preparation cluster_Eval Evaluation cluster_Analysis Analysis & Reporting Training Panelist Training & Lexicon Development SamplePrep Sample Preparation (Blinded & Randomized) Training->SamplePrep Evaluation Panelists Evaluate Samples (Individual Booths) SamplePrep->Evaluation Environment Controlled Environment Environment->Evaluation DataCapture Data Capture (Intensity Ratings) Evaluation->DataCapture Stats Statistical Analysis (ANOVA, PCA) DataCapture->Stats Report Generation of Sensory Profile & Report Stats->Report

Fig. 2: Descriptive Sensory Panel Analysis Workflow.

Conclusion

The olfactory character of this compound is best understood through a rigorous comparative framework. Its "fragrant" but relatively non-descript profile contrasts sharply with the potent green notes of unsaturated alcohols like (E)-2-Hexen-1-ol and the rich floralcy of aromatic alcohols such as phenethyl alcohol. This distinction underscores the profound impact of subtle changes in molecular architecture—such as branching versus linearity or saturation versus unsaturation—on scent perception. The effective characterization of these materials is not achievable through chemical analysis alone; it necessitates the integration of instrumental techniques like Gas Chromatography-Olfactometry with the quantitative descriptive power of trained human sensory panels. This dual approach provides the robust, actionable data required by researchers and developers in the fragrance, flavor, and pharmaceutical industries.

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  • Sensory and molecular evaluation of fragrances - Olfasense. [Link]

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  • Gas chromatography-olfactometry - Wikipedia. [Link]

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  • Alcohol in perfumes: a fundamental element explored by Monsieur Arsène - Monsieur Arsène. [Link]

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  • Use of Alcohol in perfumes - Gozone Packaging. [Link]

  • The Role of Alcohol in Perfume Formulas - Evellon Oils. [Link]

  • Explore the properties and potential uses of 2 methyl 4 hexanol in fragrance and flavor industries - Proprep. [Link]

  • (E)-2-hexen-1-ol, 928-95-0 - The Good Scents Company. [Link]

  • Why is Alcohol Used in Perfume Creation? - Source of Beauty Fragrance. [Link]

  • Perfumer's Notebook: Stability of Fragrance Profile - Perfumer & Flavorist. [Link]

  • 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation - Alpha Aromatics. [Link]

  • (Z)-2-hexen-1-ol, 928-94-9 - The Good Scents Company. [Link]

  • Fragrance compositions containing low vapor pressure VOC solvents - Google P
  • 2-Methylhexanol | C7H16O - PubChem. [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols - Perfumer & Flavorist. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methylhexan-1-ol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of stereoisomers are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methods for the validation of 2-Methylhexan-1-ol isomer separation, grounded in scientific principles and practical expertise.

This compound, a chiral alcohol, exists as (R)- and (S)-enantiomers. Its applications range from being a fragrance ingredient to a building block in organic synthesis. The ability to separate and quantify these enantiomers is crucial for quality control and regulatory compliance. This guide will explore and compare the two primary chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on method validation as per the International Council for Harmonisation (ICH) guidelines.

The Foundational Choice: Gas Chromatography vs. High-Performance Liquid Chromatography

The initial and most critical decision in developing a separation method for this compound isomers is the choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

Gas Chromatography (GC) is often the method of choice for volatile and thermally stable compounds like this compound. Chiral GC, employing a chiral stationary phase (CSP), allows for the direct separation of enantiomers. The high efficiency of capillary GC columns often translates to excellent resolution and sensitivity.[1]

High-Performance Liquid Chromatography (HPLC) , on the other hand, is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. Chiral HPLC utilizes either a chiral stationary phase or a chiral additive in the mobile phase to achieve enantioseparation.[2] For this compound, normal phase HPLC with a polysaccharide-based CSP has proven effective.[3]

The following diagram illustrates the logical workflow for selecting the appropriate analytical technique.

Caption: Workflow for Analytical Method Selection.

In-Depth Comparison of Analytical Methods

A direct comparison of GC and HPLC methods reveals distinct advantages and considerations for each. The choice of the chiral stationary phase is a critical factor in both techniques. For GC, cyclodextrin-based columns are widely used for chiral separations of alcohols, while polysaccharide-based phases are common in HPLC.[1][3]

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Direct separation of volatile enantiomers on a chiral stationary phase.[4]Separation based on differential interactions with a chiral stationary phase in a liquid mobile phase.[2]
Typical Stationary Phase Cyclodextrin-based (e.g., Chirasil-DEX CB)[5]Polysaccharide-based (e.g., Chiralcel® OD-H)[3]
Mobile Phase Inert gas (e.g., Helium, Hydrogen)[6]n-Hexane/Isopropanol mixture[3]
Derivatization Optional, can improve resolution (e.g., acylation)[5]Generally not required for this compound.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)[6]UV Detector[3]
Advantages High resolution, speed, and sensitivity.[4]Broad applicability, suitable for less volatile compounds.
Considerations Requires analyte volatility and thermal stability. High temperatures can potentially degrade the column.Mobile phase selection is critical and can be complex.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is the cornerstone of a validated analytical method. The following detailed protocols for both GC and HPLC provide a starting point for method development and validation.

Protocol 1: Chiral Gas Chromatography with Derivatization

This protocol is based on the principle that acylation of chiral alcohols can enhance their separation on a cyclodextrin-based GC column.[5]

1. Derivatization (Acetylation):

  • In a vial, mix 2 mmol of this compound with 3 mmol of acetic acid.

  • Add a catalytic amount of iodine (0.06 mmol) and anhydrous sodium sulfate (0.02 mmol).

  • Stir the mixture at 100°C for 24-48 hours.[5]

  • Dissolve the reaction product in 1 mL of dichloromethane, filter, and the sample is ready for GC analysis.

2. GC-FID Conditions:

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Hydrogen at a linear velocity of approximately 80 cm/s.[1]

  • Injector Temperature: 230°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C) and ramp at a low rate (e.g., 2°C/min) to an appropriate final temperature (e.g., 180°C) to optimize resolution.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.[6]

Protocol 2: Chiral High-Performance Liquid Chromatography

This protocol utilizes a polysaccharide-based chiral stationary phase for the direct separation of this compound enantiomers.[3]

1. Mobile Phase Preparation:

  • Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v).

  • Degas the mobile phase for at least 15 minutes by sonication or vacuum filtration.

2. HPLC Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm ID, 5 µm particle size) or equivalent cellulose-based CSP.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 220 nm (as this compound has no strong chromophore, low wavelength UV detection is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

Validation of the Analytical Method: Ensuring Trustworthiness

Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures.[7] The following diagram outlines the key stages of method validation.

Method_Validation_Workflow Start Method Development & Optimization Protocol Define Validation Protocol Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report End Method Implementation Report->End

Caption: Workflow for Analytical Method Validation.

The following table summarizes the key validation parameters and their typical acceptance criteria for a chiral separation method, based on ICH guidelines.[7][8]

Validation ParameterObjectiveTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response over a specified range.Correlation coefficient (r²) ≥ 0.998.[9]
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the analyte.[10]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like flow rate (±10%), column temperature (±5°C), or mobile phase composition (±2%) are varied.[9]

Conclusion: A Scientifically Sound Approach to Isomer Separation

The successful validation of an analytical method for the separation of this compound isomers is a meticulous process that demands a deep understanding of chromatographic principles and regulatory expectations. Both chiral GC and HPLC offer viable pathways to achieving this goal, each with its own set of advantages and considerations.

As a Senior Application Scientist, my recommendation is to approach method development with a clear understanding of the analytical requirements. For high-throughput screening and routine quality control where volatility is not a concern, a well-optimized chiral GC method can provide rapid and highly efficient separations. For applications requiring greater versatility or when dealing with complex matrices, a robust chiral HPLC method is an excellent choice.

Ultimately, the choice of method should be justified by sound scientific rationale and supported by comprehensive validation data that adheres to the principles outlined in the ICH guidelines. This ensures the generation of trustworthy and reproducible results, which are the bedrock of scientific integrity in drug development and research.

References

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC - NIH. (2022, August 26). Retrieved January 20, 2026, from [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC - NIH. (2022, August 26). Retrieved January 20, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chiral Separations 1: How do our GC chiral columns compare? - Restek. (2021, August 17). Retrieved January 20, 2026, from [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed. (2021, April 13). Retrieved January 20, 2026, from [Link]

  • Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC - PubMed Central. (2025, April 9). Retrieved January 20, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - ResearchGate. (2012, July). Retrieved January 20, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 20, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved January 20, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved January 20, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved January 20, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - SciRP.org. (n.d.). Retrieved January 20, 2026, from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.). Retrieved January 20, 2026, from [Link]

  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - Semantic Scholar. (2022, December 17). Retrieved January 20, 2026, from [Link]

  • Optimization and Validation of GC Method for Determination of Methanol as Organic Volatile Impurity in Atenolol Bulk Drug - Science and Education Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Chiral separation using chiral crown ethers as chiral selectors in chirotechnology - ResearchGate. (2014, October). Retrieved January 20, 2026, from [Link]

  • anti-Diastereo- and Enantioselective Carbonyl (Hydroxymethyl)allylation from the Alcohol or Aldehyde Oxidation Level: Allyl Carbonates as Allylmetal Surrogates - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-contain - AFMPS. (2012, August 4). Retrieved January 20, 2026, from [Link]

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A Comparative Guide to the Biological Activity of Branched vs. Linear C7 Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activities of linear and branched seven-carbon (C7) alcohols, known as heptanols. While seemingly simple variations in isomeric structure—such as the position of a hydroxyl group or the branching of the carbon chain—can lead to significant differences in antimicrobial efficacy, cytotoxicity, and mechanism of action. This document synthesizes available experimental data to illuminate these structure-activity relationships, offering both field-proven insights and detailed methodologies for independent verification.

Introduction: The Significance of Isomeric Structure in C7 Alcohols

Heptanols (C₇H₁₆O) are amphipathic molecules, possessing both a hydrophilic hydroxyl (-OH) head and a hydrophobic seven-carbon tail. This structure allows them to interact with and disrupt biological membranes, a key factor in their biological activity.[1][2] The primary linear isomer, 1-heptanol, serves as our baseline for comparison against its branched counterparts, such as 2-heptanol, 3-heptanol, and various methyl-hexanols.

The central hypothesis is that the steric hindrance and altered hydrophobicity introduced by branching will modulate the alcohol's ability to intercalate into and destabilize the lipid bilayers of microbial and mammalian cells. This guide will explore this hypothesis through the lenses of antimicrobial activity and cellular toxicity, grounded in quantitative data.

Comparative Biological Activities: A Data-Driven Analysis

The biological efficacy of alcohols is profoundly influenced by their molecular geometry. Generally, activity increases with the length of the carbon chain up to a "cutoff point," after which reduced water solubility limits effectiveness.[3][4] For C7 alcohols, the key differentiators are the position of the hydroxyl group and the presence of alkyl branches.

Antimicrobial & Antifungal Activity

The primary mechanism of antimicrobial action for short-chain alcohols is the disruption of the cell membrane's physical structure.[2][3][5] This leads to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.

While direct comparative data for all C7 isomers is limited, a study on C6 isomers (hexanols) provides critical insight. When tested in vapor form against a panel of food-related bacteria, 1-hexanol showed significant antibacterial effects against Gram-negative bacteria, including E. coli and P. aeruginosa. In stark contrast, 2-hexanol and 3-hexanol exhibited no antimicrobial activity against any of the tested bacteria.[6][7] This strongly suggests that the primary, unhindered structure of the linear alcohol is crucial for its interaction with and disruption of the bacterial cell envelope.

The activity of linear alcohols is also dependent on chain length. Studies on a series of 1-alkanols against Staphylococcus aureus show that antibacterial potency varies, with C7 (1-heptanol) being less potent than longer-chain alcohols like 1-undecanol (C11) or 1-dodecanol (C12).[8][9]

Table 1: Comparative Antimicrobial Activity of C6 and C7 Alcohols

Compound Structure Target Organism(s) Key Finding Reference(s)
1-Heptanol Linear, Primary S. aureus Moderate activity, less potent than C9-C15 alkanols. [8][9]
1-Hexanol Linear, Primary Gram-negative bacteria (E. coli, P. aeruginosa) Active ; inhibited growth at >150 ppm (vapor). [6]
2-Hexanol Branched, Secondary Gram-negative & Gram-positive bacteria Inactive ; no antimicrobial effect observed. [6][7]
3-Hexanol Branched, Secondary Gram-negative & Gram-positive bacteria Inactive ; no antimicrobial effect observed. [6][7]

| Branched C7 Isomers | Branched, Primary/Secondary | General Bacteria | Expected to be less active than 1-heptanol based on steric hindrance and data from C6 isomers. |[6][10] |

Note: The findings for branched C7 isomers are inferred from established structure-activity principles and data from analogous compounds due to a lack of direct, side-by-side comparative studies in the available literature.

Cytotoxicity and Cellular Effects

The same membrane-disrupting properties that confer antimicrobial activity also lead to cytotoxicity in mammalian cells.[11] The study of alcohol isomers reveals a consistent trend: secondary alcohols are typically less toxic than their primary counterparts .[10] This principle suggests that branched C7 isomers like 2-heptanol would exhibit lower cytotoxicity (i.e., higher IC50 values) compared to linear 1-heptanol.

Table 2: Expected Trends in Cytotoxicity of C7 Alcohol Isomers

Compound Structure Expected Cytotoxicity (vs. 1-Heptanol) Rationale Reference(s)
1-Heptanol Linear, Primary Baseline Efficient membrane intercalation. [11]
2-Heptanol Branched, Secondary Lower Steric hindrance from the internal hydroxyl group reduces membrane disruption. Secondary alcohols are generally less toxic than primary ones. [10]
2-Methyl-1-hexanol Branched, Primary Lower Alkyl branch near the hydroxyl group may create steric hindrance, though potentially less than a secondary alcohol. [10]

| 3-Methyl-1-hexanol | Branched, Primary | Lower | Alkyl branch further from the hydroxyl group may have a less pronounced effect than 2-methyl branching, but still expected to reduce packing efficiency in the membrane compared to the linear isomer. |[10] |

Mechanism of Action: Membrane Intercalation and Disruption

The primary mechanism of action for C7 alcohols is the physical disruption of the cell membrane's lipid bilayer. This process is governed by the molecule's amphipathic nature.

  • Partitioning: The hydrophobic alkyl chain partitions into the hydrophobic core of the lipid bilayer.

  • Disordering: The presence of the alcohol molecules disrupts the ordered packing of the phospholipid tails, increasing the membrane's fluidity.[2][5]

  • Permeability Increase: This disordering effect creates transient pores and defects in the membrane, leading to increased permeability.[1] This allows for the leakage of essential ions and small molecules, disrupting cellular homeostasis.

  • Protein Denaturation: At higher concentrations, alcohols can also denature membrane-associated proteins, further compromising cell function.[3]

Why Branching Matters: A linear alcohol like 1-heptanol can insert itself relatively easily between the phospholipid tails. In contrast, a branched isomer like 2-heptanol or 2-methyl-1-hexanol introduces steric bulk. This bulkiness makes it more difficult for the alcohol to pack efficiently within the ordered lipid structure, thus reducing its disruptive potential compared to the linear isomer.

G cluster_linear Linear Alcohol (1-Heptanol) cluster_branched Branched Alcohol (e.g., 2-Heptanol) l_alc Hydrophobic Tail l_oh -OH l_mem Lipid Bilayer l_alc->l_mem Partitions into membrane core l_eff Efficient Intercalation & High Membrane Disruption l_mem->l_eff Leads to b_alc Bulky Hydrophobic Tail b_oh -OH b_mem Lipid Bilayer b_alc->b_mem Inefficiently partitions b_eff Steric Hindrance & Reduced Membrane Disruption b_mem->b_eff Leads to

Caption: Mechanism of membrane interaction for linear vs. branched alcohols.

Experimental Protocols for Activity Assessment

To ensure trustworthiness and reproducibility, the protocols used to generate comparative data must be robust. Below are detailed, self-validating methodologies for assessing antimicrobial activity and cytotoxicity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This broth microdilution method is a standard for quantitative comparison.

Workflow Diagram: MIC Assay

G prep Prepare Serial Dilutions of C7 Alcohol Isomers in 96-well plate inoc Inoculate each well with standardized bacterial suspension (~5x10^5 CFU/mL) prep->inoc incub Incubate at 37°C for 18-24 hours inoc->incub read Read results visually or with a plate reader (OD600) to assess turbidity (growth) incub->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of each C7 alcohol isomer (e.g., 1-heptanol, 2-heptanol) in a suitable solvent like DMSO if necessary, ensuring the final solvent concentration in the assay does not affect microbial growth.

    • Use sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.

    • Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

  • Assay Setup (96-Well Plate):

    • Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate.

    • Add 200 µL of the highest concentration of the test alcohol to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum, no alcohol).

    • Well 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the alcohol at which no visible growth is observed.[14]

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the concentration that inhibits growth relative to the growth control.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[16]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a mammalian cell line (e.g., HaCaT keratinocytes, HepG2 liver cells) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the C7 alcohol isomers in serum-free medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different alcohol concentrations. Include untreated cells as a viability control and wells with medium only as a background control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the purple formazan crystals.[15]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the log of the alcohol concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The evidence strongly indicates that molecular structure is a critical determinant of the biological activity of C7 alcohols. The linear isomer, 1-heptanol , is demonstrably more potent as an antimicrobial agent than its branched, secondary counterparts. This is attributed to its ability to intercalate more efficiently into the lipid bilayer of cell membranes, causing greater disruption. Conversely, the steric hindrance introduced by branching in isomers like 2-heptanol appears to reduce this disruptive capacity, leading to lower antimicrobial activity and, likely, lower cytotoxicity.

For researchers in drug development, these findings have important implications. While the enhanced antimicrobial activity of 1-heptanol is promising, its potential for higher cytotoxicity must be carefully managed. Branched isomers, with their potentially wider therapeutic window (lower toxicity), may serve as valuable scaffolds for developing safer antimicrobial agents or as excipients where membrane interaction is a consideration.

This guide highlights a significant gap in the literature: a lack of direct, quantitative comparative studies across a full range of C7 isomers. Future research should focus on generating comprehensive MIC and IC50 datasets for linear and branched C7 alcohols against a standardized panel of microbes and cell lines. Such data would be invaluable for building more precise quantitative structure-activity relationship (QSAR) models and accelerating the rational design of next-generation antimicrobial and therapeutic compounds.

References

  • Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables. PMC. (2023-08-17).
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
  • Structural functions of antimicrobial long-chain alcohols and phenols. PubMed.
  • Sugar Alcohol Chain Length Governs Membrane Permeability: Structural Disruption and Osmotic Consequences.
  • Alcohol's Effects on Lipid Bilayer Properties. PMC.
  • Effect of alcohol on cellular membranes. PubMed.
  • On the comparative toxicity of some alcohols with especial refer- ence to isomers. SCIENTIFIC PROCEEDINGS.
  • Alcohol stress, membranes, and chaperones. PMC.
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  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. MDPI.
  • Structure-Antimicrobial Activity Relationship for a New Class of Antimicrobials, Silanols, in Comparison to Alcohols and Phenols. DTIC.
  • Cytotoxicity MTT Assay Protocols and Methods.
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  • Monohydric Alcohols—C7 to C22, Arom
  • Effects of low-molecular weight alcohols on bacterial viability. SciSpace.
  • Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables.
  • Cytotoxicity of short-chain alcohols. PubMed.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
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  • RIFM fragrance ingredient safety assessment, 3,5,5-trimethyl-1-hexanol, CAS Registry Number 3452-97-9.
  • MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities..
  • IC 50 values of each system IC 50 (μg/ml) of oleyl alcohol complexed on HTLA-230 cell line * after 24 hr of treatment.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • The effect of alcohol on recombinant proteins derived
  • In vitro control of Staphylococcus aureus (NCTC 6571)
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI.
  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC.
  • 3-Methyl-1-heptanol. PubChem.
  • (R)-3-Methyl-1-heptanol. PubChem.
  • 2-methyl-1-hexanol, 624-22-6. The Good Scents Company.
  • Avoiding the ingestion of cytotoxic concentrations of ethanol may reduce the risk of cancer associ
  • 3-Methyl-3-heptanol. PubChem.
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A Comparative Spectroscopic Guide: Distinguishing 2-Methyl-1-hexanol and 2-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, the precise characterization of molecular structure is paramount. Subtle differences in that structure, such as the distinction between an acyclic and a cyclic alcohol, can have profound impacts on a molecule's physical properties and biological activity. This guide provides an in-depth comparative analysis of the spectroscopic differences between 2-methyl-1-hexanol, a primary aliphatic alcohol, and 2-methylcyclohexanol, a secondary alicyclic alcohol, utilizing infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Understanding these differences is crucial for unambiguous compound identification and quality control.

Introduction: The Structural Basis for Spectroscopic Differentiation

2-Methyl-1-hexanol and 2-methylcyclohexanol share the same molecular formula, C₇H₁₆O, making them structural isomers. The key distinction lies in their carbon skeletons: 2-methyl-1-hexanol possesses a linear hexane chain with a methyl group at the second carbon, while 2-methylcyclohexanol features a cyclohexane ring with a methyl substituent. This fundamental difference in topology—acyclic versus cyclic—and the nature of the alcohol—primary versus secondary—gives rise to distinct spectroscopic signatures.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

Infrared spectroscopy is a powerful tool for identifying functional groups. Both molecules will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[1] However, the C-O stretching vibration provides a key point of differentiation.

  • 2-Methyl-1-hexanol (Primary Alcohol): The C-O stretching band for a primary alcohol typically appears in the range of 1050-1075 cm⁻¹.[2][3]

  • 2-Methylcyclohexanol (Secondary Alcohol): For a secondary alcohol, this band is shifted to a higher wavenumber, generally appearing between 1100 and 1150 cm⁻¹.[2][4]

This shift is a reliable indicator of the substitution pattern of the carbon atom bearing the hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A rapid and common method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: A single drop of the neat liquid alcohol is sufficient.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place a drop of the alcohol onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction, yielding the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each carbon and hydrogen atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of 2-methyl-1-hexanol and 2-methylcyclohexanol differ significantly in terms of chemical shifts, signal multiplicity, and the overall complexity of the aliphatic region.

  • 2-Methyl-1-hexanol:

    • Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group are diastereotopic and will appear as a multiplet (typically a doublet of doublets or a complex multiplet) around 3.4-3.6 ppm.[5] Their diastereotopicity arises from the adjacent chiral center (C2).

    • Aliphatic Protons: The remaining protons of the hexyl chain and the methyl group will resonate in the upfield region (approx. 0.8-1.6 ppm). The signals will be relatively well-resolved, showing characteristic splitting patterns based on neighboring protons.

    • OH Proton: The hydroxyl proton signal is a singlet of variable chemical shift, typically between 1-5 ppm, and its position is concentration and solvent-dependent.[6] This peak will disappear upon the addition of a drop of D₂O to the NMR tube, a useful technique for its identification.[5]

  • 2-Methylcyclohexanol:

    • Carbinol Proton (-CHOH): The single proton on the carbon attached to the hydroxyl group is a key diagnostic signal. Its chemical shift and multiplicity are highly dependent on the stereochemistry (cis or trans) and the conformational equilibrium of the cyclohexane ring. It typically appears as a multiplet further downfield than the hydroxymethyl protons of the primary alcohol, often in the 3.5-4.0 ppm range.

    • Ring Protons: The protons on the cyclohexane ring will give rise to a complex series of overlapping multiplets in the region of approximately 1.0-2.0 ppm. The rigidity of the ring system, compared to the freely rotating acyclic chain, leads to more complex splitting patterns due to fixed dihedral angles between adjacent protons.

    • Methyl Protons: The methyl group will appear as a doublet, coupled to the adjacent methine proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment.

  • 2-Methyl-1-hexanol: Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group (-CH₂OH) will resonate in the characteristic region for primary alcohols, typically around 60-68 ppm.[7] The other aliphatic carbons will appear in the upfield region (approx. 10-40 ppm).

  • 2-Methylcyclohexanol: Seven signals will also be observed. The carbinol carbon (-CHOH) of this secondary alcohol will be shifted further downfield compared to the primary alcohol, appearing in the range of 65-75 ppm.[8] The chemical shifts of the ring carbons will be influenced by the presence and stereochemistry of the methyl and hydroxyl groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm for chemical shift referencing.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry: Analyzing Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce structural features. Both 2-methyl-1-hexanol and 2-methylcyclohexanol have a nominal molecular weight of 116 g/mol . However, their fragmentation patterns will differ due to the different stability of the resulting fragments.

  • 2-Methyl-1-hexanol (Primary Alcohol):

    • Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the loss of an alkyl radical via cleavage of the Cα-Cβ bond. For 2-methyl-1-hexanol, this would involve the loss of a butyl radical to produce a prominent peak at m/z 43 (CH₃-CH=OH⁺) or the loss of a hydrogen atom to give a peak at m/z 115. A significant peak at m/z 31 (CH₂=OH⁺) is also a strong indicator of a primary alcohol.[9][10]

    • Dehydration: Loss of a water molecule (M-18) is common, leading to a peak at m/z 98.[9][11]

  • 2-Methylcyclohexanol (Secondary Alcohol):

    • Alpha-Cleavage: Alpha-cleavage in secondary alcohols involves the breaking of a C-C bond adjacent to the carbinol carbon. For 2-methylcyclohexanol, this can lead to the loss of a methyl radical (M-15) resulting in a peak at m/z 99, or the loss of a larger fragment from the ring.

    • Dehydration: Loss of water (M-18) to give a peak at m/z 98 is also a significant fragmentation pathway.[11]

    • Ring Cleavage: Cyclic alcohols can undergo more complex fragmentation pathways involving ring opening, leading to a series of characteristic lower mass fragments. A peak at m/z 57 is often observed for cyclic alcohols.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Summary of Spectroscopic Differences

Spectroscopic TechniqueFeature2-Methyl-1-hexanol (Acyclic, Primary)2-Methylcyclohexanol (Alicyclic, Secondary)
IR Spectroscopy C-O Stretch~1050-1075 cm⁻¹~1100-1150 cm⁻¹
¹H NMR Carbinol Proton(s)-CH₂OH: ~3.4-3.6 ppm (multiplet)-CHOH: ~3.5-4.0 ppm (multiplet)
Aliphatic RegionRelatively simple, well-resolved multipletsComplex, overlapping multiplets due to ring protons
¹³C NMR Carbinol Carbon-CH₂OH: ~60-68 ppm-CHOH: ~65-75 ppm
Mass Spectrometry Key Fragmentsm/z 31 (CH₂=OH⁺), m/z 43m/z 99 (M-15), m/z 57 (ring fragment)
Common Fragmentsm/z 98 (M-18)m/z 98 (M-18)

Conclusion

The structural isomerism between 2-methyl-1-hexanol and 2-methylcyclohexanol gives rise to a set of distinct and readily interpretable spectroscopic differences. The position of the C-O stretching vibration in the IR spectrum provides a clear initial indication of the primary versus secondary alcohol nature. ¹H and ¹³C NMR spectroscopy offer a detailed structural map, with the chemical shifts of the carbinol proton and carbon, along with the complexity of the aliphatic region, serving as definitive discriminators. Finally, mass spectrometry reveals characteristic fragmentation patterns, particularly the alpha-cleavage products, that are indicative of the acyclic primary and alicyclic secondary alcohol structures. By leveraging this multi-technique spectroscopic approach, researchers can confidently and accurately differentiate between these two compounds, ensuring the integrity of their chemical studies and development processes.

Visualizations

Experimental Workflow: Spectroscopic Analysis of Alcohols

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-Methyl-1-hexanol or 2-Methylcyclohexanol Prep_IR Neat Liquid Sample->Prep_IR Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR MS MS (EI) Sample->MS IR FT-IR (ATR) Prep_IR->IR NMR NMR (¹H & ¹³C) Prep_NMR->NMR Data_IR C-O Stretch (1° vs 2°) IR->Data_IR Data_NMR Chemical Shifts & Splitting Patterns NMR->Data_NMR Data_MS Fragmentation (α-cleavage, M-18) MS->Data_MS Conclusion Structural Elucidation Data_IR->Conclusion Data_NMR->Conclusion Data_MS->Conclusion

Caption: Workflow for the spectroscopic differentiation of alcohol isomers.

Logical Relationship: Key Differentiating Features

G cluster_2M1H 2-Methyl-1-hexanol cluster_2MC 2-Methylcyclohexanol cluster_spec Spectroscopic Consequences Acyclic Acyclic Structure NMR_CH2OH δ ~3.5 ppm (-CH₂OH) Acyclic->NMR_CH2OH Primary Primary Alcohol IR_CO Lower ν(C-O) Primary->IR_CO Primary->NMR_CH2OH MS_31 m/z 31 fragment Primary->MS_31 Alicyclic Alicyclic Structure MS_ring Ring Fragmentation Alicyclic->MS_ring Secondary Secondary Alcohol IR_CO_high Higher ν(C-O) Secondary->IR_CO_high NMR_CHOH δ ~3.8 ppm (-CHOH) Secondary->NMR_CHOH

Caption: Structural features and their spectroscopic consequences.

References

  • Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

  • Brainly. (2024, March 12). How do you know if an alcohol is primary or secondary on an IR spectrum?. [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • Slideshare. Msc alcohols, phenols, ethers. [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Whitman People. GCMS Section 6.10. [Link]

  • ACS Publications. Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in acyclic and alicyclic alcohols. [Link]

  • Spectral Database for Organic Compounds SDBS. 2-methyl-1-cyclohexanol. [Link]

  • PubChem. 2-Methylhexanol. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. [Link]

  • NIST WebBook. 2-Hexanol, 2-methyl-. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061886). [Link]

  • Chegg. (2013, December 4). Compare and interpret the infrared spectra of 2-methylcyclohexene and and dehydration products of 2-methylcyclohexanol. [Link]

  • Stenutz. 2-methyl-1-hexanol. [Link]

  • NIST WebBook. 2-methyl-1-hexanol. [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • NIST WebBook. Cyclohexanol, 2-methyl-. [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • ERIC. (2011, August). Dehydration of 2-Methyl-1-Cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. [Link]

  • ATB. 2-Methyl-2-hexanol | C7H16O | MD Topology | NMR | X-Ray. [Link]

  • Chegg. (2023, June 19). Question 4: Fully assign the 1H−NMR,13C-NMR, and IR spectra of 1-hexanol below. [Link]

  • ResearchGate. (2025, August 6). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment | Request PDF. [Link]

  • Doc Brown's Chemistry. (2025, October 10). The C-13 NMR spectrum of 2-methylhexane. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Semantic Scholar. (2011, May 26). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of a chemical does not end with the experiment. The responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methylhexan-1-ol (CAS No. 624-22-6), moving beyond a simple checklist to explain the causality behind each critical step.

Part 1: Core Hazard Assessment & Pre-Disposal Safety

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is not merely a benign organic alcohol; its classification as a flammable liquid and an irritant dictates the stringent protocols required for its disposal.[1][2] Improper disposal, such as pouring it down the drain, can lead to the accumulation of flammable vapors in plumbing and sewer systems, creating a significant risk of fire or explosion.[3][4]

Hazard Profile of this compound

Before handling, it is crucial to be familiar with the specific hazards. The following table summarizes the key safety and physical data for this compound.

PropertyValueSource
CAS Number 624-22-6[5]
Molecular Formula C₇H₁₆O[1]
Appearance Colorless liquid with a fragrant odor[6]
Flash Point ~61.8 °C[6]
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Mandatory Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented. The minimum required PPE when handling this compound for disposal includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EN 166 standards.[7]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or impervious clothing to prevent skin exposure.[7][8]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[7] If ventilation is inadequate or if symptoms of respiratory irritation occur, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound is governed by its classification as a hazardous waste.[9][10] This protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.

Step 1: Waste Segregation

Causality: Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound, as a flammable alcohol, must be kept separate from strong oxidizing agents (e.g., nitric acid, bleach) to prevent violent exothermic reactions or explosions.[4] Procedure:

  • Designate a specific waste container solely for flammable alcohols or organic solvents.

  • Never mix this compound waste with acids, bases, or oxidizers.[11]

  • Keep solid and liquid waste streams separate.[11]

Step 2: Container Selection and Management

Causality: The integrity of the waste container is critical to prevent leaks and spills. The container material must be chemically compatible with this compound to avoid degradation. Procedure:

  • Use a container made of a compatible material (e.g., the original product container, a designated high-density polyethylene (HDPE) or glass container).[10][12] Avoid using metal containers where possible due to the risk of static discharge unless they are properly bonded and grounded.[4]

  • Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[10]

  • Keep the waste container closed at all times, except when adding waste.[12][13] This minimizes the release of flammable vapors.

Step 3: Accurate and Compliant Labeling

Causality: Proper labeling is a regulatory requirement and essential for communicating hazards to all laboratory personnel and waste handlers.[14] Procedure:

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.

  • Clearly write the full chemical name: "this compound". Avoid using abbreviations or formulas.

  • The label must include the words "Hazardous Waste" and indicate the associated hazards (e.g., Flammable, Irritant).[9]

Step 4: Accumulation and Storage

Causality: Waste must be stored safely in a designated area to minimize risk and ensure it is under the control of laboratory personnel. Procedure:

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of the operator.[9][12]

  • The SAA should be within the line of sight of where the waste is generated.[9]

  • Store the container within a secondary containment bin to catch any potential leaks.

  • If available, place the container in a dedicated flammable storage cabinet, away from heat, sunlight, and ignition sources.[9][14][15]

Step 5: Arranging for Final Disposal

Causality: Hazardous waste must be tracked from "cradle to grave" and can only be disposed of by licensed professionals at a permitted facility.[9] Procedure:

  • Once the container is full, or if you are ceasing generation of this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor for pickup.[12]

  • Provide them with the accurate information from your waste label.

  • Never attempt to dispose of the chemical by evaporation in a fume hood or by incineration in the laboratory.[4][10] These practices are illegal and unsafe.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the compliant disposal of this compound.

G This compound Disposal Workflow start Waste Generated: This compound ppe 1. Don Correct PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Flammable Alcohols Only) ppe->segregate container 3. Select Compliant Container (Compatible, Sealed, Good Condition) segregate->container label 4. Affix & Fill Out Hazardous Waste Label container->label store 5. Store in Designated SAA (In Secondary Containment) label->store check_full Is Container Full? store->check_full check_full->store No, continue accumulation contact_ehs 6. Arrange for Pickup (Contact EH&S or Contractor) check_full->contact_ehs Yes end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Part 3: Emergency Procedures & Spill Management

Accidents can happen despite the best precautions. A clear, pre-defined response plan is essential.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated and eliminate all ignition sources.[8]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[4][16]

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[8]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL or any spill you are not comfortable handling):

    • Evacuate the immediate area and alert all nearby personnel.[4]

    • If safe to do so, close the laboratory door to contain vapors.

    • Immediately contact your institution's emergency response line or EH&S department.[4]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Crucially, all materials used to clean a chemical spill, including absorbent pads and contaminated gloves, must be treated as hazardous waste and disposed of in the same manner as the original chemical.[10]

Part 4: Waste Minimization Strategies

The most effective disposal method is to minimize waste generation at the source. This is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[12]

  • Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent ordering duplicates and to track chemicals approaching their expiration dates.[11]

  • Share Surplus: Before designating an unused chemical as waste, check if other labs within your institution can use it.[12]

By integrating these principles of hazard assessment, procedural diligence, and proactive waste minimization, you can ensure that the entire lifecycle of this compound in your laboratory is managed safely, responsibly, and in full compliance with regulatory standards.

References

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  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

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  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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Essential Safety and Operational Guide for Handling 2-Methylhexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of 2-Methylhexan-1-ol in a laboratory environment. Designed for researchers, scientists, and drug development professionals, this document emphasizes a proactive safety culture, grounded in a thorough understanding of the chemical's properties and potential hazards. By integrating technical knowledge with practical, field-tested procedures, this guide aims to be your trusted resource for the safe and effective use of this compound.

Understanding the Hazard Profile of this compound

This compound (CAS No. 624-22-6) is a flammable liquid and poses moderate health risks upon exposure. A comprehensive understanding of its physicochemical properties is the foundation of safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₆O[1]
Molecular Weight 116.20 g/mol [1]
Appearance Colorless liquid[2]
Odor Fragrant[2]
Boiling Point 161-167 °C[3]
Flash Point 61.8 °C (143 °F)[4]
Density ~0.818 g/cm³[3]
Solubility Soluble in many organic solvents; slightly soluble in water.[3]

The primary hazards associated with this compound are:

  • Flammability: As a flammable liquid, its vapors can form ignitable mixtures with air. It is crucial to control ignition sources in any area where it is handled or stored.[5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[4]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[2]

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH, a conservative approach is warranted due to its irritant properties and structural similarity to other heptanols. It is recommended to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a protective barrier against potential exposure.

Table 2: Recommended Personal Protective Equipment for this compound

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Prevents skin contact and irritation. Nitrile gloves may offer splash protection but are not recommended for prolonged contact with alcohols.
Body Protection Flame-resistant lab coat or chemical-resistant apron.Protects against splashes and potential ignition of flammable vapors.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of vapors that can cause respiratory irritation.
A Deeper Look at Glove Selection

While nitrile gloves are common in laboratory settings, they offer limited protection against alcohols and should only be considered for incidental splash protection, with immediate replacement upon contamination.[2][6] For prolonged handling or in situations with a higher risk of exposure, more robust glove materials are necessary.

  • Butyl Rubber Gloves: Offer excellent resistance to a wide range of chemicals, including alcohols.[5] They are a preferred choice for handling this compound, especially during procedures with a higher risk of prolonged contact.

  • Neoprene Gloves: Also provide good resistance to alcohols and are a suitable alternative to butyl rubber.[7]

Always inspect gloves for any signs of degradation or damage before use.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidents and ensures a controlled laboratory environment.

Engineering Controls and a Safe Workspace
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate significant vapors, a certified chemical fume hood is mandatory.[6][8]

  • Ignition Source Control: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, in the vicinity of handling and storage areas.[8][9] Use only non-sparking tools when working with this chemical.[10]

  • Static Electricity: Ground and bond all containers and receiving equipment during transfers to prevent the buildup of static electricity, which can be an ignition source.[10]

Procedural Workflow for Handling this compound

The following diagram outlines the logical flow for safely handling this compound, from preparation to waste disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Dispense Required Amount C->D Proceed to handling E Perform Experiment D->E F Securely Close Container E->F G Segregate Flammable Waste F->G Proceed to disposal H Label Waste Container G->H I Store in Designated Area H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Preparedness: Spill and Exposure Response

Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.

In Case of a Spill
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If it is safe to do so, extinguish all nearby ignition sources.[11]

  • Contain the Spill: Use a chemical spill kit with absorbent materials to contain the spill. For flammable liquids, spill pads with a vapor barrier are recommended.[12]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's environmental health and safety department.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled hazardous waste container. Do not mix with incompatible waste streams.[11]

  • Container Requirements: Use a container that is compatible with flammable liquids and has a secure, tight-fitting lid to prevent the escape of vapors.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including "this compound."[6]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[11]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste disposal program, in accordance with all local, state, and federal regulations.[13]

References

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: Laboratory Safety and Handling of Flammable Alcohols.
  • The Good Scents Company. (n.d.). 2-methyl-1-hexanol. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • Safety Media. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • The Glove Guru. (2025, June 22). Butyl Gloves.
  • SafetyWare. (2025, July 2).
  • BenchChem. (n.d.). Essential Safety and Operational Guide for Handling (R)-2-Methyl-1-hexanol.
  • The Chemistry Blog. (2024, May 22). Safe Handling of Flammable Chemicals.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylhexanol. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.